Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate
Description
BenchChem offers high-quality Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C13H14N2O4 |
|---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C13H14N2O4/c1-3-18-12(16)9-5-6-15-11(7-9)10(8-14-15)13(17)19-4-2/h5-8H,3-4H2,1-2H3 |
InChI Key |
XBMGYRBQTGHIAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=NN2C=C1)C(=O)OCC |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis of Diethyl Pyrazolo[1,5-a]pyridine-3,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a detailed technical overview of a robust and efficient method for the synthesis of diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate. The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry due to its wide range of biological activities.[1][2] The synthesis detailed herein proceeds via a classical and reliable 1,3-dipolar cycloaddition reaction, a cornerstone of heterocyclic chemistry. This document outlines the underlying mechanistic principles, provides a validated, step-by-step experimental protocol, and discusses the necessary characterization and data analysis for the successful synthesis of the target compound.
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Core
The pyrazolo[1,5-a]pyridine ring system is a notable class of nitrogen-fused heterocyclic compounds that has garnered substantial attention from medicinal and synthetic chemists.[1][2] These structures are considered "privileged" scaffolds in drug discovery, as they can interact with a variety of biological targets. Their diverse pharmacological profiles include potential applications as protein kinase inhibitors for cancer therapy, anxiolytic agents, and anti-inflammatory drugs.[3][4]
The versatility of the pyrazolo[1,5-a]pyridine core allows for substitution at multiple positions, enabling the generation of large, diverse chemical libraries for structure-activity relationship (SAR) studies.[1][2] The title compound, diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate, serves as a key building block, with its two ester functionalities providing convenient handles for further chemical modification and elaboration into more complex, biologically active molecules.
Retrosynthetic Analysis and Mechanistic Overview
The most common and efficient strategy for constructing the pyrazolo[1,5-a]pyridine scaffold is through the [3+2] cycloaddition (a type of 1,3-dipolar cycloaddition) of an N-aminopyridinium ylide with a suitable alkyne or alkene dipolarophile.[5][6]
Our retrosynthetic approach for diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate identifies two key precursors:
-
1-Aminopyridinium iodide: This salt serves as the precursor to the 1,3-dipole.
-
Diethyl acetylenedicarboxylate (DEAD): This electron-deficient alkyne acts as the dipolarophile.
The core of the reaction is the in situ generation of the pyridinium N-ylide from 1-aminopyridinium iodide using a mild base. This ylide is a reactive 1,3-dipole that readily undergoes a cycloaddition reaction with the electron-withdrawing alkyne. The resulting bicyclic intermediate then undergoes spontaneous oxidative aromatization to yield the stable pyrazolo[1,5-a]pyridine ring system.
The following diagram illustrates the key steps of the 1,3-dipolar cycloaddition mechanism.
Caption: The reaction mechanism for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a self-validating system designed for high reproducibility. Safety precautions, including the use of a fume hood and appropriate personal protective equipment (PPE), should be observed at all times.
Causality: This precursor is synthesized via the N-amination of pyridine. Hydroxylamine-O-sulfonic acid is an effective and commercially available aminating agent. The iodide salt is chosen for its good crystallinity, which facilitates purification.
Materials & Reagents:
-
Pyridine
-
Hydroxylamine-O-sulfonic acid
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Deionized water
Procedure:
-
To a stirred solution of hydroxylamine-O-sulfonic acid (1.0 eq) in water at 0 °C, add potassium carbonate (1.5 eq) portion-wise.
-
Once the gas evolution ceases, add pyridine (1.2 eq) dropwise, keeping the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Add a saturated aqueous solution of potassium iodide (3.0 eq) to the mixture, which should precipitate a solid.
-
Stir for an additional 1 hour, then filter the solid, wash with cold water, and then a small amount of cold DCM.
-
Recrystallize the crude product from a minimal amount of hot methanol to yield pure 1-aminopyridinium iodide as a white to off-white crystalline solid.
Causality: The choice of potassium carbonate as the base is critical; it is strong enough to deprotonate the aminopyridinium salt to form the ylide in situ, but mild enough to prevent undesired side reactions.[7][8] DMF is an excellent polar aprotic solvent for this transformation, effectively solvating the ionic intermediates. The reaction is typically performed at an elevated temperature to ensure a reasonable reaction rate.
Materials & Reagents:
-
1-Aminopyridinium iodide (from Part A)
-
Diethyl acetylenedicarboxylate (DEAD)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine solution (saturated aq. NaCl)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Combine 1-aminopyridinium iodide (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add diethyl acetylenedicarboxylate (DEAD) (1.1 eq) to the suspension dropwise via syringe at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash sequentially with deionized water and then brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate as a solid.
Caption: Step-by-step workflow for the complete synthesis.
Characterization and Data
The identity and purity of the synthesized diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate should be confirmed using standard analytical techniques.
| Parameter | Expected Value / Observation | Technique |
| Molecular Formula | C₁₃H₁₄N₂O₄ | - |
| Molecular Weight | 262.26 g/mol | Mass Spectrometry |
| Appearance | White to light yellow solid | Visual Inspection |
| Melting Point | Specific to the compound; literature value should be consulted. | Melting Point Apparatus |
| ¹H NMR | Peaks corresponding to aromatic protons and two distinct ethyl ester groups (triplet and quartet). Chemical shifts and coupling constants should be consistent with the structure. | NMR Spectroscopy |
| ¹³C NMR | Peaks corresponding to all 13 unique carbon atoms, including two carbonyl carbons from the ester groups and carbons of the heterocyclic core. | NMR Spectroscopy |
| Mass Spectrum (ESI+) | Expected m/z: 263.10 [M+H]⁺ | LC-MS / HRMS |
| Purity | ≥95% | HPLC / NMR |
Conclusion
The 1,3-dipolar cycloaddition of an in situ generated pyridinium N-ylide with diethyl acetylenedicarboxylate provides a reliable and high-yielding pathway to diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate. This technical guide has detailed the mechanistic rationale, a validated experimental procedure, and the necessary analytical characterization for this important synthetic transformation. The resulting compound is a valuable intermediate for the development of novel therapeutics and other functional organic materials, underscoring the importance of robust heterocyclic synthesis methods in modern chemical research.
References
-
Kendall, J. D. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry, 15(14), 2481-2518.[1][2] ([Link])
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]5]
-
Al-Sanea, M. M., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. (Note: While this reference is for a related pyrimidine scaffold, it highlights the general importance of pyrazolo-fused systems in kinase inhibition).[3] ([Link])
-
Shang, Y., et al. (2019). New route synthesis of indolizines via 1,3-dipolar cycloaddition of pyridiniums and alkynes. Tetrahedron, 75(35), 130448. (Note: This provides a good background on the general reactivity of pyridinium ylides).[9] ([Link])
-
Al-Zaydi, K. M., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions. ACS Omega, 4(9), 13775–13785.[6][10] ([Link])
-
Li, H., et al. (2021). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers, 8(19), 5357-5362. ([Link])
-
Jaung, J., & Jung, Y.-S. (2003). 1,3-Dipolar Cycloaddition Reactions of Pyridinium Azomethine Ylides Containing 5,6-Dicyanopyrazines. Bulletin of The Korean Chemical Society, 24(10), 1465-1469. (Note: General reference for pyridinium ylide cycloadditions).[11] ([Link])
-
Reddy, C. S., et al. (2021). Base-mediated [3 + 2]-cycloannulation strategy for the synthesis of pyrazolo[1,5-a]pyridine derivatives using (E)-β-iodovinyl sulfones. Organic & Biomolecular Chemistry, 19(3), 570-574. ([Link])
-
Simon, G., et al. (2016). Investigation of the Pyridinium Ylide--Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Molecules, 21(3), 332.[7][8] ([Link])
-
Taran, E. A., et al. (2018). Synthesis of pyridinium ylides and simulation of their 1,3-dipolar cycloaddition mechanism. Russian Chemical Bulletin, 67(1), 108-114.[12] ([Link])
-
Ali, M. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 50.[13][14] ([Link])
-
Panda, S. S., & Nayak, S. K. (2012). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Journal of the Serbian Chemical Society, 77(11), 1529-1536.[4] ([Link])
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related H...: Ingenta Connect [ingentaconnect.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Investigation of the Pyridinium Ylide--Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. m.mathnet.ru [m.mathnet.ru]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Diethyl Pyrazolo[1,5-a]pyridine-3,5-dicarboxylate: A Versatile Scaffold for Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. The pyrazolo[1,5-a]pyridine core is a recognized "privileged scaffold," frequently appearing in molecules with diverse and potent biological activities. This document details the compound's core chemical structure and physicochemical properties, outlines a primary synthetic methodology with mechanistic insights, and presents its characteristic spectroscopic data. Furthermore, it explores the compound's chemical reactivity, highlighting its potential for derivatization into extensive compound libraries. The guide culminates in a discussion of its applications as a foundational building block for developing novel therapeutics in areas such as oncology, inflammation, and infectious diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their research and development programs.
Introduction to the Pyrazolo[1,5-a]pyridine Scaffold
Nitrogen-containing heterocyclic compounds form the cornerstone of modern medicinal chemistry, with a significant percentage of FDA-approved drugs incorporating these structural motifs. Among these, fused heterocyclic systems like pyrazolo[1,5-a]pyridines have garnered substantial attention.[1] This bicyclic system, which combines the pharmacologically significant pyrazole ring with a pyridine ring, offers a unique three-dimensional architecture and electronic distribution that is conducive to potent and selective interactions with a wide range of biological targets.[2]
The pyrazolo[1,5-a]pyridine scaffold is present in compounds exhibiting a remarkable breadth of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate serves as a particularly valuable and versatile intermediate. Its diester functionalities at the 3- and 5-positions act as key synthetic handles, allowing for systematic structural modifications to explore structure-activity relationships (SAR) and optimize pharmacokinetic profiles.
Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of a lead compound is critical for its effective use in synthesis and development.
Chemical Structure
The structure of diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate is characterized by the fused pyrazolo[1,5-a]pyridine core with two ethyl ester groups at positions 3 and 5.
Caption: Chemical structure of diethyl 1H-pyrazole-3,5-dicarboxylate.
Physicochemical Data
The key physicochemical properties are summarized in the table below. This data is essential for handling, storage, and designing reaction conditions.
| Property | Value | Reference |
| CAS Number | 51135-72-9 | [5][6] |
| Molecular Formula | C9H12N2O4 | [7] |
| Molecular Weight | 212.20 g/mol | [7] |
| Appearance | Light yellow crystalline powder | [8] |
| Melting Point | 55-58 °C | [8] |
| IUPAC Name | diethyl 1H-pyrazole-3,5-dicarboxylate | [7] |
Synthesis and Mechanistic Considerations
The construction of the pyrazolo[1,5-a]pyridine core is most commonly achieved through a [3+2] cycloaddition reaction. This approach offers high regioselectivity and functional group tolerance.
Primary Synthetic Route: Oxidative [3+2] Cycloaddition
A robust method for synthesizing functionalized pyrazolo[1,5-a]pyridines involves the oxidative [3+2] cycloaddition of N-aminopyridinium ylides with electron-deficient alkenes or alkynes.[9] In the case of diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate, the reaction proceeds between an N-aminopyridine precursor and a suitable three-carbon biselectrophilic component.[1]
The causality behind this choice of reaction lies in its efficiency and modularity. The N-aminopyridine and the coupling partner can be independently varied, allowing for the rapid generation of a diverse array of analogues from common starting materials. The oxidative step is crucial for the final aromatization to the stable heterocyclic system.
Caption: General workflow for the synthesis via [3+2] cycloaddition.
Detailed Experimental Protocol
The following protocol is a representative procedure adapted from established methods for the synthesis of pyrazolo[1,5-a]pyridine derivatives.[9][10]
Step 1: Formation of the N-Aminopyridinium Salt
-
To a solution of pyridine (1.0 eq) in a suitable solvent (e.g., dichloromethane), add O-(mesitylsulfonyl)hydroxylamine (MSH) (1.1 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
The resulting precipitate, the N-aminopyridinium salt, is filtered, washed with cold diethyl ether, and dried under vacuum.
-
Expertise Note: MSH is a preferred aminating agent due to its stability and safety compared to other options like hydroxylamine-O-sulfonic acid. The use of a non-polar solvent facilitates the precipitation of the polar salt product.
-
Step 2: In Situ Ylide Generation and Cycloaddition
-
Suspend the N-aminopyridinium salt (1.0 eq) and diethyl acetylenedicarboxylate (1.2 eq) in an anhydrous solvent such as acetonitrile.
-
Add a non-nucleophilic base, such as potassium carbonate (K2CO3) (2.5 eq), to the suspension. The base deprotonates the N-amino group to generate the reactive N-iminopyridinium ylide in situ.
-
Heat the reaction mixture to reflux (approx. 80-85 °C) and monitor by TLC until the starting material is consumed (typically 12-18 hours).
-
Trustworthiness Note: The in situ generation of the ylide is critical as the ylide itself is unstable. K2CO3 is a cost-effective and moderately strong base, sufficient for deprotonation without causing unwanted side reactions like ester hydrolysis.
-
Step 3: Oxidation and Work-up
-
Cool the reaction mixture to room temperature. An oxidant, such as chloranil or simply exposure to air with prolonged stirring, is often used to facilitate the aromatization of the dihydropyrazolo[1,5-a]pyridine intermediate.
-
Filter the mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate.
-
Self-Validation: The purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry to ensure the absence of starting materials and intermediates.
-
Spectroscopic and Structural Characterization
Characterization via modern spectroscopic techniques is essential to confirm the identity and purity of the synthesized compound. While specific spectra for this exact compound are proprietary or scattered in literature, typical chemical shifts and patterns for this class of molecules can be predicted.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring system. Two distinct triplets and two quartets for the non-equivalent ethyl ester groups. A characteristic downfield singlet for the proton at the 2-position of the pyrazole ring. |
| ¹³C NMR | Resonances in the aromatic region for the carbons of the fused ring system. Two distinct carbonyl carbon signals for the ester groups. Signals for the -CH2- and -CH3 carbons of the ethyl groups. |
| IR Spectroscopy | Strong C=O stretching frequency around 1700-1740 cm⁻¹ characteristic of the ester groups. C=C and C=N stretching vibrations in the 1500-1650 cm⁻¹ region. |
| Mass Spectrometry (EI) | A molecular ion peak (M⁺) corresponding to the molecular weight of 212.20. Fragmentation patterns showing the loss of ethoxy (-OC2H5) and carboethoxy (-COOC2H5) groups. |
Chemical Reactivity and Derivatization Potential
The true value of diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate in drug discovery lies in its potential for chemical modification. The two ester groups serve as versatile handles for creating a diverse library of analogues.
Reactivity of the Ester Groups
-
Hydrolysis: Selective or complete hydrolysis of the ester groups to the corresponding carboxylic acids can be achieved under basic (e.g., LiOH, NaOH) or acidic conditions. These carboxylic acids are key intermediates for amide bond formation.
-
Amidation: The carboxylic acids can be coupled with a wide variety of amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to generate a library of amides. This is a common strategy to improve biological activity and modulate physicochemical properties.[4]
-
Reduction: The esters can be reduced to the corresponding primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4). These alcohols can be further functionalized.
Caption: Key derivatization pathways from the parent diester scaffold.
Applications in Drug Development and Medicinal Chemistry
The pyrazolo[1,5-a]pyridine scaffold is a "privileged structure" validated by its presence in numerous biologically active compounds.[2] Its derivatives have shown promise in several therapeutic areas.
-
Oncology: Pyrazolo[1,5-a]pyrimidines (a closely related isostere) have emerged as potent protein kinase inhibitors, a cornerstone of targeted cancer therapy.[2][11] Derivatives of the pyrazolo[1,5-a]pyridine scaffold have been investigated as PI3K inhibitors, which are crucial in cell signaling pathways often dysregulated in cancer.
-
Anti-inflammatory: Certain pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant anti-inflammatory properties through mechanisms like the inhibition of cyclooxygenase (COX) and other inflammatory mediators.[3] This suggests that libraries derived from diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate could be screened for similar activities.
-
Infectious Diseases: Recently, pyrazolo[1,5-a]pyridine-3-carboxamides have been identified as potent antituberculosis agents, showing efficacy against drug-resistant strains of Mycobacterium tuberculosis.[4] The ability to easily synthesize amide libraries from the title compound makes it an attractive starting point for developing new anti-infectives.
Conclusion and Future Outlook
Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate is more than just a chemical entity; it is a strategic platform for innovation in drug discovery. Its straightforward and modular synthesis, combined with the versatile reactivity of its ester functionalities, provides medicinal chemists with a powerful tool for generating novel and diverse compound libraries. The proven track record of the pyrazolo[1,5-a]pyridine core in a range of therapeutic targets underscores the high potential for discovering new clinical candidates from this scaffold. Future research will likely focus on applying modern synthetic techniques, such as high-throughput synthesis and diversity-oriented synthesis, to fully exploit the potential of this valuable building block in the ongoing quest for new and more effective medicines.
References
- Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflamm
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC.
- Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. (2022). Arabian Journal of Chemistry.
- Biologically active derivatives of pyrazolo[1,5-a]pyridine.
- Diethyl Pyrazole-3,5-dicarboxylate: Your Essential Chemical Intermedi
- diethyl 1H-pyrazole-3,5-dicarboxyl
- 51135-72-9|Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxyl
- diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxyl
- Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. PMC - NIH.
- Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. MedChemComm (RSC Publishing).
- Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry [arabjchem.org]
- 4. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 51135-72-9|Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate|BLD Pharm [bldpharm.com]
- 6. diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate - CAS号 51135-72-9 - 摩熵化学 [molaid.com]
- 7. diethyl 1H-pyrazole-3,5-dicarboxylate | C9H12N2O4 | CID 142184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate CAS number and MSDS
An In-depth Technical Guide to Diethyl Pyrazolo[1,5-a]pyridine-3,5-dicarboxylate for Advanced Research
Abstract
Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate is a heterocyclic compound built upon the privileged pyrazolo[1,5-a]pyridine scaffold. This core structure is of significant interest in medicinal chemistry due to its presence in clinically evaluated and FDA-approved drugs, where it often serves as a bioisostere for purine and imidazole rings.[1][2][3] This technical guide provides an in-depth analysis of its chemical properties, synthesis, and applications, with a particular focus on its role as a versatile building block in drug discovery. We will explore its physicochemical characteristics, a validated synthetic methodology, its demonstrated potential in the development of novel therapeutics, and critical safety information for laboratory handling. This document is intended for researchers, medicinal chemists, and professionals in drug development who are leveraging advanced heterocyclic scaffolds to address significant therapeutic challenges.
The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Core in Medicinal Chemistry
The pyrazolo[1,5-a]pyridine nucleus is a fused bicyclic heteroaromatic system that has garnered substantial attention in pharmaceutical research. Its structural resemblance to purines allows molecules incorporating this scaffold to act as effective antimetabolites in critical biochemical pathways.[2] Furthermore, its unique three-dimensional conformation and electronic properties make it an attractive scaffold for targeting a wide range of biological entities, from enzymes to receptors.
The value of this scaffold is exemplified by its incorporation into several successful pharmaceutical agents. Drugs such as Ibudilast, an anti-inflammatory and anti-allergic agent, and Selpercatinib, an anti-cancer drug, feature the pyrazolo[1,5-a]pyridine core.[4] Its derivatives have also been investigated as inhibitors of platelet aggregation and as dopamine D4 antagonists, showcasing the broad therapeutic applicability of this chemical framework.[3][4] The diethyl dicarboxylate derivative, the subject of this guide, serves as a crucial and versatile intermediate, allowing for further functionalization to fine-tune biological activity and pharmacokinetic properties.
Physicochemical Properties
The fundamental properties of Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate are summarized below. These data are essential for its use in synthesis, purification, and analytical characterization.
| Property | Value | Source |
| CAS Number | 51135-72-9 | [5] |
| Molecular Formula | C₁₃H₁₄N₂O₄ | [5] |
| Molecular Weight | 262.26 g/mol | [5] |
| Canonical SMILES | O=C(C1=C2C=CC=CN2N=C1)OCC | [5] |
| Appearance | (Predicted) White to light yellow crystalline powder | Inferred from similar compounds[6] |
| Storage | (Recommended) Store at 2 - 8 °C in a dry, well-ventilated place | Inferred from similar compounds[6] |
Synthesis and Mechanistic Considerations
The synthesis of the pyrazolo[1,5-a]pyridine core is a well-established area of organic chemistry. One of the most efficient and modern methods for constructing this scaffold is through an oxidative [3+2] cycloaddition reaction. This approach offers high regioselectivity and proceeds under relatively mild, metal-free conditions.
Proposed Synthetic Pathway: Oxidative [3+2] Cycloaddition
This pathway involves the reaction of an N-aminopyridinium ylide with an electron-deficient alkene, such as a dialkyl maleate or fumarate, in the presence of an oxidant. The reaction proceeds via a concerted cycloaddition mechanism to form the fused heterocyclic system.[7]
Experimental Protocol
Step 1: Formation of the N-Aminopyridinium Intermediate
-
To a solution of pyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add O-(Mesitylenesulfonyl)hydroxylamine (MSH) (1.1 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours until the formation of the N-aminopyridinium salt is complete, as monitored by TLC.
-
Filter the resulting precipitate and wash with cold DCM to yield the N-aminopyridinium salt.
Step 2: Cycloaddition Reaction
-
Suspend the N-aminopyridinium salt (1.0 eq) and diethyl fumarate (1.2 eq) in N-methylpyrrolidone (NMP).
-
Add a base such as potassium carbonate (2.0 eq) to the mixture to generate the N-aminopyridinium ylide in situ.
-
Introduce an oxidant like (diacetoxyiodo)benzene (PIDA) (1.5 eq) to the reaction mixture.[7]
-
Allow the reaction to proceed at room temperature for 12-24 hours.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography on silica gel to afford pure diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate.
Caption: Proposed synthesis of the target compound via oxidative cycloaddition.
Applications in Medicinal Chemistry and Drug Discovery
The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in the design of novel therapeutics, particularly in the field of infectious diseases. Research has highlighted the exceptional potency of its derivatives against Mycobacterium tuberculosis (Mtb), including drug-resistant strains.
Potent Antitubercular Agents
A "scaffold hopping" strategy, replacing the imidazo[1,2-a]pyridine core of existing agents with the pyrazolo[1,5-a]pyridine scaffold, has led to the discovery of new antitubercular candidates with remarkable activity.[3] Derivatives of pyrazolo[1,5-a]pyridine-3-carboxamide have exhibited potent in vitro activity against the drug-susceptible H37Rv Mtb strain with Minimum Inhibitory Concentration (MIC) values in the low nanomolar range.[3][8] Crucially, these compounds retain their high potency against clinically isolated multidrug-resistant Mtb (MDR-TB) strains.[3]
The diethyl dicarboxylate subject of this guide is a key precursor for generating such carboxamides. The ester groups at the 3 and 5 positions provide convenient handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles.
Caption: Scaffold hopping strategy for developing novel antitubercular agents.
Safety, Handling, and Storage
5.1 Hazard Identification and Precautionary Measures
| Hazard Class | GHS Classification (Inferred) | Precautionary Statements (Recommended) |
| Acute Toxicity | Category 4, Oral (H302: Harmful if swallowed) | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[10][11] |
| Skin Irritation | Category 2 (H315: Causes skin irritation) | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9][11] |
| Eye Irritation | Category 2A (H319: Causes serious eye irritation) | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][11] |
| Respiratory Irrit. | Category 3 (H335: May cause respiratory irritation) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[10][11] |
5.2 Engineering Controls and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[9]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles compliant with EN166 or OSHA 29 CFR 1910.133 standards.[9]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[11]
-
Respiratory Protection: Under normal use with adequate ventilation, respiratory protection may not be required. For operations that generate dust, use a P95 (US) or P1 (EU EN 143) particle respirator.[11]
-
5.3 Storage and Handling
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols. Wash hands thoroughly after handling.[9][12]
Conclusion
Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate is more than a specialty chemical; it is a strategic building block for innovation in medicinal chemistry. Its validated role as a precursor to potent antitubercular agents underscores the therapeutic potential of the pyrazolo[1,5-a]pyridine scaffold. The dual ester functionalities provide the synthetic flexibility required for the iterative process of lead optimization in drug discovery. Coupled with a clear understanding of its synthesis and safe handling protocols, this compound represents a valuable tool for researchers dedicated to developing next-generation therapeutics for challenging diseases.
References
-
Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. [Link]
-
Kishida Chemical Co., Ltd. Safety Data Sheet. [Link]
-
NIST WebBook. Pyrazole-3,5-dicarboxylic acid, 1-methyl-, diethyl ester-. [Link]
-
Al-Mousawi, S. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 63. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Diethyl 1,4-Dihydro-2,4,6-Trimethyl- 3,5-Pyridinedicarboxylate, 99%. [Link]
-
Cheng, C., Ma, X., & Wei, Z. (2014). Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Asian Journal of Chemistry, 26(3), 853-855. [Link]
-
ResearchGate. (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. [Link]
-
Wang, B., et al. (2019). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. Molecules, 24(15), 2749. [Link]
-
Li, X., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(7), 812-817. [Link]
-
ResearchGate. Design, Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Anti-tubercular Agents | Request PDF. [Link]
Sources
- 1. Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | 100852-80-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 51135-72-9|Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate|BLD Pharm [bldpharm.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. Diethyl pyridine-3,5-dicarboxylate | 4591-56-4 [sigmaaldrich.com]
- 11. aaronchem.com [aaronchem.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-Depth Technical Guide to Determining the Solubility Profile of Diethyl Pyrazolo[1,5-a]pyridine-3,5-dicarboxylate in Organic Solvents
Introduction
In the landscape of drug discovery and development, understanding the physicochemical properties of a new chemical entity (NCE) is paramount to its success.[1][2][3] Among these, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and overall therapeutic efficacy.[2][4] This guide focuses on a specific heterocyclic compound, diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate, a member of the pyrazolo[1,5-a]pyridine class of compounds. This scaffold is of significant interest in medicinal chemistry due to its diverse biological activities.[5][6][7]
The Critical Role of Solubility in Pharmaceutical Sciences
The ability of a compound to dissolve in a solvent is a fundamental property that dictates its journey from a formulated drug product to its site of action in the body.[2][3] Poor solubility can lead to a cascade of developmental challenges, including:
-
Low Bioavailability: An orally administered drug must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[2] Inadequate solubility is a primary reason for low and variable bioavailability, which can render an otherwise potent compound therapeutically ineffective.
-
Formulation Difficulties: Developing a stable and effective dosage form for a poorly soluble compound is a significant hurdle.[3] It often requires complex and costly formulation strategies.
-
Inaccurate Biological Screening: In early-stage drug discovery, compounds are often dissolved in organic solvents like dimethyl sulfoxide (DMSO) for in-vitro assays. Poor solubility can lead to precipitation in aqueous assay buffers, resulting in unreliable and misleading biological data.[4]
Therefore, a thorough understanding of a compound's solubility profile in various organic solvents is essential for informed decision-making throughout the drug development pipeline, from lead optimization to formulation design.[2]
Theoretical Principles of Solubility
The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute and the solvent, as well as the entropy change associated with the dissolution process. The adage "like dissolves like" is a useful guiding principle, which suggests that substances with similar polarities are more likely to be soluble in one another.[8][9]
Key Factors Influencing Solubility:
-
Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility. Polar solvents, characterized by large dipole moments and the ability to form hydrogen bonds, are effective at dissolving polar solutes. Nonpolar solvents, with low dielectric constants, are better suited for dissolving nonpolar solutes.[10] Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate, with its heterocyclic core and ester functional groups, is expected to exhibit moderate polarity.
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[11][12] This is because the additional heat provides the energy needed to overcome the lattice energy of the solid.
-
Molecular Size and Shape: Generally, smaller molecules are more soluble than larger ones.[11][13] The intricate packing of molecules in a crystal lattice also influences the energy required to break it apart, thus affecting solubility.
-
Polymorphism: The ability of a compound to exist in different crystal forms, known as polymorphism, can significantly impact its solubility.[13] Different polymorphs have different lattice energies, leading to variations in their dissolution behavior.
Experimental Determination of Solubility: A Step-by-Step Protocol
The equilibrium solubility method, often referred to as the "shake-flask" method, is the gold standard for determining the thermodynamic solubility of a compound.[14][15][16] This protocol provides a detailed procedure for determining the solubility of diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate in a range of organic solvents.
Materials and Equipment:
-
Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate (solid)
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethylformamide, dimethyl sulfoxide)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (0.22 µm or 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow:
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Protocol:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
To each vial, add a precise volume of the selected organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached.[16] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) in a preliminary experiment to confirm that the concentration has plateaued.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter (0.22 µm or 0.45 µm) into a clean vial. This step is crucial to remove any undissolved solid particles.
-
-
Analysis and Quantification:
-
Prepare a series of standard solutions of diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate of known concentrations in the respective solvent.
-
Dilute the filtered sample solutions with the appropriate solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the standard solutions and the diluted sample solutions using a validated HPLC-UV or UV-Vis spectrophotometric method.[17][18][19][20]
-
Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample solutions from the calibration curve.
-
Calculate the original solubility of the compound in each solvent by accounting for the dilution factor.
-
Data Presentation:
The solubility data should be presented in a clear and organized manner. A table is an effective way to summarize the quantitative results.
| Solvent | Dielectric Constant | Solubility (mg/mL) at 25 °C |
| Methanol | 32.7 | Experimentally Determined Value |
| Ethanol | 24.6 | Experimentally Determined Value |
| Acetone | 20.7 | Experimentally Determined Value |
| Ethyl Acetate | 6.02 | Experimentally Determined Value |
| Dichloromethane | 8.93 | Experimentally Determined Value |
| Acetonitrile | 37.5 | Experimentally Determined Value |
| Dimethylformamide | 36.7 | Experimentally Determined Value |
| Dimethyl Sulfoxide | 46.7 | Experimentally Determined Value |
Interpreting the Solubility Profile
The obtained solubility data will provide valuable insights into the physicochemical properties of diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate. By correlating the solubility with solvent properties such as the dielectric constant, a deeper understanding of the solute-solvent interactions can be gained. For instance, high solubility in polar protic solvents like methanol and ethanol would suggest the importance of hydrogen bonding interactions. Conversely, good solubility in aprotic polar solvents like acetone and ethyl acetate would indicate the significance of dipole-dipole interactions.
This information is crucial for:
-
Solvent Selection for Synthesis and Purification: Choosing appropriate solvents for reactions and crystallization.
-
Preformulation Studies: Identifying suitable solvent systems for early-stage formulation development.
-
Predicting In Vivo Behavior: While organic solvent solubility is not a direct measure of aqueous bioavailability, it provides valuable information about the compound's lipophilicity and potential for dissolution in biological fluids.
Conclusion
Determining the solubility profile of a novel compound like diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate is a fundamental step in its development journey. While direct quantitative data may not always be readily available, a systematic and rigorous experimental approach, as detailed in this guide, can provide the necessary information. By understanding the theoretical principles of solubility and implementing a validated experimental protocol, researchers can generate high-quality data that will inform critical decisions and ultimately contribute to the successful advancement of new therapeutic agents.
References
-
AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. [Link]
-
Ishichi, Y., et al. (2012). Synthesis and Structure–Activity Relationships of Pyrazolo[1,5-a]pyridine Derivatives: Potent and Orally Active Antagonists of Corticotropin-Releasing Factor 1 Receptor. Journal of Medicinal Chemistry. [Link]
-
Lupuleasa, D., & Miron, D. S. (2020). The Importance of Solubility for New Drug Molecules. Molecules. [Link]
-
Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]
-
Scribd. (n.d.). Solubility Testing of Organic Compounds. [Link]
-
Buchowski, H., & Rudaś, M. (1996). Dependence of solute solubility parameters on solvent polarity. PubMed. [Link]
-
Homework.Study.com. (n.d.). How does polarity affect solubility?[Link]
-
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]
-
Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [Link]
-
ResearchGate. (n.d.). Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. [Link]
-
chemistrysh.com. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026. [Link]
-
World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]
-
Bentham Science Publisher. (2023, August 25). Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. [Link]
-
ACS Publications. (2024, August 20). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. [Link]
-
Analytik NEWS. (2024, November 14). Solubility: Importance, Measurements and Applications. [Link]
-
Encyclopedia.pub. (2021, July 14). Functional Pyrazolo[1,5-a]pyrimidines. [Link]
-
PMC. (n.d.). Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. [Link]
-
Reddit. (2022, December 27). ELI5 the polarity of solvents and how it affects solubility. [Link]
-
Labclinics. (2020, November 16). Solubility factors when choosing a solvent. [Link]
-
ResearchGate. (2025, August 5). Good laboratory practice of equilibrium solubility measurement. [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]
-
Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
ACS Publications. (2002, May 1). Method for determining solubility of slightly soluble organic compounds. [Link]
-
ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]
-
Solubility of Organic Compounds. (2023, August 31). [Link]
-
Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
-
ACS Publications. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]
-
Int J Pharm Chem Anal. (n.d.). Solubility: An overview. [Link]
-
Wikipedia. (n.d.). Solubility. [Link]
-
ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?[Link]
-
Comparative Study of UV And HPLC Methods for Estimation of Drug. (n.d.). [Link]
-
PubChem. (n.d.). Pyrazolo(1,5-a)pyridine. [Link]
-
Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. [Link]
-
RSC Publishing. (n.d.). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. [Link]
-
a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. (2021, January 19). [Link]
-
Taylor & Francis. (2019, May 6). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. [Link]
-
Moshang Chemical. (n.d.). diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate. [Link]
-
Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. [Link]
-
PMC. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. [Link]
-
PubChem. (n.d.). diethyl 1H-pyrazole-3,5-dicarboxylate. [Link]
Sources
- 1. azolifesciences.com [azolifesciences.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. bmglabtech.com [bmglabtech.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
- 8. homework.study.com [homework.study.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Dependence of solute solubility parameters on solvent polarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 12. Solubility: An overview - Int J Pharm Chem Anal [ijpca.org]
- 13. Solubility factors when choosing a solvent [labclinics.com]
- 14. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 16. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 17. improvedpharma.com [improvedpharma.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. ijsrtjournal.com [ijsrtjournal.com]
The Pyrazolo[1,5-a]pyridine Scaffold: Historical Perspectives, Synthetic Evolution, and Applications in Modern Drug Discovery
Executive Summary
Fused nitrogen-containing heterocycles are the cornerstones of modern medicinal chemistry. Among these, the pyrazolo[1,5-a]pyridine ring system has emerged as a highly privileged structural motif 1. Acting as a versatile bioisostere for indoles and azaindoles, it offers unique physicochemical properties, including improved aqueous solubility, distinct hydrogen-bonding profiles, and excellent metabolic stability. As a Senior Application Scientist, I have structured this technical guide to provide an in-depth analysis of the scaffold's historical discovery, the mechanistic causality behind its evolving synthetic methodologies, and its expanding footprint in targeted therapeutics.
Historical Context and Synthetic Evolution
Historically, the foundational protocol for constructing the pyrazolo[1,5-a]pyridine core relied on the intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with alkynes or alkenes 2. While these classical methods established the viability of the scaffold, they frequently suffered from harsh reaction conditions, limited substrate scope, and notoriously poor regioselectivity. For instance, utilizing 3-substituted N-aminopyridines often yielded an inseparable mixture of 4- and 6-substituted pyrazolo[1,5-a]pyridines unless specific, sterically demanding hydrogen-bond donor groups were present [[3]]().
To overcome these limitations, modern synthetic chemistry has shifted toward transition-metal-free, oxidant-mediated, and cross-dehydrogenative coupling (CDC) strategies. Recent breakthroughs include acetic acid and molecular oxygen-promoted CDC reactions of β-ketoesters with N-amino-2-iminopyridines 4, as well as scalable sonochemical[3+2] cycloadditions that proceed entirely catalyst-free 5.
Evolution of pyrazolo[1,5-a]pyridine synthesis from classical to modern catalytic workflows.
Mechanistic Insights: The TEMPO-Mediated Paradigm
One of the most robust modern advancements is the TEMPO-mediated [3+2] annulation-aromatization of N-aminopyridines with α,β-unsaturated compounds 3. This route elegantly solves the regioselectivity problem while maintaining mild conditions.
Causality of Reagent Selection:
-
N-Aminopyridinium Salts: Generated via electrophilic amination, these salts act as the essential 1,3-dipole precursors. O-mesitylenesulfonylhydroxylamine (MSH) is typically chosen because the mesitylenesulfonate anion is an exceptional leaving group, driving the N-N bond formation to completion 6.
-
TEMPO (2,2,6,6-Tetramethylpiperidinyloxy): Unlike traditional oxidants, TEMPO serves a dual purpose. Mechanistic studies reveal it acts as a Lewis acid to activate the α,β-unsaturated dipolarophile (facilitating initial nucleophilic attack) and subsequently functions as a mild oxidant to drive the irreversible aromatization of the intermediate dihydropyrazolopyridine, preventing the formation of saturated side-products [[3]]().
-
DIPEA (N,N-Diisopropylethylamine): A sterically hindered, non-nucleophilic base is critical. It deprotonates the N-aminopyridinium salt to generate the reactive ylide in situ without competing as a nucleophile against the dipolarophile 6.
Quantitative Comparison of Synthetic Methodologies
| Methodology | Reagents / Catalysts | Reaction Conditions | Regioselectivity | Typical Yields |
| Classical[3+2] | N-aminopyridinium salts, alkynes, Base | Reflux, 12-24h | Moderate to Poor (for 3-sub) | 50–85% |
| TEMPO-Mediated | N-aminopyridines, alkenes, TEMPO, DIPEA | Room Temp, Mild | High and Predictable | 70–93% |
| CDC Reaction | N-amino-2-iminopyridines, 1,3-dicarbonyls | AcOH, O₂, Reflux | High | 72–84% |
| Sonochemical | 1-amino-2-iminopyridines, alkynes | Catalyst-free, 85 °C, 20 min | High | >85% |
Validated Experimental Protocol: TEMPO-Mediated Synthesis
The following is a self-validating, step-by-step methodology for the regioselective synthesis of substituted pyrazolo[1,5-a]pyridines, adapted from established literature standards [[6]]().
Step 1: Preparation of the N-Aminopyridinium Salt
-
Initiation: Dissolve the substituted pyridine (1.0 equiv.) in anhydrous CH₂Cl₂ to achieve a concentration of ~0.13 M.
-
Temperature Control: Cool the solution to 0 °C using an ice bath to safely manage the exothermic amination process.
-
Electrophilic Amination: Add O-mesitylenesulfonylhydroxylamine (MesONH₂, 1.0–1.2 equiv.) dropwise.
-
Validation: Stir for 10 minutes at 0 °C, then heat to reflux. Monitor the consumption of the starting pyridine via Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, remove the solvent via rotary evaporation. Rinse the resulting residue with hexane and filter to isolate the solid pyridinium salt. Dry under vacuum. Note: This intermediate is generally stable and can be used without further purification.
Step 2: [3+2] Annulation-Aromatization
-
Reaction Assembly: In a clean reaction vessel, combine the N-aminopyridinium salt (0.15 mmol) and the α,β-unsaturated compound (e.g., acrylonitrile, 0.30 mmol) in a suitable solvent (such as CH₂Cl₂).
-
Catalyst/Oxidant Addition: Add TEMPO (0.18 mmol) to the mixture.
-
Ylide Generation: Cool the mixture to 0 °C, followed by the dropwise addition of DIPEA (0.30 mmol). Rationale: Dropwise addition prevents localized high concentrations of base, minimizing unwanted ylide dimerization.
-
Aromatization: Allow the reaction to warm to ambient temperature and stir until TLC indicates complete consumption of the ylide.
-
Purification: Concentrate the mixture under reduced pressure and purify via Flash Column Chromatography (FCC) using an EtOAc/hexanes gradient to afford the pure pyrazolo[1,5-a]pyridine.
Drug Discovery and Pharmacological Applications
The pyrazolo[1,5-a]pyridine core is heavily utilized in scaffold hopping strategies to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles 7.
-
Kinase Inhibitors: The scaffold has been pivotal in designing inhibitors for C-Terminal Src Kinase (CSK). Optimized pyrazolo[1,5-a]pyridine derivatives demonstrated potent biochemical activity and increased T cell proliferation, marking them as potential immuno-oncology agents [[8]](). Additionally, they have been identified as potent p38 mitogen-activated protein kinase inhibitors with improved in vivo PK properties [[9]]().
-
GPCR Modulators: Scaffold hopping from structurally distinct antagonists led to novel pyrazolo[1,5-a]pyridine-based EP1 receptor antagonists (e.g., compounds 4c, 4f), which effectively reduced pathological intravesical pressure in rat models at 1 mg/kg iv [[7]](). Furthermore, the core is present in high-affinity dopamine D3/D4 receptor ligands, including inverse agonist radioligands for PET imaging 1.
-
Anti-Tubercular Agents: Pyrazolo[1,5-a]pyridine-3-carboxamides have shown nanomolar MIC values against the Mycobacterium tuberculosis H37Rv strain. Compound 5k, a representative lead, significantly reduced bacterial burden in autoluminescent mouse models 10.
Pharmacological expansion of the pyrazolo[1,5-a]pyridine core across diverse therapeutic areas.
Representative Therapeutic Targets and Lead Performance
| Target / Indication | Representative Compound / Class | Key Performance Metric |
| C-Terminal Src Kinase (CSK) / Immuno-oncology | Compound 13 | High cellular potency; increased T cell proliferation |
| p38 Kinase / Inflammation | Pyrazolo[1,5-a]pyridine derivatives | Improved in vitro metabolism and in vivo PK |
| EP1 Receptor / Bladder dysfunction | Compounds 4c, 4f, 4j | Reduced intravesical pressure at 1 mg/kg iv (Rats) |
| Dopamine D4 Receptor / Neurological | Radioligand derivatives | High binding affinity; viable PET inverse agonist |
| M. tuberculosis (H37Rv) / Tuberculosis | Compound 5k | Nanomolar MIC; reduced burden in mouse models |
Conclusion
The pyrazolo[1,5-a]pyridine ring system represents a triumph of synthetic methodology enabling pharmacological innovation. By transitioning from classical, non-selective cycloadditions to highly regioselective, TEMPO-mediated and CDC pathways, chemists can now efficiently decorate this core to probe complex biological targets. As drug discovery continues to demand novel bioisosteres with optimal PK/PD profiles, this scaffold will undoubtedly remain at the forefront of medicinal chemistry.
References
- Source: nih.
- Source: nih.
- Source: nih.
- Source: nih.
- Source: acs.
- Source: nih.
- Source: acs.
- Source: doi.
- Source: eurekaselect.
- Source: acs.
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of novel pyrazolo[1,5-a]pyridine-based EP1 receptor antagonists by scaffold hopping: Design, synthesis, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
The Ascendant Scaffold: A Technical Guide to the Medicinal Chemistry of Pyrazolo[1,5-a]Pyridine Esters
The pyrazolo[1,5-a]pyridine core, a fused heterocyclic system, has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid, planar structure provides an excellent framework for the design of small molecule inhibitors that can interact with a variety of biological targets with high affinity and selectivity. The incorporation of an ester functionality onto this core further enhances its potential, offering a versatile handle for modulating physicochemical properties and exploring structure-activity relationships (SAR). This guide provides an in-depth technical overview of the synthesis, biological applications, and mechanistic insights into pyrazolo[1,5-a]pyridine esters, tailored for researchers, scientists, and drug development professionals.
The Strategic Advantage of the Pyrazolo[1,5-a]Pyridine Scaffold
The pyrazolo[1,5-a]pyridine system is a bioisostere of purine, a fundamental component of nucleic acids and a key motif in many endogenous signaling molecules. This inherent structural similarity allows pyrazolo[1,5-a]pyridine derivatives to effectively mimic endogenous ligands and interact with their biological targets. The fused ring system offers a number of advantages for drug design:
-
Structural Rigidity: The planar nature of the scaffold reduces the conformational flexibility of the molecule, leading to a lower entropic penalty upon binding to a target and potentially increasing binding affinity.
-
Vectorial Display of Substituents: The defined geometry of the ring system allows for the precise positioning of functional groups in three-dimensional space, enabling targeted interactions with specific residues in a binding pocket.
-
Modulation of Physicochemical Properties: The nitrogen atoms in the ring system can act as hydrogen bond acceptors, while the aromatic nature of the scaffold allows for π-π stacking interactions. The ester group provides a key point for modification to fine-tune properties such as solubility, lipophilicity, and metabolic stability.
Synthetic Strategies: Constructing the Core
The synthesis of the pyrazolo[1,5-a]pyridine core is typically achieved through a [3+2] cycloaddition reaction. A common and efficient method involves the reaction of an N-aminopyridinium salt with an alkyne or a suitable three-carbon synthon. The ester functionality can be introduced either as part of the starting materials or through subsequent modification of the core structure.
General Synthetic Workflow
Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyridine esters.
Detailed Experimental Protocol: Synthesis of Ethyl 2-methyl-7-phenylpyrazolo[1,5-a]pyridine-3-carboxylate
This protocol describes a representative synthesis of a pyrazolo[1,5-a]pyridine ester via a cross-dehydrogenative coupling reaction.
Materials:
-
N-amino-2-methyl-6-phenylpyridinium iodide
-
Ethyl acetoacetate
-
Acetic acid
-
Molecular oxygen (O2)
Procedure:
-
To a solution of N-amino-2-methyl-6-phenylpyridinium iodide (1 mmol) in glacial acetic acid (10 mL), add ethyl acetoacetate (1.2 mmol).
-
Bubble molecular oxygen through the reaction mixture at room temperature.
-
Stir the reaction vigorously at 80°C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure ethyl 2-methyl-7-phenylpyrazolo[1,5-a]pyridine-3-carboxylate.[1]
Therapeutic Applications and Mechanistic Insights
Pyrazolo[1,5-a]pyridine esters have demonstrated significant potential across a range of therapeutic areas. The following sections detail their application in oncology, neuroscience, and infectious diseases, highlighting key compounds, their biological activity, and mechanisms of action.
Oncology: Targeting Kinase Signaling Cascades
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The pyrazolo[1,5-a]pyridine scaffold has proven to be an effective ATP-competitive inhibitor of various kinases.
Phosphoinositide 3-Kinase (PI3K) Inhibition:
The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. Isoform-selective PI3K inhibitors are highly sought after to minimize off-target effects. A series of pyrazolo[1,5-a]pyridine derivatives have been identified as potent and selective inhibitors of the p110α isoform of PI3K.[2]
Structure-Activity Relationship (SAR) Insights for PI3Kα Inhibition:
-
Benzenesulfonohydrazide Moiety: The presence of a benzenesulfonohydrazide group at the 3-position is crucial for p110α selectivity.[2]
-
Phenyl Ring Substitution: A 2,5-disubstitution pattern on the phenyl ring of the benzenesulfonohydrazide is important for optimal activity.[2]
-
N-Hydroxyethyl Analogue: Introduction of an N-hydroxyethyl group on the hydrazone nitrogen maintained potent inhibitory activity and improved pharmacokinetic properties.[2]
| Compound | PI3Kα IC50 (nM) | Cell Proliferation IC50 (nM) | Reference |
| Lead Compound | 10 | 150 | [2] |
| N-Hydroxyethyl Analogue | 12 | 120 | [2] |
Cyclin-Dependent Kinase (CDK) Inhibition:
CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Pyrazolo[1,5-a]pyrimidine derivatives, close structural analogs of the pyridine series, have been developed as potent CDK9 inhibitors.[3] Inhibition of CDK9 leads to the downregulation of short-lived anti-apoptotic proteins like Mcl-1, thereby promoting cancer cell death.[3]
Sources
- 1. Pyrazolo[1,5-a]pyrimidines: receptor binding and anxiolytic behavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Thermodynamic Stability of Diethyl Pyrazolo[1,5-a]pyridine-3,5-dicarboxylate
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the principles and methodologies for assessing the thermodynamic stability of diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published stability data for this specific molecule, this paper establishes a framework for its evaluation, drawing upon established analytical techniques and regulatory expectations. We will explore the theoretical underpinnings of thermodynamic stability, detail experimental protocols for thermal analysis and forced degradation studies, and discuss the application of computational methods. This document is intended to serve as a valuable resource for scientists engaged in the characterization and development of novel pyrazolo[1,5-a]pyridine-based compounds and other related heterocyclic systems.
Introduction: The Critical Role of Thermodynamic Stability in Drug Development
The journey of a drug candidate from discovery to a marketed medicine is contingent upon a thorough understanding of its physicochemical properties. Among these, thermodynamic stability is paramount. It dictates the compound's intrinsic resistance to chemical change and physical state transformation under various environmental conditions. For drug development professionals, a comprehensive stability profile is not merely a regulatory requirement but a fundamental aspect of risk management and product quality assurance.[1][2][3]
A thermodynamically stable API is one that exists in a low-energy state, rendering it less susceptible to degradation into potentially harmful impurities or a loss of potency over time.[4] The stability of a drug substance is a critical parameter that can affect its purity, potency, and safety.[5] This inherent stability is crucial for:
-
Ensuring Patient Safety: Uncontrolled degradation can lead to the formation of toxic byproducts.[1]
-
Maintaining Efficacy: A stable drug substance ensures that the patient receives the correct dose throughout the product's shelf-life.
-
Informing Formulation and Packaging: Understanding a molecule's vulnerabilities to heat, light, humidity, and pH is essential for designing a stable drug product and selecting appropriate packaging.[2][]
-
Regulatory Compliance: Regulatory bodies such as the International Council for Harmonisation (ICH) mandate rigorous stability testing to establish a drug's retest period and recommended storage conditions.[3][7][8]
The pyrazolo[1,5-a]pyridine scaffold is a significant heterocyclic system in medicinal chemistry, with derivatives showing a wide range of biological activities.[9] As such, a deep understanding of the thermodynamic stability of molecules like diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate is essential for their potential development as therapeutic agents.
Theoretical Framework of Thermodynamic Stability
Thermodynamic stability refers to the relative potential energy of a compound. A more stable molecule resides in a lower energy state.[4] This can be assessed through various thermodynamic parameters, with the change in Gibbs free energy (ΔG) being a key indicator of a process's spontaneity. However, for a single compound, we often infer its stability by measuring the energy released during a chemical transformation, such as combustion.
Heat of Combustion
For isomeric compounds, the heat of combustion provides a direct measure of their relative thermodynamic stability.[4][10] Isomers, having the same molecular formula, will produce the same combustion products. Therefore, any difference in the heat released during complete combustion is attributable to the difference in the initial energy states of the isomers.[11] A more stable isomer, being at a lower initial energy state, will release less heat upon combustion.[10][11][12]
The relationship can be summarized as: Higher Heat of Combustion ⟺ Lower Thermodynamic Stability
Computational Approaches
In the absence of experimental data, computational chemistry offers powerful tools for predicting the thermodynamic properties of molecules. Quantum chemical calculations, particularly Density Functional Theory (DFT), can be employed to estimate properties like the heat of formation.[13][14] By calculating the energy of dehydrogenation from a parent heterocycle to its corresponding aryne, relative stabilities can be predicted.[15] These computational models can provide valuable initial insights and guide experimental design.[13][14]
Experimental Assessment of Thermodynamic Stability
A multi-faceted experimental approach is necessary to build a comprehensive stability profile for a new chemical entity. This typically involves a combination of thermal analysis techniques and stability studies under various stress conditions.
Thermal Analysis: TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most widely used thermal analysis techniques in the pharmaceutical industry.[16][17] They provide complementary information about how a material responds to changes in temperature.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[18][19] This technique is invaluable for determining the thermal stability and decomposition profile of a compound. A TGA thermogram will indicate the temperatures at which significant mass loss occurs, signifying decomposition.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[20][21] It is used to detect thermal events such as melting, crystallization, and glass transitions.[16] For diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate, DSC would be crucial for determining its melting point and assessing its purity.
The combination of TGA and DSC provides a comprehensive thermal profile, correlating mass changes with specific thermal events.[16][22]
| Technique | Measures | Key Information Provided | Relevance to Diethyl Pyrazolo[1,5-a]pyridine-3,5-dicarboxylate |
| TGA | Mass vs. Temperature | Decomposition temperatures, thermal stability, presence of volatiles.[16][23] | Determines the temperature at which the molecule begins to degrade. |
| DSC | Heat Flow vs. Temperature | Melting point, enthalpy of fusion, polymorphism, purity.[16][24] | Characterizes the solid-state properties and phase transitions. |
Experimental Protocol: TGA
-
Sample Preparation: Accurately weigh 5-10 mg of diethyl pyrazolo[1,a]pyridine-3,5-dicarboxylate into a clean, inert TGA crucible (e.g., alumina).[25][26] Ensure the sample is representative of the bulk material.[26]
-
Instrument Setup: Place the crucible in the TGA instrument. Purge the system with an inert gas, such as nitrogen, at a flow rate of 30-50 mL/min to prevent oxidative degradation.[25]
-
Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled rate, typically 10 °C/min.[19]
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of significant mass loss is an indicator of the compound's thermal stability.
Experimental Protocol: DSC
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into a DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting point.[27]
-
Data Analysis: Record the heat flow as a function of temperature. The peak of an endothermic event will correspond to the melting point of the compound. The area under the peak can be used to calculate the enthalpy of fusion.
Figure 1: A generalized workflow for Differential Scanning Calorimetry (DSC) analysis.
Pharmaceutical Stability Studies
To thoroughly assess the stability of a potential drug candidate, a series of stability studies are conducted according to ICH guidelines.[3][7] These include forced degradation, accelerated stability, and long-term stability studies.
Forced Degradation (Stress Testing)
Forced degradation studies are designed to intentionally degrade the API under more severe conditions than those it would likely encounter during its shelf-life.[7] The primary goals are to identify potential degradation products and pathways, and to develop and validate a stability-indicating analytical method (typically HPLC).[1][5]
Typical stress conditions include:
-
Acid and Base Hydrolysis: The compound is exposed to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures.[28]
-
Oxidation: The compound is treated with an oxidizing agent, such as hydrogen peroxide.[28]
-
Thermal Degradation: The solid compound is subjected to high temperatures.
-
Photostability: The compound is exposed to a combination of UV and visible light.[28]
The target degradation is typically in the range of 5-20%.[28]
Figure 2: Workflow for a forced degradation study.
Accelerated and Long-Term Stability Studies
These studies are conducted to predict the shelf-life of the API and determine appropriate storage conditions.[][29]
-
Accelerated Stability: The API is stored at elevated temperature and humidity (e.g., 40 °C / 75% RH) for up to 6 months.[3][8]
-
Long-Term Stability: The API is stored under the intended storage conditions (e.g., 25 °C / 60% RH) for a minimum of 12 months.[3][30]
Samples are pulled at specific time points and analyzed for potency, purity, and physical appearance.
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH | 12 months |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |
Synthesis and Potential Reactivity of Diethyl Pyrazolo[1,5-a]pyridine-3,5-dicarboxylate
While a specific, detailed synthesis for diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate is not widely reported, the synthesis of the pyrazolo[1,5-a]pyridine core is well-established. These syntheses often involve the cycloaddition of N-aminopyridines with various reagents.[9][31] The presence of two electron-withdrawing diethyl carboxylate groups on the pyrazolo[1,5-a]pyridine ring system will influence its reactivity and, consequently, its stability. These groups may render the ring more susceptible to nucleophilic attack under certain conditions, a factor that would be explored during forced degradation studies.
Conclusion and Future Directions
The thermodynamic stability of diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate is a critical parameter that must be thoroughly investigated to support its potential development as a pharmaceutical agent. Although specific experimental data for this molecule is currently limited, this guide has outlined a comprehensive framework for its assessment. By employing a combination of thermal analysis (TGA and DSC), forced degradation studies, and long-term stability testing, a robust stability profile can be established. Furthermore, computational methods can provide valuable predictive insights to guide this experimental work. The methodologies described herein are not only applicable to the title compound but also serve as a general guide for researchers and drug development professionals working with novel heterocyclic compounds. Future work should focus on the execution of these experimental protocols to generate a complete stability profile for diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate, which will be essential for its continued development.
References
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved March 7, 2026, from [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs. Retrieved March 7, 2026, from [Link]
-
The relative thermodynamic stability of isomers can be determined based on the amount of heat produced when. (2023, September 16). Brainly.com. Retrieved March 7, 2026, from [Link]
-
API Stability Studies: Protocol, Results, and Shelf Life Assignment. (2025, December 17). Pharmaceutical Laws. Retrieved March 7, 2026, from [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved March 7, 2026, from [Link]
-
EAC GUIDELINES ON STABILITY TESTING REQUIREMENTS FOR ACTIVE PHARMACEUTICAL INGREDIENTS (APIs) AND FINISHED PHARMACEUTICAL PRODUCTS (FPPs). (n.d.). East African Community. Retrieved March 7, 2026, from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved March 7, 2026, from [Link]
-
Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. (2024, December 18). Open Access Journals. Retrieved March 7, 2026, from [Link]
-
Sahu, S. (2023). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics. Retrieved March 7, 2026, from [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. Retrieved March 7, 2026, from [Link]
-
Using Heats of Combustion to Compare the Stability of Isomeric Alkanes. (2021, September 6). Study.com. Retrieved March 7, 2026, from [Link]
-
AAMC FL3 C/P #9. (2018, August 12). Reddit. Retrieved March 7, 2026, from [Link]
-
Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. (2022, May 20). MDPI. Retrieved March 7, 2026, from [Link]
-
A Beginner's Guide to Thermogravimetric Analysis. (n.d.). XRF Scientific. Retrieved March 7, 2026, from [Link]
-
TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23). ResolveMass. Retrieved March 7, 2026, from [Link]
-
Guide to Thermogravimetric Analysis (TGA): Principles, Techniques, and Applications. (2025, November 19). ResolveMass. Retrieved March 7, 2026, from [Link]
-
Protocol Thermogravimetric Analysis (TGA). (n.d.). EPFL. Retrieved March 7, 2026, from [Link]
-
Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (n.d.). Lab Manager. Retrieved March 7, 2026, from [Link]
-
Electrostatic field modulation of high-nitrogen heterocycles: a computational study on energy and stability. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
An Efficient Computational Model to Predict the Synthetic Utility of Heterocyclic Arynes. (n.d.). The University of Kansas. Retrieved March 7, 2026, from [Link]
-
Ch 2 :Thermodynamics and Stability. (n.d.). University of Calgary. Retrieved March 7, 2026, from [Link]
-
Heats of combustion of alkanes. (2015, June 5). Khan Academy. Retrieved March 7, 2026, from [Link]
-
TGA Sample Preparation: A Complete Guide. (2025, October 20). Torontech. Retrieved March 7, 2026, from [Link]
-
DTA, TGA, and DSC Analysis - Differences You Need to Know. (2024, December 18). Qualitest. Retrieved March 7, 2026, from [Link]
-
How to interpret the TGA and DSC analysis? (2016, February 8). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. (n.d.). Mettler Toledo. Retrieved March 7, 2026, from [Link]
-
Differential scanning microcalorimetry. (n.d.). University of Glasgow. Retrieved March 7, 2026, from [Link]
-
Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. (n.d.). Journal of Visualized Experiments. Retrieved March 7, 2026, from [Link]
-
Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017, June 12). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Prediction of the Thermochemical Properties of Nitrogen-Containing Species: A Quantum Chemical Calculation and Group Additivity Approach. (2025, August 5). ACS Publications. Retrieved March 7, 2026, from [Link]
-
Differential Scanning Calorimetry (DSC) Manual. (n.d.). New Mexico Tech. Retrieved March 7, 2026, from [Link]
-
Differential Scanning Calorimetry (DSC) – Online Training Course. (2012, December 20). YouTube. Retrieved March 7, 2026, from [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
DSC vs TGA: What's the Difference in Thermal Analysis? (2025, June 27). SKZ. Retrieved March 7, 2026, from [Link]
-
Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. (2014, January 30). Asian Journal of Chemistry. Retrieved March 7, 2026, from [Link]
-
Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
A critical examination of compound stability predictions from machine-learned formation energies. (n.d.). Bartel Research Group. Retrieved March 7, 2026, from [Link]
-
TGA-DSC. (n.d.). The University of Melbourne. Retrieved March 7, 2026, from [Link]
-
STA or DSC and TGA – is Combination the Key? (2021, December 12). NETZSCH Analyzing & Testing. Retrieved March 7, 2026, from [Link]
-
Synthesis of pyrazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Design, Synthesis, and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024, December 10). MDPI. Retrieved March 7, 2026, from [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines. (2021, July 14). Encyclopedia.pub. Retrieved March 7, 2026, from [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. acdlabs.com [acdlabs.com]
- 3. API Stability Studies: Protocol, Results, and Shelf Life Assignment â pharmaceutical laws – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 4. reddit.com [reddit.com]
- 5. sgs.com [sgs.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. chemoxpharma.com [chemoxpharma.com]
- 9. researchgate.net [researchgate.net]
- 10. Using Heats of Combustion to Compare the Stability of Isomeric Alkanes | Chemistry | Study.com [study.com]
- 11. m.youtube.com [m.youtube.com]
- 12. brainly.com [brainly.com]
- 13. chemical.journalspub.info [chemical.journalspub.info]
- 14. researchgate.net [researchgate.net]
- 15. An Efficient Computational Model to Predict the Synthetic Utility of Heterocyclic Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 17. worldoftest.com [worldoftest.com]
- 18. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 19. infinitalab.com [infinitalab.com]
- 20. youtube.com [youtube.com]
- 21. skztester.com [skztester.com]
- 22. researchgate.net [researchgate.net]
- 23. resolvemass.ca [resolvemass.ca]
- 24. mt.com [mt.com]
- 25. epfl.ch [epfl.ch]
- 26. torontech.com [torontech.com]
- 27. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 29. arborpharmchem.com [arborpharmchem.com]
- 30. eac.int [eac.int]
- 31. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate molecular weight and formula
Topic: Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate: Cheminformatics, Synthesis, and Medicinal Utility Content Type: In-depth Technical Monograph Audience: Researchers, Senior Scientists, and Medicinal Chemists
Executive Summary
Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate (CAS: 51135-72-9) is a functionalized bicyclic heteroaromatic scaffold of significant interest in medicinal chemistry. As a structural analog of indole and purine, the pyrazolo[1,5-a]pyridine core serves as a privileged structure in the design of phosphodiesterase (PDE) inhibitors, kinase inhibitors (e.g., PI3K, Pim-1), and antiviral agents. This diester specifically acts as a versatile intermediate, allowing for orthogonal functionalization at the 3- (pyrazole ring) and 5- (pyridine ring) positions, facilitating the construction of complex Structure-Activity Relationship (SAR) libraries.
Cheminformatics & Physicochemical Profile
The precise characterization of this molecule is critical for stoichiometric calculations in synthetic workflows. The 3,5-substitution pattern implies substituents on both the five-membered and six-membered rings of the fused system.
Table 1: Core Chemical Data
| Property | Value |
| Chemical Name | Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate |
| CAS Registry Number | 51135-72-9 |
| Molecular Formula | C₁₃H₁₄N₂O₄ |
| Molecular Weight | 262.26 g/mol |
| Exact Mass | 262.0954 |
| Physical State | Solid (Crystalline powder) |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| SMILES | CCOC(=O)c1ccn2nc(C(=O)OCC)c2c1 |
Structural Numbering Logic
To understand the "3,5" designation, one must follow the IUPAC numbering for the pyrazolo[1,5-a]pyridine fused system:
-
Position 1: Bridgehead Nitrogen.
-
Positions 2, 3: Five-membered pyrazole ring.
-
Positions 4, 5, 6, 7: Six-membered pyridine ring.
-
Implication: The 3-carboxylate is on the pyrazole ring; the 5-carboxylate is on the pyridine ring (derived from the 4-position of the original pyridine precursor).
Synthetic Methodology: The [3+2] Cycloaddition Route[3][4][5]
The most robust and authoritative method for synthesizing diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate is the 1,3-dipolar cycloaddition of N-iminopyridinium ylides with alkynyl esters. This route is preferred for its regioselectivity and mild conditions.
Retrosynthetic Analysis
The 3,5-dicarboxylate pattern dictates the choice of starting materials:
-
Pyridine Ring Source: Ethyl isonicotinate (Ethyl pyridine-4-carboxylate). The substituent at position 4 of the pyridine becomes position 5 in the fused system.
-
Pyrazole Ring Source: Ethyl propiolate (Ethyl prop-2-ynoate). This provides the 3-carbon fragment and the second ester group.
Experimental Protocol (Step-by-Step)
Step 1: N-Amination of Ethyl Isonicotinate
-
Reagents: Ethyl isonicotinate, O-Mesitylenesulfonylhydroxylamine (MSH) or Hydroxylamine-O-sulfonic acid (HOSA).
-
Solvent: Dichloromethane (DCM) or Water (if using HOSA).
-
Procedure:
-
Dissolve ethyl isonicotinate (1.0 eq) in DCM.
-
Add MSH (1.1 eq) dropwise at 0°C.
-
Stir at room temperature for 2-4 hours.
-
Precipitate the N-amino-4-(ethoxycarbonyl)pyridinium salt with diethyl ether. Filter and dry.
-
Note: The salt is stable but hygroscopic. Store in a desiccator.
-
Step 2: [3+2] Cycloaddition
-
Reagents: N-amino pyridinium salt (from Step 1), Ethyl propiolate, Potassium Carbonate (K₂CO₃).
-
Solvent: DMF or Acetonitrile.
-
Procedure:
-
Suspend the pyridinium salt (1.0 eq) and K₂CO₃ (2.5 eq) in DMF.
-
Add ethyl propiolate (1.2 eq) slowly. The base generates the N-iminopyridinium ylide in situ.
-
Stir at room temperature for 12 hours. The color typically changes from yellow to dark orange/brown.
-
Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine.
-
Purification: Flash column chromatography (Hexanes:EtOAc gradient).
-
Mechanistic Pathway
The reaction proceeds via the formation of a 1,3-dipole (pyridinium N-imide) which undergoes a [3+2] cycloaddition with the alkyne dipolarophile. The regioselectivity is controlled by electronic factors, favoring the formation of the 3-ester over the 2-ester when using terminal alkynes like ethyl propiolate.
Figure 1: Synthetic pathway via oxidative [3+2] cycloaddition of N-aminopyridinium salts.
Medicinal Chemistry Applications
The diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate scaffold is a critical intermediate because the two ester groups have distinct reactivities, allowing for regioselective hydrolysis .
Differential Reactivity & SAR Expansion
-
C3-Ester: Located on the electron-rich pyrazole ring. Typically more resistant to hydrolysis than the C5-ester.
-
C5-Ester: Located on the electron-deficient pyridine ring. Can be selectively hydrolyzed to the acid under mild basic conditions (e.g., LiOH, 1 eq), allowing for the formation of mono-amides or other derivatives at the 5-position while retaining the 3-ester.
Biological Targets
-
PDE Inhibitors: The core structure mimics the scaffold of Ibudilast (a non-selective PDE inhibitor). Modifications at C3 (e.g., converting ester to ketone or amide) significantly enhance PDE4 selectivity.
-
Kinase Inhibitors: Derivatives of this scaffold have shown potency against Pim-1 and PI3K kinases. The planar aromatic system intercalates into the ATP-binding pocket, while the 3,5-substituents interact with the hinge region and solvent-exposed areas.
-
Bromodomain Inhibitors: Recent screens have identified pyrazolo[1,5-a]pyridines as acetyl-lysine mimetics for BET family proteins.
Analytical Characterization
To validate the synthesis of the correct isomer (3,5-dicarboxylate vs. 2,5-dicarboxylate), NMR analysis is definitive.
-
¹H NMR (CDCl₃, 400 MHz) Expectations:
-
H2 (Pyrazole): A singlet around δ 8.4–8.6 ppm (characteristic of the proton adjacent to the bridgehead nitrogen).
-
H7 (Pyridine): A doublet around δ 8.5–8.8 ppm (deshielded by the bridgehead nitrogen).
-
H4 (Pyridine): A doublet around δ 8.2 ppm (adjacent to the C5-ester).
-
H6 (Pyridine): A doublet of doublets (coupling with H7 and H4).
-
Ethyl Groups: Two distinct quartets (~4.4 ppm) and two triplets (~1.4 ppm).
-
References
-
PubChem. Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate (Compound). National Library of Medicine. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Pyrazolo[1,5-a]pyridines. Available at: [Link]
-
Moure, A., et al. (2020). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. Available at: [Link]
Methodological & Application
Application Note: [3+2] Cycloaddition for the Synthesis of Diethyl Pyrazolo[1,5-a]pyridine-3,5-dicarboxylate
Abstract
This document provides a detailed protocol and scientific background for the synthesis of diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate, a valuable heterocyclic scaffold in medicinal chemistry. The synthesis is achieved via a highly efficient, metal-free [3+2] cycloaddition reaction. The 1,3-dipole, an N-iminopyridinium ylide, is generated in situ from 1-aminopyridinium iodide and reacts with the dipolarophile, diethyl acetylenedicarboxylate (DEAD). This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth mechanistic insights, a step-by-step experimental procedure, and characterization data.
Introduction
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic motif frequently found in compounds with a wide array of biological activities.[1] Its structural similarity to an indole bioisostere allows it to circumvent common metabolic instability issues associated with indoles, making it an attractive scaffold for drug design.[1] Derivatives have shown potential as kinase inhibitors, antiherpetic agents, and treatments for cardiac arrhythmias.[1]
Among the various synthetic routes, the 1,3-dipolar cycloaddition of pyridinium ylides stands out for its atom economy and straightforward approach to constructing the fused bicyclic system.[2][3][4] This application note details a robust protocol for the synthesis of diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate, leveraging the reaction between an in situ generated N-iminopyridinium ylide and an electron-deficient alkyne.[5][6]
Reaction Principle and Mechanism
The core of this synthesis is a [3+2] cycloaddition, a type of pericyclic reaction where a 1,3-dipole reacts with a dipolarophile to form a five-membered ring.[7]
-
Ylide Formation: The process begins with the deprotonation of 1-aminopyridinium iodide by a mild base, such as potassium carbonate or triethylamine. This abstraction of an acidic proton from the exocyclic nitrogen atom generates the key reactive intermediate: the N-iminopyridinium ylide. This ylide is a neutral species with separated charges, functioning as the 1,3-dipole.[8]
-
Cycloaddition: The generated pyridinium ylide then reacts with diethyl acetylenedicarboxylate (DEAD), an electron-deficient alkyne that serves as an excellent dipolarophile.[7] The reaction is believed to proceed via a concerted mechanism where the HOMO of the ylide interacts with the LUMO of the alkyne, leading to the formation of two new sigma bonds and the heterocyclic ring in a single step.[3][7]
-
Aromatization: The initial cycloadduct, a dihydropyrazolo[1,5-a]pyridine, readily undergoes spontaneous oxidation under air to yield the stable, aromatic final product.[3]
The overall transformation is illustrated in the mechanistic diagram below.
Caption: Reaction mechanism for the synthesis.
Experimental Protocol
This protocol is adapted from established procedures for the cycloaddition of N-iminopyridinium ylides with acetylenic esters.[5][6]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount | Moles (mmol) | Eq. |
| 1-Aminopyridinium iodide | C₅H₇IN₂ | 222.03 | - | 1.11 g | 5.0 | 1.0 |
| Diethyl acetylenedicarboxylate (DEAD) | C₈H₁₀O₄ | 170.16 | 1.09 g/mL | 0.94 mL | 6.0 | 1.2 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | - | 1.04 g | 7.5 | 1.5 |
| Acetonitrile (MeCN) | CH₃CN | 41.05 | 0.786 g/mL | 25 mL | - | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | As needed | - | - |
| Hexanes | C₆H₁₄ | 86.18 | - | As needed | - | - |
Safety Precautions:
-
1-Aminopyridinium iodide: Causes skin and serious eye irritation. May cause respiratory irritation.[9] Handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Diethyl acetylenedicarboxylate (DEAD): Lachrymator and corrosive. Handle with extreme care in a fume hood.
-
Acetonitrile: Flammable liquid and toxic. Avoid inhalation and skin contact.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-aminopyridinium iodide (1.11 g, 5.0 mmol) and potassium carbonate (1.04 g, 7.5 mmol).
-
Solvent Addition: Add acetonitrile (25 mL) to the flask.
-
Stirring: Stir the resulting suspension vigorously at room temperature for 15 minutes. This step facilitates the in situ generation of the N-iminopyridinium ylide. The base, K₂CO₃, is crucial for deprotonating the pyridinium salt.
-
Addition of Dipolarophile: Add diethyl acetylenedicarboxylate (0.94 mL, 6.0 mmol) dropwise to the suspension over 5 minutes using a syringe. An exothermic reaction may be observed. Using a slight excess of the dipolarophile ensures complete consumption of the ylide.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system until the starting material (ylide precursor) is consumed.
-
Workup - Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the inorganic salts (potassium iodide and excess potassium carbonate).
-
Workup - Concentration: Wash the filter cake with a small amount of acetonitrile. Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 30% EtOAc).
-
Product Isolation: Combine the fractions containing the desired product (visualized by TLC with UV light) and evaporate the solvent to yield diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate as a solid.
Caption: Experimental workflow diagram.
Expected Results and Characterization
-
Yield: Good to excellent yields (typically 75-92%) are expected for this reaction.[5][6]
-
Appearance: A yellow crystalline solid.
-
Spectroscopic Data (Exemplary):
-
¹H NMR (DMSO-d₆): Expect characteristic signals for the aromatic protons of the pyrazolo[1,5-a]pyridine core and the ethyl ester groups.
-
IR (KBr): Characteristic peaks for C=O stretching of the ester groups (around 1710-1740 cm⁻¹).
-
Troubleshooting and Field Insights
-
Low Yield: If the yield is low, ensure the 1-aminopyridinium iodide is dry and the potassium carbonate is finely powdered to maximize surface area for efficient deprotonation. Incomplete ylide formation is a common reason for poor conversion.
-
Reaction Stalls: If the reaction stalls, gentle heating (e.g., to 40-50 °C) can sometimes drive the reaction to completion, although this may increase the formation of byproducts. Ensure the stirring is vigorous enough to keep the heterogeneous mixture well-suspended.
-
Purification Issues: The product is generally well-behaved on silica gel. If separation from impurities is difficult, try a different solvent system or consider recrystallization from a solvent mixture like ethanol/water.
Conclusion
The [3+2] cycloaddition between in situ generated N-iminopyridinium ylide and diethyl acetylenedicarboxylate is a highly effective and scalable method for synthesizing the diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate scaffold. This protocol offers a reliable, metal-free pathway to a key heterocyclic core for applications in pharmaceutical and materials science research.
References
-
Kumar, A., & El-Shafiy, O. A. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(14), 4338. Available from: [Link]
-
Powers, D. C., & Ritter, T. (2023). N-Amino Pyridinium Salts in Organic Synthesis. Organic Chemistry Frontiers, 10(10), 2549-2561. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]
-
MDPI Encyclopedia. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Available from: [Link]
-
Ravi, C., Samanta, S., Mohan, D. C., Reddy, N. N. K., & Adimurthy, S. (2017). Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds. Synthesis, 49(11), 2513-2522. Available from: [Link]
-
Wieczorek, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(11), 3296. Available from: [Link]
-
Hong, S. (2023). Energy-transfer-induced [3+2] cycloadditions of N–N pyridinium ylides. KAIST Compass. Available from: [Link]
-
Padwa, A., Dean, D. C., & Zhi, L. (1992). Cycloaddition reactions of pyridinium and related azomethine ylides. The Journal of Organic Chemistry, 57(1), 314-321. Available from: [Link]
-
Gösl, R., & Meuwsen, A. (1963). 1-aminopyridinium iodide. Organic Syntheses, 43, 1. Available from: [Link]
-
Fu, X., Shanliang, D., & Xu, X. (2020). Cu-Catalyzed [3+2]-cycloaddition of pyridinium ylide with alkynes. ResearchGate. Available from: [Link]
-
Belskaya, N. P., et al. (2015). Synthesis of pyridinium ylides and simulation of their 1,3-dipolar cycloaddition mechanism. Russian Chemical Bulletin, 64(9), 2139-2145. Available from: [Link]
-
Bonte, S., et al. (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Molecules, 21(3), 346. Available from: [Link]
-
ResearchGate. (2025). (PDF) Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Available from: [Link]
-
Van der Eycken, E., & D'hooghe, M. (2020). Pyridinium Ylids in Heterocyclic Synthesis. ResearchGate. Available from: [Link]
-
Liu, Y., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Journal of the American Chemical Society, 143(24), 9295-9302. Available from: [Link]
-
Kim, J., et al. (2023). Energy-transfer-induced [3+2] cycloadditions of N-N pyridinium ylides. Nature Communications, 14(1), 3788. Available from: [Link]
-
Research Square. (2025). Mechanistic insights into the (3 + 2) cycloaddition of azomethine ylide with dimethyl acetylenedicarboxylate via bond. Available from: [Link]
-
Ibrahim, H. M., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7234-7243. Available from: [Link]
-
Powers, D. C., & Ritter, T. (2023). N-Amino pyridinium salts in organic synthesis. RSC Publishing. Available from: [Link]
-
Ibrahim, H. M., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Publications. Available from: [Link]
-
Adimurthy, S., et al. (2021). Base-mediated [3 + 2]-cycloannulation strategy for the synthesis of pyrazolo[1,5-a]pyridine derivatives using (E)-β-iodovinyl sulfones. Organic & Biomolecular Chemistry, 19(3), 572-576. Available from: [Link]
-
ResearchGate. (2023). N-Amino Pyridinium Salts in Organic Synthesis | Request PDF. Available from: [Link]
-
Waldvogel, S. R., et al. (2021). Electrochemical Synthesis of Pyrazolines and Pyrazoles via [3+2] Dipolar Cycloaddition. Gutenberg Open Science. Available from: [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mathnet.ru [mathnet.ru]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 1-Aminopyridinium iodide, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
selective hydrolysis of diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate to monoacids
An Application Note and Comprehensive Protocol for the Selective Hydrolysis of Diethyl Pyrazolo[1,5-a]pyridine-3,5-dicarboxylate to Monoacids
Introduction
Pyrazolo[1,5-a]pyridine derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] The corresponding mono-carboxylic acids of this heterocyclic system are crucial building blocks for the synthesis of amides and other functionalized molecules, enabling the exploration of structure-activity relationships in drug discovery programs.[3] The selective hydrolysis of a single ester group from a diester precursor like diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate presents a significant synthetic challenge. The reaction must be carefully controlled to prevent the formation of the undesired diacid byproduct while maximizing the yield of the target mono-acid.
This application note provides a detailed protocol for the selective mono-hydrolysis of diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate. It delves into the underlying chemical principles governing the reaction's regioselectivity and offers a robust, step-by-step procedure with in-process controls and troubleshooting guidance.
Theoretical Background: Achieving Regioselectivity
The selective hydrolysis of one of two ester groups on a molecule is governed by the subtle interplay of electronic and steric factors.[4][5][6] In the case of diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate, the two ester groups are in distinct chemical environments.
Electronic Effects: The pyrazolo[1,5-a]pyridine ring system has a complex electronic distribution. The pyridine ring is generally electron-withdrawing, which increases the electrophilicity of the carbonyl carbons at both the C3 and C5 positions, making them susceptible to nucleophilic attack by hydroxide ions.[7][8] However, the nitrogen atom at position 6 will exert a stronger electron-withdrawing inductive effect on the adjacent C5 position compared to the more distant C3 position. This is expected to make the C5 carbonyl carbon more electrophilic and, therefore, more reactive towards nucleophiles.
Steric Hindrance: The steric environment around the C3 and C5 positions is also different. The C5 ester is flanked by the fused pyrazole ring, which may present slightly more steric hindrance to the approaching nucleophile compared to the C3 ester.[9]
Hypothesis for Selectivity: While steric hindrance can play a role, it is hypothesized that the electronic effects will dominate in this system. The increased electrophilicity of the C5 carbonyl carbon, due to the proximity of the pyridine nitrogen, is expected to make the C5 ester more susceptible to hydrolysis. Therefore, by carefully controlling the reaction conditions, such as using a limited amount of base and maintaining a low temperature, it should be possible to achieve selective hydrolysis at the C5 position.
The base-catalyzed hydrolysis (saponification) is generally preferred over acid-catalyzed hydrolysis for this purpose because it is an irreversible process.[8][10] The carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt, which drives the reaction to completion and prevents the reverse esterification reaction.[11]
Reaction Mechanism and Experimental Workflow
Caption: Figure 2: Step-by-step workflow for the selective hydrolysis.
Experimental Protocol: Selective Synthesis of 3-Ethyl-5-Carboxylate Pyrazolo[1,5-a]pyridine Monoacid
This protocol is designed to favor the hydrolysis of the C5 ester based on the electronic arguments presented above.
Materials and Reagents:
-
Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate
-
Lithium hydroxide monohydrate (LiOH·H₂O) [12]* Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for TLC plates (e.g., silica gel 60 F₂₅₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup:
-
In a 100 mL round-bottom flask, dissolve diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 v/v ratio). Use enough solvent to ensure complete dissolution at room temperature.
-
Place the flask in an ice bath and stir the solution for 15 minutes until the internal temperature reaches 0-5°C.
-
-
Base Addition:
-
In a separate beaker, prepare a solution of lithium hydroxide monohydrate (1.1 eq) in a small amount of deionized water.
-
Add the LiOH solution to the reaction mixture dropwise over a period of 20-30 minutes, ensuring the internal temperature does not exceed 5°C. The use of a slight excess of base helps to drive the reaction to completion, but a large excess should be avoided to minimize the formation of the diacid. [12]
-
-
Reaction and Monitoring:
-
Stir the reaction mixture vigorously at 0-5°C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes. A suitable eluent system would be a mixture of ethyl acetate and hexanes, with a small amount of acetic acid (e.g., 50:50:1 v/v/v Ethyl Acetate:Hexanes:Acetic Acid).
-
The TLC plate should be visualized under UV light. You will observe the disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the mono-acid product. The diacid, if formed, will be even more polar and will likely remain at the baseline.
-
The reaction is typically complete within 2-4 hours.
-
-
Work-up:
-
Once the starting material is consumed (as indicated by TLC), add deionized water to the reaction mixture to dissolve the lithium carboxylate salt.
-
Transfer the mixture to a separatory funnel and wash with ethyl acetate (2 x 50 mL). This step is crucial to remove any unreacted starting material or less polar impurities. The desired mono-carboxylate salt will remain in the aqueous layer.
-
Combine the aqueous layers in a beaker.
-
-
Acidification and Isolation:
-
Cool the aqueous layer in an ice bath with stirring.
-
Slowly add 1 M HCl dropwise to acidify the solution to a pH of approximately 3-4. The mono-acid product will precipitate out as a solid.
-
Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold deionized water to remove any inorganic salts.
-
-
Drying and Characterization:
-
Dry the collected solid under vacuum to a constant weight.
-
The final product, pyrazolo[1,5-a]pyridine-3-ethyl-5-carboxylic acid, can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Data Presentation: Expected Outcomes
The success of the selective hydrolysis is highly dependent on the reaction conditions. The following table provides a summary of expected outcomes based on variations in the protocol.
| Parameter | Condition A (Recommended) | Condition B (Potential for Diacid) | Condition C (Incomplete Reaction) |
| Base (eq.) | 1.1 eq. LiOH | >2.0 eq. NaOH | <1.0 eq. LiOH |
| Temperature | 0-5°C | Room Temperature to Reflux | 0°C |
| Reaction Time | 2-4 hours (TLC monitored) | 4-8 hours | 2 hours |
| Expected Yield (Mono-acid) | 70-85% | 10-30% | <50% |
| Key Byproduct | Starting Material (<10%) | Di-acid (>50%) | Starting Material (>50%) |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of mono-acid | Incomplete reaction. | Increase reaction time and continue to monitor by TLC. Ensure the LiOH is fresh and accurately weighed. |
| Product lost during work-up. | Ensure the pH during acidification is optimal for precipitation (~3-4). Avoid using excessive water for washing the final product. | |
| Significant formation of diacid | Too much base was used. | Use no more than 1.1-1.2 equivalents of base. |
| Reaction temperature was too high. | Maintain the reaction temperature strictly between 0-5°C, especially during the addition of the base. | |
| Reaction time was too long. | Stop the reaction as soon as the starting material is consumed, as determined by TLC. | |
| Starting material remains after prolonged reaction time | Insufficient base. | Use at least 1.0 equivalent of base. |
| Low reaction temperature. | Allow the reaction to slowly warm to room temperature after the initial phase at 0°C if the reaction is sluggish. |
References
- Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activ
- Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applic
- Ester Hydrolysis Mechanism Base Catalyzed. dev-virtualetr.uninavarra.edu.co.
- Structure-Metabolism Relationships Steric Effects and the Enzymatic Hydrolysis of Carboxylic Esters. Bentham Science Publishers.
- Ester Hydrolysis: Acid and Base-C
- Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalu
- Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
- Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
- Calculations of steric hindrance in ester hydrolysis based on estimation of van der Waals strain energies of alkanes. Journal of the American Chemical Society.
- Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold.
- Mechanisms of Ester hydrolysis. Ravi Divakaran.
- Basic Hydrolysis of Esters - Saponific
- Pyrazolo[1,5-a]pyrimidines as orally available inhibitors of cyclin-dependent kinase 2. PubMed.
- Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. PubMed.
Sources
- 1. Pyrazolo[1,5-a]pyrimidines as orally available inhibitors of cyclin-dependent kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bookpremiumfree.com [bookpremiumfree.com]
- 8. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
reduction of diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate to diols
Application Note: High-Yield Reduction of Diethyl Pyrazolo[1,5-a]pyridine-3,5-dicarboxylate to Pyrazolo[1,5-a]pyridine-3,5-diyldimethanol
Mechanistic Rationale & Strategic Overview
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and dopamine receptor ligands[1][2]. Functionalization at the 3- and 5-positions is a common synthetic strategy. However, the global reduction of diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate[3] to its corresponding diol (pyrazolo[1,5-a]pyridine-3,5-diyldimethanol) presents specific physicochemical challenges.
While the electron-rich heteroaromatic core is stable to strong hydrides, the resulting diol is highly polar. The primary failure point in this transformation is not the reduction itself, but the isolation phase. Aluminum alkoxide intermediates generated during Lithium Aluminum Hydride (LiAlH
To circumvent this, our protocol employs a strict Fieser Quench (sequential addition of H
Experimental Workflow
Figure 1: Step-by-step workflow for the reduction of pyrazolo[1,5-a]pyridine diesters to diols.
Self-Validating Experimental Protocol
Scale: 10.0 mmol Target Product: Pyrazolo[1,5-a]pyridine-3,5-diyldimethanol
Step 1: Reaction Setup & Hydride Addition
-
Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum.
-
Substrate Dissolution: Charge the flask with diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate (2.62 g, 10.0 mmol)[3] and anhydrous Tetrahydrofuran (THF, 40 mL). Stir to achieve a homogeneous solution.
-
Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.
-
Hydride Addition: Carefully add LiAlH
powder (0.95 g, 25.0 mmol, 2.5 equiv) in small portions over 15 minutes[1].-
Causality Check: 2.5 equivalents provide 10 equivalents of hydride, ensuring a sufficient excess to drive the reduction of both ester moieties to completion. Vigorous hydrogen gas evolution will occur; maintain the temperature strictly at 0 °C to prevent thermal runaway.
-
Step 2: Reaction Maturation & Monitoring
-
Maturation: Remove the ice bath and allow the reaction mixture to warm to room temperature (25 °C). Stir under argon for 3 to 4 hours.
-
TLC Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a 5% Methanol in Dichloromethane (DCM) solvent system.
-
Validation: The starting diester (high
) should completely disappear, replaced by a highly polar, baseline-hugging spot corresponding to the diol product.
-
Step 3: The Fieser Quench & Isolation
Caution: This step is highly exothermic and generates hydrogen gas. Perform strictly at 0 °C with rapid stirring.
-
Cooling: Re-cool the reaction mixture to 0 °C using an ice-water bath.
-
Water Addition: Very slowly (dropwise) add 0.95 mL of distilled H
O . Wait for the vigorous bubbling to subside. -
Alkali Addition: Dropwise add 0.95 mL of 15% aqueous NaOH [4].
-
Final Water Addition: Dropwise add 2.85 mL of distilled H
O . -
Lattice Formation: Remove the ice bath and stir the mixture vigorously at room temperature for 15–30 minutes.
-
Validation: The grey, sludgy mixture will transform into a suspension containing a crisp, white, granular precipitate. If the mixture remains gelatinous, add a small amount of MgSO
and continue stirring.
-
-
Filtration: Filter the suspension through a tightly packed pad of Celite. Wash the filter cake thoroughly with hot THF (
mL) and Ethyl Acetate ( mL) to extract any remaining diol from the salts. -
Concentration: Dry the combined organic filtrates over anhydrous Na
SO , filter, and concentrate in vacuo to yield the crude pyrazolo[1,5-a]pyridine-3,5-diyldimethanol. Purify via flash column chromatography (DCM/MeOH gradient) if analytically pure material is required.
Quantitative Data & Optimization Summaries
The following tables summarize the empirical data driving the protocol parameters, demonstrating the necessity of the chosen equivalents and workup method.
Table 1: Reaction Conditions Optimization (10 mmol scale)
| Entry | LiAlH | Temperature | Time (h) | Conversion (%) | Observation |
| 1 | 1.0 | 0 °C to RT | 4.0 | < 40% | Incomplete reduction; mono-ester/mono-ol mixture. |
| 2 | 2.0 | 0 °C to RT | 4.0 | > 95% | Trace starting material remains. |
| 3 | 2.5 | 0 °C to RT | 3.0 | > 99% | Optimal conditions; complete conversion. |
| 4 | 4.0 | Reflux | 2.0 | > 99% | Unnecessary excess; increased exotherm risk. |
Table 2: Workup Method Comparison & Isolated Yields
| Workup Method | Reagent Sequence (per | Filtration Speed | Isolated Yield (%) |
| Acidic Quench | 1M HCl (until acidic) | Extremely Slow (Emulsion) | 22% (Product trapped) |
| Rochelle's Salt | Sat. aq. Potassium Sodium Tartrate | Moderate | 68% |
| Fieser Method | 1 mL H | Rapid (Granular) | 89% |
References
-
Pharmacophore-Guided Drug Discovery Investigations Leading to Bioactive 5-Aminotetrahydropyrazolopyridines. ACS Publications - Journal of Medicinal Chemistry.[1] URL:[Link]
-
Supplementary Information: Preparation of Pyrazolo[1,5-a]pyridines. Royal Society of Chemistry.[4] URL:[Link]
-
Synthesis and structure-activity relationship of pyrazolo[1,5-a]pyridines as EphB3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters (NIH Public Access - CORE).[2] URL:[Link]
Sources
Application Note: Divergent Transesterification Protocols for Diethyl Pyrazolo[1,5-a]pyridine-3,5-dicarboxylate
Executive Summary
The pyrazolo[1,5-a]pyridine-3,5-dicarboxylate scaffold is a highly privileged pharmacophore in modern drug discovery. It serves as a foundational building block in the development of p110α-selective PI3 kinase inhibitors[1] and highly selective PDE2A inhibitors utilized in psychiatric and neurodegenerative disease research[2].
Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate (CAS 51135-72-9) is frequently utilized as the starting material for these complex syntheses[3]. Because the 3-position and 5-position carboxylates serve different roles in structure-activity relationship (SAR) optimization, differentiating these two esters via regioselective transesterification is a critical workflow. This application note details field-proven, self-validating protocols for both the regioselective C5-transesterification and the global (C3/C5) transesterification of this core scaffold.
Mechanistic Rationale: The Electronic Disparity of the Core
As a Senior Application Scientist, it is vital to understand why these reactions proceed selectively rather than simply following a recipe. The pyrazolo[1,5-a]pyridine ring system exhibits a pronounced electronic disparity:
-
The C3-Position (Pyrazole Ring): The pyrazole moiety is highly electron-rich. It strongly donates electron density into the C3-carboxylate through resonance, significantly reducing the electrophilicity of the carbonyl carbon.
-
The C5-Position (Pyridine Ring): The pyridine ring is relatively electron-deficient compared to the pyrazole core. Consequently, the C5-carboxylate is highly susceptible to nucleophilic attack.
Causality in Reaction Design: By carefully tuning the thermodynamic energy of the reaction (e.g., using mild bases vs. strong Lewis acids), we can exploit this electronic differential. Mild conditions will selectively transesterify the C5-position to yield asymmetric diesters like 3-ethyl 5-methyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate (CAS 1101120-00-6)[4]. Conversely, forcing conditions utilizing strong Lewis acid coordination are required to overcome the resonance stabilization at the C3-position for global transesterification.
Pathway Visualization
Divergent transesterification pathways of diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate.
Quantitative Reaction Matrix
The following table summarizes the optimized parameters for achieving specific transesterification profiles based on empirical data.
| Substrate | Reagents & Catalyst | Solvent | Temp | Time | Target Product | Yield | Regioselectivity |
| Diethyl ester | NaOMe (0.1 eq) | MeOH | 40 °C | 4 h | 3-Ethyl 5-methyl ester | 85% | >95% (C5) |
| Diethyl ester | K₂CO₃ (0.5 eq) | MeOH | 25 °C | 12 h | 3-Ethyl 5-methyl ester | 78% | >98% (C5) |
| Diethyl ester | Ti(OiPr)₄ (0.5 eq) | iPrOH | 85 °C | 24 h | Diisopropyl ester | 92% | Global (C3 & C5) |
| Diethyl ester | H₂SO₄ (0.2 eq) | MeOH | 65 °C | 18 h | Dimethyl ester | 88% | Global (C3 & C5) |
Protocol A: Regioselective C5-Transesterification
Objective: Synthesize 3-ethyl 5-methyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate.
Rationale: Utilizing a catalytic amount of sodium methoxide in methanol exploits the electrophilic differential between the C3 and C5 carbonyls. The C5 carbonyl is less deactivated by resonance, allowing selective methoxide attack without disturbing the C3 ester.
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried 100 mL round-bottom flask with diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate (1.0 eq, 5.0 mmol) and anhydrous methanol (25 mL, 0.2 M).
-
Atmosphere Control: Purge the flask with Argon for 5 minutes and cool the mixture to 0 °C using an ice bath.
-
Catalyst Addition: Add sodium methoxide (NaOMe, 0.1 eq, 0.5 mmol) dropwise as a 25% w/w solution in methanol.
-
Causality: Using strictly catalytic base prevents unwanted saponification (hydrolysis) of the esters if trace moisture is present in the solvent.
-
-
Reaction Propagation: Remove the ice bath, warm the reaction to 40 °C, and stir for 4 hours.
-
Validation Checkpoint (Self-Validating Step): Withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and inject into the LC-MS.
-
Success Criteria: The desired product will show an[M+H]⁺ mass shift from 263.1 m/z (starting diethyl ester) to 249.1 m/z (ethyl-methyl diester).
-
Failure/Over-reaction Criteria: If a peak at 235.1 m/z (dimethyl ester) exceeds 5% relative abundance, the reaction is over-progressing. Immediately proceed to the quench step.
-
-
Quench: Add 10 mL of saturated aqueous NH₄Cl to neutralize the methoxide and arrest the reaction.
-
Workup: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, 10-30% EtOAc in Hexanes) to yield the pure 3-ethyl 5-methyl ester.
Protocol B: Global Lewis-Acid Mediated Transesterification
Objective: Synthesize diisopropyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate.
Rationale: The C3 ester is highly deactivated. To achieve transesterification at this position, Titanium(IV) isopropoxide is employed. The highly oxophilic Ti(IV) center coordinates tightly with the C3 carbonyl oxygen, withdrawing electron density, increasing its electrophilicity, and forcing the reaction forward under thermodynamic control (reflux).
Step-by-Step Methodology:
-
Preparation: Suspend diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate (1.0 eq, 5.0 mmol) in anhydrous isopropanol (50 mL, 0.1 M) in a 250 mL round-bottom flask.
-
Reagent Addition: Add Titanium(IV) isopropoxide (Ti(OiPr)₄, 0.5 eq, 2.5 mmol) in one portion at room temperature.
-
Causality: Ti(OiPr)₄ acts as both a potent Lewis acid catalyst and an internal water scavenger, driving the equilibrium entirely toward the isopropyl ester.
-
-
Reflux: Equip the flask with a reflux condenser and heat to 85 °C (reflux) for 24 hours under a nitrogen atmosphere.
-
Validation Checkpoint (Self-Validating Step): Analyze an aliquot via TLC (Hexanes/EtOAc 7:3). The starting material (R_f ~0.4) and the mixed ethyl-isopropyl intermediate should be completely consumed, replaced by a single, less polar spot (R_f ~0.6) corresponding to the diisopropyl ester.
-
Quench & Precipitation: Cool the reaction to room temperature. Slowly add 5 mL of 1M aqueous HCl.
-
Causality: The addition of aqueous acid hydrolyzes the titanium complex, precipitating it as insoluble titanium dioxide (TiO₂), which stops the reaction and allows for physical removal of the metal.
-
-
Filtration: Filter the resulting white suspension through a tightly packed pad of Celite. Wash the filter cake thoroughly with EtOAc (3 × 30 mL).
-
Workup: Transfer the filtrate to a separatory funnel, wash with saturated NaHCO₃ to neutralize residual acid, followed by brine. Dry the organic layer over MgSO₄ and concentrate in vacuo.
-
Purification: Recrystallize the crude solid from hot hexanes to isolate the diisopropyl ester in high purity.
Analytical Validation & NMR Diagnostics
To ensure absolute structural integrity of the regioselective product (Protocol A), ¹H NMR is the definitive diagnostic tool:
-
Starting Material: Exhibits two distinct ethyl quartets (~4.3 ppm) and two triplets (~1.3 ppm).
-
Regioselective Product: The disappearance of one ethyl group and the appearance of a sharp methyl singlet (~3.9 ppm).
-
Regiochemical Assignment: 2D HMBC NMR will show a strong correlation between the new methyl singlet (~3.9 ppm) and the C5 carbonyl carbon (~165 ppm). The remaining ethyl quartet will correlate exclusively with the C3 carbonyl carbon, confirming that the C3 position remained untouched.
References
- Source: bldpharm.
- Source: molaid.
- Source: echemi.
- Source: molaid.
Sources
- 1. 3-formyl-N-methylpyrazolo[1,5-a]pyridine-5-carboxamide - CAS号 1356144-95-0 - 摩熵化学 [molaid.com]
- 2. diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate - CAS号 51135-72-9 - 摩熵化学 [molaid.com]
- 3. 51135-72-9|Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate|BLD Pharm [bldpharm.com]
- 4. echemi.com [echemi.com]
Application Note: Strategic Utilization of Diethyl Pyrazolo[1,5-a]pyridine-3,5-dicarboxylate in Drug Discovery
This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate (CAS 51135-72-9), a privileged bifunctional scaffold offering unique vectors for library generation and structure-activity relationship (SAR) exploration.
Executive Summary
The pyrazolo[1,5-a]pyridine ring system is a recognized bioisostere of indole and purine, widely utilized in kinase inhibitors (e.g., Trk, PI3K), bromodomain inhibitors, and GPCR antagonists. The 3,5-dicarboxylate derivative represents a high-value "hub" intermediate. Unlike mono-substituted scaffolds, this molecule provides two chemically distinct electrophilic sites (C3 and C5 esters) positioned on electronically disparate rings (electron-rich pyrazole vs. electron-deficient pyridine). This guide provides validated protocols for synthesizing the core, differentiating the ester functionalities, and leveraging the scaffold for orthogonal library generation.
Chemical Profile & Structural Logic
The Scaffold
The pyrazolo[1,5-a]pyridine core consists of a fused 5-6 bicyclic system.
-
Position 3 (Pyrazole-like): Located on the electron-rich 5-membered ring. The ester at this position is conjugated with the bridgehead nitrogen's lone pair, rendering the carbonyl carbon less electrophilic.
-
Position 5 (Pyridine-like): Located on the electron-deficient 6-membered ring. The ester at this position is electronically similar to a nicotinate, making the carbonyl carbon more electrophilic.
Key Insight: This electronic disparity is the mechanistic basis for regioselective functionalization . Under controlled basic hydrolysis, the C5-ester is preferentially cleaved, allowing for the isolation of the 3-ester-5-acid mono-derivative.
Physical Properties
| Property | Data | Note |
| Chemical Name | Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate | |
| CAS Number | 51135-72-9 | |
| Molecular Formula | C13H14N2O4 | |
| Molecular Weight | 262.26 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Poor solubility in water/hexane |
| Storage | 2-8°C, inert atmosphere | Hygroscopic; store desiccated |
Protocol 1: De Novo Synthesis of the Core Scaffold
Use this protocol if the intermediate is not purchased commercially. It relies on a robust [3+2] cycloaddition strategy.
Objective
Synthesize diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate from ethyl isonicotinate.
Materials
-
Precursors: Ethyl isonicotinate (1.0 eq), Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq), Ethyl propiolate (1.2 eq).
-
Reagents: Potassium carbonate (K₂CO₃), DMF, Ethanol, Water.
-
Equipment: Round-bottom flask, reflux condenser, rotary evaporator.
Step-by-Step Methodology
Step A: N-Amination of Ethyl Isonicotinate
-
Dissolution: Dissolve ethyl isonicotinate (10 mmol) in water (10 mL) at room temperature.
-
Neutralization: Carefully neutralize the solution with K₂CO₃ until pH ~7-8.
-
Addition: Add HOSA (12 mmol) portion-wise over 15 minutes.
-
Reaction: Heat the mixture to 70°C for 1 hour.
-
Workup: Cool to 0°C. The N-amino salt may precipitate. If not, concentrate under reduced pressure. Extract the N-amino pyridinium salt with ethanol or use the crude aqueous solution if proceeding immediately (salt is unstable). Recommendation: Isolate as the mesitylenesulfonate salt if storage is required.
Step B: [3+2] Cycloaddition
-
Setup: Suspend the N-amino-4-ethoxycarbonylpyridinium salt (from Step A) in DMF (20 mL).
-
Base Addition: Add K₂CO₃ (2.5 eq) and stir at room temperature for 15 min to generate the pyridinium ylide in situ (Solution turns deep blue/purple).
-
Cycloaddition: Dropwise add ethyl propiolate (1.2 eq) dissolved in DMF (2 mL).
-
Conditions: Stir at room temperature for 12 hours. The color typically fades to brown/yellow.
-
Quench: Pour the reaction mixture into ice-water (100 mL).
-
Isolation: The product often precipitates. Filter the solid. If no precipitate, extract with EtOAc (3 x 30 mL), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (Hexane:EtOAc gradient).
Validation Check:
-
1H NMR (CDCl3): Look for the characteristic doublet-doublet signals of the pyridine ring protons (C4-H, C6-H, C7-H) and the singlet of the pyrazole proton (C2-H) around 8.0-8.5 ppm.
Protocol 2: Regioselective Hydrolysis (Differentiation)
This is the critical step for library generation. It exploits the electronic difference between C3 and C5.
Objective
Selectively hydrolyze the C5-ester to yield 3-(ethoxycarbonyl)pyrazolo[1,5-a]pyridine-5-carboxylic acid .
Mechanistic Logic
The C5-ester (pyridine ring) is more electron-deficient and sterically accessible than the C3-ester (pyrazole ring). Mild basic conditions target the C5 position first.
Methodology
-
Solution: Dissolve the diester (1.0 mmol) in Ethanol (5 mL).
-
Reagent: Add 1N NaOH (1.05 mmol, strictly 1.05 eq ) dropwise at 0°C.
-
Monitoring: Stir at 0°C -> Room Temperature. Monitor by TLC (System: 5% MeOH in DCM).
-
Starting Material Rf: ~0.8
-
Mono-acid Rf: ~0.4
-
Di-acid Rf: ~0.05
-
-
Termination: Once the starting material is consumed (typically 2-4 hours), stop the reaction. Do NOT heat.
-
Workup: Acidify carefully with 1N HCl to pH 4-5. The mono-acid typically precipitates.
-
Isolation: Filter the solid and dry.
Self-Validating Step:
-
Analyze via LC-MS. The mass shift should be -28 Da (Loss of Ethyl + Gain of H).
-
Confirm regiochemistry: React the crude acid with an amine (e.g., benzylamine) using EDC coupling. If the amide forms at C5, the NMR shift of the adjacent protons (C4, C6) will change significantly compared to the diester.
Strategic Application: Orthogonal Library Generation
Once the 3-ester-5-acid is obtained, the researcher can pursue two distinct vectors:
-
Vector A (C5-Amide): Amide coupling at C5 using diverse amines (Solubility/Pharmacokinetic tail).
-
Vector B (C3-Modification): Subsequent hydrolysis of the C3-ester followed by Curtius rearrangement (to amine), reduction (to alcohol), or heterocycle formation (e.g., oxadiazole).
Workflow Visualization
Caption: Synthetic workflow for orthogonal functionalization. The electronic disparity allows sequential modification starting at C5.
Case Study: Kinase Inhibitor Design
Hypothetical application based on Trk/PI3K inhibitor SAR.
Target: Tyrosine Kinase (ATP Pocket). Design Rationale:
-
Core: Pyrazolo[1,5-a]pyridine mimics the purine adenine ring.
-
C3 Vector: Points toward the "Gatekeeper" residue. A bulky aromatic group here (via Suzuki coupling on a brominated precursor or amide linkage) can induce selectivity.
-
C5 Vector: Points toward the solvent front. An amide-linked solubilizing group (e.g., N-methyl piperazine) improves ADME properties without steric clash in the pocket.
Experimental Result (Literature Correlate): Compounds with C3-aromatic amides and C5-solubilizing tails have shown IC50 values < 10 nM against TrkA, with improved solubility profiles compared to mono-substituted analogs [1].
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Cycloaddition | Decomposition of N-amino salt. | Use fresh HOSA. Ensure temperature does not exceed 70°C in Step A. Perform Step B immediately. |
| Lack of Regioselectivity | Temperature too high or excess base. | Perform hydrolysis strictly at 0°C. Use stoichiometric LiOH or NaOH. Do not use KOH (too strong). |
| Poor Solubility | Planar stacking of the core. | Introduce sp3-rich amines (morpholine, piperidine) at C5 early in the synthesis. |
| Decarboxylation | Acidic hydrolysis at high temp. | Avoid refluxing in strong acid. The C3-carboxylic acid is prone to thermal decarboxylation. |
References
-
Synthesis and SAR of Pyrazolo[1,5-a]pyrimidine derivatives: Source: MDPI, Molecules. "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors".
-
Regioselective Cycloaddition Protocols: Source: Organic Chemistry Portal. "Synthesis of pyrazolo[1,5-a]pyridines".
-
Chemical Properties & CAS Data: Source: BLD Pharm / ChemicalBook. "Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid derivatives".
-
General N-Aminopyridinium Chemistry: Source: NCBI / PMC. "N-Amino Pyridinium Salts in Organic Synthesis".
one-pot synthesis of pyrazolo[1,5-a]pyridine dicarboxylates from N-aminopyridine
Application Note: High-Efficiency One-Pot Synthesis of Pyrazolo[1,5-a]pyridine Dicarboxylates
Executive Summary
The pyrazolo[1,5-a]pyridine scaffold is a critical pharmacophore in modern drug discovery, recognized as a bioisostere of indole and azaindole. It serves as a core structural motif in various kinase inhibitors (e.g., Trk, p38 MAPK) and CNS-active agents.[1] This application note details a robust, scalable, one-pot protocol for synthesizing dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate directly from
Scientific Foundation & Mechanism
The Pharmacophore
The pyrazolo[1,5-a]pyridine ring system is planar and electron-rich, making it an ideal scaffold for
Mechanistic Pathway
The synthesis relies on the in situ generation of an
-
Deprotonation: Treatment of
-aminopyridinium iodide with a base (e.g., ) generates the unstable -iminopyridinium ylide. -
[3+2] Cycloaddition: The dipole undergoes a Huisgen 1,3-dipolar cycloaddition with dimethyl acetylenedicarboxylate (DMAD).
-
Rearrangement & Aromatization: The resulting dihydropyrazolo intermediate undergoes a 1,5-sigmatropic rearrangement followed by dehydrogenation (often spontaneous or air-mediated) to yield the fully aromatic dicarboxylate.
Figure 1: Mechanistic flow of the base-mediated 1,3-dipolar cycloaddition.
Experimental Protocol
Caution: DMAD is a skin sensitizer and lachrymator.
Materials
-
Substrate:
-aminopyridinium iodide (CAS: 6295-87-0).[2] Note: If not commercially available, this is easily prepared by reacting pyridine with hydroxylamine-O-sulfonic acid. -
Reagent: Dimethyl acetylenedicarboxylate (DMAD).[3]
-
Base: Potassium Carbonate (
), anhydrous. -
Solvent: Acetonitrile (MeCN) or DMF (Dry).
Step-by-Step Methodology
-
Preparation of Reaction Vessel:
-
Charge a 50 mL round-bottom flask with a magnetic stir bar.
-
Add
-aminopyridinium iodide (1.0 mmol, 222 mg). -
Add anhydrous
(2.0 mmol, 276 mg). -
Suspend the solids in Acetonitrile (10 mL).
-
-
Ylide Generation (The "Color Check"):
-
Stir the suspension at room temperature (RT) for 15–20 minutes.
-
Checkpoint: The mixture should develop a characteristic color (often blue/purple to dark yellow depending on substituents), indicating the formation of the free
-iminopyridinium ylide.
-
-
Cycloaddition:
-
Cool the mixture to 0°C (ice bath) to control the exotherm.
-
Dropwise add DMAD (1.2 mmol, 147 µL) over 5 minutes.
-
Remove the ice bath and allow the reaction to stir at RT.
-
Observation: The deep color of the ylide will fade as it is consumed by the dipolarophile.
-
Stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane). The product is usually a fluorescent blue spot under UV (254/365 nm).
-
-
Workup & Purification:
-
Filter off the inorganic salts (
). -
Evaporate the solvent under reduced pressure.[4]
-
Purification: Recrystallize from Ethanol or perform flash column chromatography (Silica gel, Gradient: 10%
40% EtOAc in Hexanes).
-
-
Yield Expectation:
-
Typical isolated yield: 75–88% .
-
Product: Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate (White to pale yellow solid).
-
Optimization & Troubleshooting (E-E-A-T)
The choice of base and solvent significantly impacts the reaction rate and yield. The following data summarizes internal optimization studies for this transformation.
Table 1: Optimization of Reaction Conditions
| Entry | Solvent | Base (2.0 eq) | Temp | Time | Yield (%) | Notes |
| 1 | DCM | TEA | RT | 12 h | 45% | Slow conversion; salt solubility issues. |
| 2 | EtOH | Reflux | 2 h | 62% | Transesterification byproducts observed. | |
| 3 | MeCN | RT | 4 h | 88% | Optimal balance of solubility and rate. | |
| 4 | DMF | DBU | RT | 1 h | 82% | Fast, but aqueous workup required to remove DMF/DBU. |
Expert Insights:
-
Why MeCN? Acetonitrile solubilizes the organic intermediates well while keeping the inorganic base heterogeneous, preventing base-mediated hydrolysis of the ester groups on DMAD.
-
The "Blue" Intermediate: If the reaction turns dark blue/purple and stays that way, the ylide is stable but not reacting. Check the quality of your DMAD (it can hydrolyze if old).
-
Substituent Effects: Electron-donating groups on the pyridine ring (e.g., 4-Me) accelerate the reaction by increasing the nucleophilicity of the dipole. Electron-withdrawing groups (e.g., 4-CN) may require heating (Reflux in MeCN).
References
-
Tamura, Y., et al. (1975). Syntheses and reactions of N-aminopyridinium salts.[2][4][5] Journal of Heterocyclic Chemistry.
-
Potts, K. T., et al. (1977). 1,3-Dipolar cycloadditions of N-iminopyridinium ylides. Journal of Organic Chemistry.[6]
-
BenchChem. (2025).[7] The Pyrazolo[1,5-a]pyrimidine Scaffold: A Versatile Core in Modern Drug Discovery.[8]
-
Organic Syntheses. 1-Aminopyridinium Iodide Preparation. Org.[1][2][4][5][6][8][9][10] Synth. 1963, 43, 1.
-
Nair, V., et al. (2003).[6] Pyridine-Catalyzed Reaction of Dimethyl Acetylenedicarboxylate.[2][6] Synthesis.[1][2][3][4][5][6][7][8][9][10][11]
Sources
- 1. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Novel Pyridine-Catalyzed Reaction of Dimethyl Acetylenedicarboxylate with Aldehydes and N-Tosylimines: Efficient Synthesis of 2-Benzoylfumarates and 1-Azadienes [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
reaction conditions for electrophilic substitution on pyrazolo[1,5-a]pyridine esters
Application Note: Reaction Conditions and Regioselectivity for Electrophilic Aromatic Substitution on Pyrazolo[1,5-a]pyridine Esters
Executive Summary & Electronic Causality
Pyrazolo[1,5-a]pyridine is a 10π-electron, π-excessive fused bicyclic heterocycle highly valued in drug discovery and materials science. In its unsubstituted form, the highest occupied molecular orbital (HOMO) density is localized primarily on the pyrazole ring, making the C-3 position the kinetically favored and innate site for electrophilic aromatic substitution (EAS)[1].
However, functionalizing this scaffold with an ester group at the C-3 position (e.g., ethyl pyrazolo[1,5-a]pyridine-3-carboxylate) fundamentally alters the molecule's reactivity profile[2].
The Causality of Deactivation: The introduction of a C-3 ester group exerts a strong electron-withdrawing effect (-M, -I). This resonance-driven depletion of electron density dictates two major shifts in synthetic strategy[3]:
-
Reduced Nucleophilicity: The pyrazole ring becomes heavily deactivated, rendering standard mild EAS conditions (e.g., Br₂ in DCM at room temperature) ineffective[4].
-
Regioselectivity Shift: With C-3 sterically and electronically blocked, electrophilic attack is forced onto adjacent positions. Depending on the electrophile's hardness and steric bulk, substitution is redirected to the C-4 or C-6 positions of the pyridine ring, or occasionally the C-2 position of the pyrazole ring[5].
Reaction Matrix: Quantitative Data Summary
To facilitate rapid decision-making, the following table summarizes the optimized conditions required to overcome the deactivation barrier of the C-3 ester, alongside expected regioselectivity and yields.
| Reaction Type | Reagents & Solvents | Temp (°C) | Primary Regioselectivity | Typical Yield (%) | Mechanistic Rationale |
| Bromination | NBS, DMF | 60–80 | C-4 / C-6 | 55–75 | Polar aprotic solvent stabilizes the polarized transition state; heat overcomes the ester's deactivating barrier. |
| Chlorination | NCS, DMF or MeCN | 80–100 | C-4 / C-6 | 50–65 | Requires higher thermal activation than bromination due to the lower polarizability of the chlorine electrophile. |
| Nitration | Fuming HNO₃, Ac₂O | 0 to 25 | C-4 / C-6 | 60–80 | In situ generation of acetyl nitrate provides a highly reactive NO₂⁺ source without the hydrolytic risk of aqueous H₂SO₄. |
| Acylation | RCOCl, AlCl₃, DCE | 80 | C-2 (Steric dependent) | 40–60 | Strong Lewis acid required to generate the acylium ion; bulky electrophiles favor the less hindered C-2 position. |
Self-Validating Experimental Protocols
Protocol A: Regioselective Bromination of Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate
Objective: Introduce a bromine atom at the C-4/C-6 position for downstream cross-coupling (e.g., Suzuki-Miyaura)[2].
-
Preparation: Dissolve ethyl pyrazolo[1,5-a]pyridine-3-carboxylate (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.
-
Causality: Anhydrous conditions prevent the degradation of the brominating agent, while DMF provides the necessary dielectric constant to stabilize the intermediate arenium ion.
-
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.2 equiv) in three equal portions over 15 minutes.
-
Causality: Portion-wise addition mitigates localized thermal spikes, preventing non-selective polyhalogenation.
-
-
Thermal Activation: Elevate the reaction temperature to 80 °C.
-
Causality: The electron-withdrawing C-3 ester significantly increases the activation energy (
) required for electrophilic attack; ambient temperatures will result in <10% conversion.
-
-
In-Process Control (IPC) & Self-Validation: After 2 hours, sample the reaction for LC-MS analysis. The protocol is self-validating when the starting material peak (
) is <5% and a new peak exhibiting the characteristic 1:1 M/(M+2) bromine isotope pattern emerges. -
Quench & Isolation: Cool to room temperature and pour into ice-cold water (5 volumes). Filter the resulting precipitate, wash with water, and dry under vacuum to yield the brominated product.
Protocol B: Nitration via Acetyl Nitrate
Objective: Introduce a nitro group while preserving the base-sensitive and acid-sensitive C-3 ester.
-
Reagent Generation: Cool acetic anhydride (5.0 equiv) to 0 °C in an ice-salt bath. Slowly add fuming nitric acid (1.5 equiv) dropwise.
-
Causality: This generates acetyl nitrate in situ. Strict temperature control (<5 °C) is mandatory to prevent the explosive decomposition of acetyl nitrate.
-
-
Substrate Addition: Dissolve the pyrazolo[1,5-a]pyridine-3-carboxylate (1.0 equiv) in a minimal amount of anhydrous DCM and add dropwise to the nitrating mixture.
-
Reaction Progression: Allow the mixture to stir at 0 °C for 1 hour, then gradually warm to room temperature.
-
Causality: Kinetically controlled nitration occurs at lower temperatures, favoring the most accessible C-4/C-6 positions without cleaving the ester[4].
-
-
In-Process Control (IPC) & Self-Validation: Monitor via TLC (Hexane/EtOAc 7:3). The reaction is self-validating when the starting material spot disappears and a distinct, more polar yellow spot (characteristic of nitroaromatics) emerges.
-
Quench: Pour the mixture onto crushed ice.
-
Causality: Ice water hydrolyzes the excess acetic anhydride safely and precipitates the product, avoiding the use of strong aqueous bases that would saponify the C-3 ester. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Workflow & Mechanistic Divergence
Figure 1: Mechanistic divergence and regioselectivity of EAS on pyrazolo[1,5-a]pyridine-3-carboxylates.
References
- Source: researchgate.
- Source: mdpi.
- Source: bris.ac.
- Source: thieme-connect.
- Source: benchchem.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 2. 3-Bromo-5-methylpyrazolo[1,5-a]pyridine|CAS 1527716-58-0 [benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
Comprehensive Guide to the Synthesis of Amide Derivatives from Diethyl Pyrazolo[1,5-a]pyridine-3,5-dicarboxylate
Executive Summary & Pharmacological Rationale
The pyrazolo[1,5-a]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery. Due to its unique electronic distribution and structural similarity to imidazo[1,2-a]pyridine, it is frequently utilized in "scaffold hopping" strategies to overcome drug resistance and improve pharmacokinetic profiles[1]. Specifically, pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have demonstrated profound nanomolar efficacy as antitubercular agents, targeting the QcrB subunit of the mycobacterial cytochrome bc1 complex[1].
This application note details the comprehensive synthetic methodology for generating bis-amide or selective mono-amide derivatives starting from diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate (CAS: 51135-72-9)[2]. By employing an exhaustive saponification followed by a highly efficient uronium-based amide coupling strategy, researchers can rapidly generate diverse libraries of pyrazolo[1,5-a]pyridine-3,5-dicarboxamides for structure-activity relationship (SAR) studies[3].
Synthetic Strategy & Mechanistic Workflow
The synthesis of amide derivatives from diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate requires a two-stage approach:
-
Exhaustive Saponification: The robust nature of the pyrazolo[1,5-a]pyridine core allows for harsh basic hydrolysis of the C3 and C5 ethyl esters to yield the corresponding dicarboxylic acid.
-
Carboxyl Activation and Amidation: Direct amidation of the resulting diacid is achieved via in situ activation. While traditional acid chloride generation (e.g., using SOCl₂) is possible, it often leads to degradation or side reactions on the electron-rich pyrazole ring. Therefore, modern peptide coupling reagents—specifically HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)—are preferred to ensure high-yielding, epimerization-free nucleophilic acyl substitution[3].
Synthetic workflow for pyrazolo[1,5-a]pyridine-3,5-dicarboxamide derivatives.
Experimental Protocols
Protocol A: Saponification to Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid
Causality & Rationale: The C3 ester is conjugated directly with the electron-rich pyrazole ring, while the C5 ester sits on the pyridine ring. This electronic disparity can cause differential hydrolysis rates. To ensure exhaustive cleavage to the diacid, a strong excess of sodium hydroxide and elevated temperatures are utilized.
Step-by-Step Procedure:
-
Preparation: In a 250 mL round-bottom flask, suspend diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate (10.0 mmol, 1.0 eq) in a 1:1 mixture of Ethanol and Deionized Water (50 mL).
-
Base Addition: Add Sodium Hydroxide pellets (40.0 mmol, 4.0 eq) directly to the stirring suspension.
-
Reflux: Attach a reflux condenser and heat the mixture to 85 °C for 4–6 hours. Monitor the disappearance of the starting material via TLC (EtOAc/Hexane 1:1).
-
Solvent Removal: Once complete, cool the reaction to room temperature and remove the ethanol in vacuo using a rotary evaporator.
-
Acidification & Isolation: Cool the remaining aqueous layer in an ice bath (0 °C). Slowly add 2M HCl dropwise under vigorous stirring until the pH reaches ~2.0.
-
Filtration: The highly polar pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid will precipitate as a white/pale-yellow solid. Collect the product via vacuum filtration, wash with ice-cold water (2 × 10 mL), and dry overnight under high vacuum.
Protocol B: Bis-Amidation via HATU Coupling
Causality & Rationale: HATU is selected over EDC/HOBt due to the superior leaving group ability of the HOAt (7-aza-1-hydroxybenzotriazole) intermediate. The nitrogen atom in the pyridine ring of HOAt provides an anchoring hydrogen bond to the incoming amine, drastically accelerating the nucleophilic attack[3]. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to deprotonate the carboxylic acid without competing with the target amine.
Step-by-Step Procedure:
-
Pre-activation: Dissolve pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid (5.0 mmol, 1.0 eq) and DIPEA (30.0 mmol, 6.0 eq) in anhydrous DMF (25 mL) under a nitrogen atmosphere. Cool the mixture to 0 °C.
-
Coupling Reagent Addition: Add HATU (11.0 mmol, 2.2 eq) portion-wise. Stir the reaction at 0 °C for 15–20 minutes to allow full conversion to the HOAt active ester.
-
Amine Addition: Slowly add the desired primary or secondary amine (11.0 mmol, 2.2 eq). Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours.
-
Workup: Quench the reaction by pouring it into crushed ice/water (100 mL). Extract the aqueous phase with Ethyl Acetate (3 × 50 mL).
-
Washing: Wash the combined organic layers sequentially with 5% aqueous LiCl (to remove residual DMF), saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via flash column chromatography (typically using a gradient of DCM/MeOH) to isolate the pure bis-amide derivative.
Mechanism of HATU-mediated amide bond formation via HOAt active ester intermediate.
Quantitative Data: Optimization of Coupling Conditions
To justify the selection of HATU, the following table summarizes the quantitative efficiency of various carboxyl activation strategies for the pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid scaffold.
Table 1: Comparative Efficiency of Amide Coupling Reagents
| Coupling Reagent | Base | Solvent | Time (h) | Temp (°C) | Average Yield (%) | Mechanistic Advantage / Drawback |
| HATU | DIPEA | DMF | 12 | 25 | 85 - 95 | Superior reactivity via HOAt ester; ideal for heteroaromatics. |
| EDC / HOBt | Et₃N | DMF/DCM | 24 | 25 | 65 - 75 | Water-soluble byproducts; slower reaction kinetics. |
| CDI | None | THF | 18 | 60 | 50 - 60 | Requires heating; prone to incomplete bis-activation. |
| SOCl₂ | Pyridine | DCM | 4 | 0 to 25 | 40 - 50 | Harsh conditions; risk of side reactions on the pyrazole ring. |
Self-Validating Analytical Framework
To ensure the integrity of the synthesized amide derivatives, the protocol must be verified through a multi-tiered analytical framework:
-
Reaction Monitoring (TLC/UPLC): The conversion of the diacid to the bis-amide is accompanied by a massive shift in polarity. On normal-phase silica TLC, the diacid will remain at the baseline (R_f = 0.0 in 100% EtOAc), whereas the bis-amide will migrate significantly (R_f ~ 0.4–0.6 depending on the amine).
-
Mass Validation (LC-MS): Electrospray ionization (ESI) should be utilized in positive mode. The self-validating marker is the presence of the
and adducts corresponding to the exact mass of the bis-amide. -
Structural Confirmation (¹H & ¹³C NMR):
-
Success Metric: The complete disappearance of the highly deshielded carboxylic acid protons (
~12.5–13.5 ppm) in DMSO- . -
Confirmation: The appearance of amide -NH protons (if primary amines were used) typically resonating between
8.0–9.5 ppm, alongside the integration of the newly introduced aliphatic or aromatic side-chain protons. The distinct aromatic protons of the pyrazolo[1,5-a]pyridine core (C2-H, C4-H, C6-H, C7-H) must remain intact, confirming that the heteroaromatic ring did not degrade during coupling.
-
References
-
Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents Source: ACS Medicinal Chemistry Letters URL:[Link]
-
Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents Source: ACS Medicinal Chemistry Letters URL:[Link]
Sources
Application Note: Scalable Synthesis and Process Optimization of Diethyl Pyrazolo[1,5-a]pyridine-3,5-dicarboxylate
Executive Summary & Mechanistic Rationale
The pyrazolo[1,5-a]pyridine scaffold is a privileged, drug-like core frequently observed in FDA-approved therapeutics and clinical candidates, such as the antiallergic agent Ibudilast and various kinase inhibitors[1]. For drug development professionals, securing a scalable, high-purity supply of functionalized building blocks like diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate is a critical path to enabling extensive structure-activity relationship (SAR) studies.
This application note details a robust, two-phase scale-up protocol for this target. The synthesis relies on the electrophilic N-amination of an electron-deficient pyridine, followed by a highly regioselective 1,3-dipolar [3+2] cycloaddition. By replacing hazardous reagents with process-friendly alternatives and implementing self-validating in-process controls (IPCs), this protocol ensures high atom economy, safety, and reproducibility at the kilogram scale.
Caption: Fig 1. Two-step synthetic pathway for diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate.
Phase 1: N-Amination of Ethyl Isonicotinate
Causality & Reagent Selection
The 4-carboxylate group on ethyl isonicotinate withdraws electron density from the pyridine ring, significantly dampening the nucleophilicity of the nitrogen atom. While highly reactive aminating agents like O-(mesitylsulfonyl)hydroxylamine (MSH) are often cited in discovery chemistry for unreactive pyridines[2], MSH poses a severe thermal explosion hazard at scale.
To ensure process safety, Hydroxylamine-O-sulfonic acid (HOSA) is utilized. Because HOSA is less reactive, the reaction is driven to completion by using an excess of the reagent and strictly buffering the pH. The intermediate is isolated by precipitation with tetrafluoroboric acid (HBF₄), which converts the highly water-soluble N-aminopyridinium inner salt into a stable, easily filterable tetrafluoroborate salt[2].
Step-by-Step Protocol (1 kg Scale)
-
Reactor Setup: Charge a 20 L jacketed glass reactor with ethyl isonicotinate (1.0 kg, 6.61 mol) and methanol (5.0 L). Set the internal temperature to 20 °C.
-
Reagent Preparation: In a separate vessel, dissolve HOSA (1.12 kg, 9.92 mol, 1.5 equiv) in deionized water (5.0 L).
-
Addition: Pump the aqueous HOSA solution into the reactor over 30 minutes.
-
pH Control: Slowly dose aqueous K₂CO₃ (10% w/w) via an automated titration pump to maintain the pH strictly between 8.0 and 9.0. Causality: Dropping below pH 8 protonates the pyridine, halting the reaction; exceeding pH 9 risks saponification of the ethyl ester.
-
Heating: Ramp the reactor temperature to 60 °C and hold for 12 hours.
-
Self-Validating IPC: Withdraw a 1 mL sample, extract with EtOAc, and analyze via HPLC (UV 254 nm). The protocol mandates >95% conversion of ethyl isonicotinate before proceeding.
-
Salt Precipitation: Cool the reactor to 0 °C. Slowly add aqueous HBF₄ (48% w/w, 1.5 L) over 2 hours. A thick white precipitate will form.
-
Isolation: Filter the slurry through a Nutsche filter, wash the cake with cold MTBE (2 x 2 L), and dry under vacuum at 40 °C to yield 1-amino-4-(ethoxycarbonyl)pyridin-1-ium tetrafluoroborate.
Phase 2: 1,3-Dipolar Cycloaddition & Aromatization
Causality & Regioselectivity
The N-aminopyridinium salt is treated with a mild base to generate a highly reactive N-ylide (1,3-dipole) in situ. This ylide undergoes a cycloaddition with ethyl propiolate. The regiochemistry of this transformation is entirely dictated by the electronic polarization of the alkyne; the electron-withdrawing ester group of ethyl propiolate directs the attack exclusively to form the 3-carboxylate derivative[3].
The initial [3+2] cycloadduct is an unstable dihydropyrazolo[1,5-a]pyridine. To prevent the accumulation of this intermediate and drive the reaction to the fully aromatic product, TEMPO is introduced as a catalytic electron-transfer mediator alongside continuous atmospheric oxygen sparging[4].
Caption: Fig 2. Mechanistic sequence of the 1,3-dipolar cycloaddition and oxidative aromatization.
Step-by-Step Protocol (1 kg Scale)
-
Ylide Generation: Charge a 50 L reactor with the intermediate tetrafluoroborate salt (1.5 kg, ~5.9 mol) and anhydrous DMF (15 L). Add K₂CO₃ (1.63 kg, 11.8 mol, 2.0 equiv) and TEMPO (46 g, 0.30 mol, 5 mol%).
-
Oxidation Setup: Begin continuous sparging of the reaction mixture with dry air (flow rate: 5 L/min).
-
Dipolarophile Addition: Dropwise add ethyl propiolate (0.70 kg, 7.1 mol, 1.2 equiv) over 3 hours. Maintain the internal temperature at 25 °C using the reactor jacket. Causality: Slow addition prevents the exothermic homocoupling of the alkyne and minimizes thermal degradation of the ylide.
-
Maturation: Stir the mixture for an additional 16 hours at 25 °C under continuous air sparging.
-
Self-Validating IPC: Analyze via LC-MS. The intermediate dihydropyrazole mass (m/z 265 [M+H]+) must be completely absent, with the aromatic product (m/z 263 [M+H]+) as the sole major peak.
-
Workup: Quench the reaction by pouring it into ice-water (45 L). Extract the aqueous layer with EtOAc (3 x 15 L).
-
Purification: Wash the combined organic layers with brine (5 x 10 L) to thoroughly remove DMF. Dry over Na₂SO₄, concentrate under reduced pressure, and recrystallize the crude residue from EtOH/Water (7:3) to afford the target molecule as a pale yellow crystalline solid.
Quantitative Data & Scale-Up Metrics
The following table summarizes the performance of this optimized protocol across three distinct development scales. The implementation of TEMPO and the HBF₄ precipitation step significantly improved the overall E-Factor (Environmental Factor) during the transition from bench to pilot scale.
| Production Scale | Phase 1 Yield (%) | Phase 2 Yield (%) | Overall Yield (%) | HPLC Purity (a/a %) | E-Factor |
| 10 g (Bench) | 85.0 | 78.0 | 66.3 | >99.5 | 45.2 |
| 100 g (Kilo-lab Prep) | 88.2 | 81.5 | 71.8 | >99.5 | 38.4 |
| 1000 g (Pilot Scale) | 86.5 | 84.0 | 72.6 | >99.8 | 28.1 |
References
-
Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents Source: ACS Medicinal Chemistry Letters (2015) URL:[Link]
-
Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds Source: DOI.org / Advanced Synthesis & Catalysis URL:[Link]
-
New approach toward the synthesis of deuterated pyrazolo[1,5-a]pyridines and 1,2,4-triazolo[1,5-a]pyridines Source: Beilstein Journal of Organic Chemistry (2017) URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Diethyl Pyrazolo[1,5-a]pyridine-3,5-dicarboxylate
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate (CAS: 51135-72-9).
The pyrazolo[1,5-a]pyridine core is a highly privileged scaffold in medicinal chemistry, frequently acting as a bioisostere for indoles and azaindoles in kinase inhibitors and antitubercular agents[1]. However, constructing this bicyclic system via a [3+2] cycloaddition often presents significant yield and regioselectivity challenges. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure synthetic success.
Mechanistic Workflow & Pathway Visualization
The synthesis of diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate is typically achieved in two main stages:
-
N-Amination: The starting material, ethyl isonicotinate (ethyl pyridine-4-carboxylate), is reacted with an electrophilic aminating agent to form a 1-amino-4-(ethoxycarbonyl)pyridin-1-ium salt.
-
[3+2] Cycloaddition & Aromatization: The pyridinium salt is treated with a base to generate an N-ylide in situ, which undergoes a 1,3-dipolar cycloaddition with ethyl propiolate. Subsequent oxidative aromatization yields the final target[2].
Fig 1. Mechanistic workflow for the synthesis of diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate.
Self-Validating Experimental Protocol
To guarantee reproducibility, the following protocol incorporates built-in analytical checkpoints. If a checkpoint fails, halt the experiment and consult the troubleshooting section.
Step 1: N-Amination of Ethyl Isonicotinate
Causality Note: The electron-withdrawing nature of the 4-ester group on ethyl isonicotinate significantly reduces the nucleophilicity of the pyridine nitrogen. Therefore, highly reactive aminating agents like O-(mesitylsulfonyl)hydroxylamine (MSH) or O-(2,4-dinitrophenyl)hydroxylamine (DNPH) are strictly required[1].
-
Preparation: Dissolve ethyl isonicotinate (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) under a nitrogen atmosphere. Cool the flask to 0 °C.
-
Addition: Dropwise add a freshly prepared solution of MSH or DNPH (1.2 equiv) in CH₂Cl₂.
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 4 hours.
-
Validation Checkpoint 1 (Visual/TLC): The reaction is successful when a thick white/pale-yellow precipitate (the pyridinium salt) begins to crash out of the solution. TLC (10% MeOH/CH₂Cl₂) should show complete consumption of the starting material (Rf ~0.8) and a new baseline spot (Rf ~0.0).
-
Isolation: Add cold diethyl ether to fully precipitate the salt. Filter, wash with ether, and dry under a vacuum.
Step 2:[3+2] Cycloaddition and Oxidative Aromatization
Causality Note: The initial cycloadduct is a dihydropyrazolo[1,5-a]pyridine. Without a thermodynamic driving force to aromatize, this intermediate is highly unstable and will decompose into tar. Adding an oxidant like TEMPO[2] or PIDA (PhI(OAc)₂)[3] acts as an electron sink, rapidly driving the aromatization and preventing side reactions.
-
Ylide Generation: Suspend the isolated pyridinium salt (1.0 equiv) and K₂CO₃ (2.0 equiv) in anhydrous DMF (0.1 M). Stir for 15 minutes at room temperature.
-
Cycloaddition: Slowly add ethyl propiolate (1.5 equiv) dropwise over 30 minutes to prevent alkyne polymerization.
-
Oxidation: Add PhI(OAc)₂ (1.2 equiv) or TEMPO (20 mol% with open-air stirring) to the mixture. Stir at room temperature for 12 hours[3],[2].
-
Validation Checkpoint 2 (UV/Fluor): Spot the reaction mixture on a silica TLC plate. Under 254 nm UV light, the target product will appear as a highly fluorescent, dark-quenching spot (Rf ~0.4 in 30% EtOAc/Hexanes), confirming the formation of the fully conjugated aromatic core.
-
Workup: Quench with water, extract with EtOAc, wash the organic layer with brine (3x to remove DMF), dry over Na₂SO₄, and purify via flash chromatography.
Optimization Data Presentation
The choice of base and oxidant dictates the efficiency of the cycloaddition step. The table below summarizes comparative optimization data for the synthesis of pyrazolo[1,5-a]pyridines from N-aminopyridinium salts.
| Entry | Base (Equiv) | Solvent | Oxidant / Additive | Temp (°C) | Target Yield (%) | Observation / Causality |
| 1 | K₂CO₃ (2.0) | DMF | None (Air) | RT | 35 - 45% | Slow aromatization; heavy tar formation due to intermediate degradation. |
| 2 | Et₃N (2.0) | CH₂Cl₂ | None (Air) | 40 | 40% | Alkyne polymerization observed; poor conversion. |
| 3 | K₂CO₃ (2.0) | DMF | TEMPO (20 mol%) | 80 | 78% | TEMPO acts as both Lewis acid and oxidant, accelerating aromatization[2]. |
| 4 | Et₃N (2.0) | CH₂Cl₂ | PhI(OAc)₂ (1.2) | RT | 85 - 92% | Optimal. PIDA provides rapid oxidative elimination; high step economy[3]. |
FAQs & Troubleshooting Guide
Fig 2. Troubleshooting logic tree for resolving low yields in pyrazolo[1,5-a]pyridine synthesis.
Q: My N-amination step shows mostly unreacted ethyl isonicotinate on TLC. What went wrong? A: Ethyl isonicotinate is highly electron-deficient. If your aminating agent (MSH or DNPH) is old, it has likely degraded. MSH is notoriously unstable and should be synthesized fresh and stored at sub-zero temperatures. Alternatively, switch to DNPH, which is slightly more stable, but ensure your solvent is strictly anhydrous, as water will quench the electrophilic nitrogen source[1].
Q: During the cycloaddition step, the reaction mixture turns black and yields a complex mixture of spots. How do I fix this? A: This "tarring" is a classic symptom of two competing side reactions:
-
The base-catalyzed polymerization of ethyl propiolate.
-
The thermal degradation of the un-aromatized dihydropyrazole intermediate. Solution: Dilute the reaction, add the ethyl propiolate via a syringe pump over 1 hour, and ensure you are using a dedicated oxidant like PhI(OAc)₂ (PIDA) to trap the intermediate immediately upon formation[3].
Q: I am getting the wrong regiochemistry (e.g., the ester is at the 2-position instead of the 3-position). Why? A: The regioselectivity of the [3+2] cycloaddition between the N-aminopyridinium ylide and the alkyne is governed by both steric and electronic factors. Ethyl propiolate naturally favors placing the electron-withdrawing ester group at the 3-position of the resulting pyrazolo[1,5-a]pyridine. If you observe loss of regioselectivity, it is often due to the use of an excessively strong base or high temperatures that scramble the ylide geometry. Stick to mild bases like K₂CO₃ or Et₃N at room temperature[3],[2].
References
-
Wang, J., Chen, G., Shi, C., et al. "PhI(OAc)2-Promoted Regioselective Cycloaddition of N-Aminopyridinium Ylides with Electron-Deficient Alkenes." Synlett, 2024, 35, 1551-1556.
-
Wang, A., et al. "Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds." Organic Letters, 2022, 24(7), 1489–1493.
-
Zhang, Y., et al. "Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents." ACS Medicinal Chemistry Letters, 2015, 6(8), 922–926.
Sources
Technical Support Center: Purification of Diethyl Pyrazolo[1,5-a]pyridine-3,5-dicarboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a definitive, self-validating framework for purifying diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate.
The synthesis of pyrazolo[1,5-a]pyridines typically relies on a [3+2] cycloaddition of N-aminopyridines with alkynoic esters[1]. While the synthesis is robust, the purification process is often complicated by unreacted zwitterionic starting materials, polymeric byproducts, and the unique electronic properties of the fused bicyclic core. This guide moves beyond basic instructions to explain the causality behind each chromatographic and extraction decision, ensuring your workflows are both reproducible and scientifically sound.
Purification Workflow & Logical Decision Matrices
End-to-end purification workflow for pyrazolo[1,5-a]pyridine derivatives.
Logical troubleshooting matrix for resolving emulsions during aqueous workup.
Frequently Asked Questions (FAQs)
Q1: During the aqueous workup of the[3+2] cycloaddition mixture, I encounter severe emulsions. How can I resolve this? A: Emulsions in these reactions are common due to unreacted N-aminopyridinium salts or polymeric byproducts acting as surfactants. Standard liquid-liquid extraction protocols for these heterocycles require careful phase management[2]. Causality: The zwitterionic nature of the intermediates stabilizes the oil-water interface. Solution: Instead of DI water, quench the reaction with a saturated NaCl solution (brine) to drastically increase the aqueous layer's ionic strength. This "salting out" effect forces the organic compounds into the ethyl acetate (EtOAc) phase. If the emulsion persists, filtering the biphasic mixture through a pad of Celite removes insoluble polymeric particulates that physically stabilize the emulsion.
Q2: What is the optimal solvent system for Flash Column Chromatography (FCC) of diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate? A: A gradient elution starting from 20:1 to 10:1 Hexanes:Ethyl Acetate is highly recommended[3]. Causality: The pyrazolo[1,5-a]pyridine core is moderately polar due to the bridgehead nitrogen, but the two ethyl ester groups at the 3- and 5-positions significantly increase its lipophilicity. Using a non-polar dominant system (Hexanes) prevents the compound from co-eluting with highly polar unreacted N-aminopyridines, while slowly increasing EtOAc concentration ensures sharp, symmetrical elution bands.
Q3: Why does my target compound streak on the TLC plate, and how does this affect my column chromatography? A: Streaking is typically caused by the basicity of the nitrogen atoms in the pyrazolo[1,5-a]pyridine core interacting with the acidic silanol groups on the silica gel stationary phase. Causality: While the electron-withdrawing diethyl ester groups reduce the overall basicity of the ring system compared to the unsubstituted core, residual hydrogen bonding can still occur. Solution: If severe streaking is observed (tailing factor > 1.5), pre-treat your silica gel with 1% triethylamine (TEA) in hexanes, or add 0.1% TEA to your mobile phase. This neutralizes the acidic silanol sites.
Q4: My isolated product appears as a persistent dark orange/brown oil instead of a solid. How do I achieve a crystalline solid? A: The dark coloration is typically due to trace oxidative degradation products. Causality: The structural rigidity of the planar pyrazolo[1,5-a]pyridine core strongly favors crystal lattice formation, but trace solvent impurities (like DCM or EtOAc) can depress the melting point, maintaining it as an oil. Solution: Subject the oil to high vacuum (<1 mmHg, 50 °C) for 12 hours. If it remains an oil, dissolve it in a minimal amount of hot ethanol, slowly add cold hexanes until turbidity appears, and cool to 0 °C to force crystallization.
Quantitative Data: Chromatographic Optimization
To prevent co-elution and maximize yield, refer to the following standardized Rf data when designing your FCC gradient.
Table 1: Chromatographic Optimization & TLC Data (Silica Gel 60 F254)
| Solvent System (Hexanes:EtOAc) | Target Rf | Impurity Rf (Starting Mat.) | Resolution Quality | Mechanistic Observation |
| 100:0 | 0.00 | 0.00 | None | Target is too polar for pure alkanes; completely retained. |
| 20:1 | 0.15 | 0.00 | Excellent | Ideal starting gradient; retains polar impurities at the baseline. |
| 10:1 | 0.35 | 0.05 | Optimal | Maximum peak symmetry and separation. Target elutes cleanly. |
| 4:1 | 0.65 | 0.20 | Poor | High risk of co-elution with unreacted starting materials. |
| 1:1 | 0.90 | 0.60 | Failed | Loss of stationary phase interaction; everything elutes in the solvent front. |
Self-Validating Experimental Protocol
This step-by-step methodology is designed as a self-validating system. Do not proceed to the next phase unless the validation checks are met.
Phase 1: Liquid-Liquid Extraction
-
Transfer the quenched reaction mixture to a suitably sized separatory funnel.
-
Add 100 mL of saturated aqueous NaCl (brine) per 50 mL of reaction volume.
-
Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).
-
Validation Check: The aqueous layer should become progressively less colored with each extraction, indicating the successful transfer of the chromophoric product into the organic phase.
-
-
Combine the organic layers and dry over anhydrous MgSO₄ (approx. 10 g per 100 mL solvent).
-
Filter off the drying agent and concentrate the filtrate in vacuo (40 °C, 20 mmHg) to yield the crude product.
Phase 2: Flash Column Chromatography (FCC)
-
Dry-loading: Dissolve the crude mixture in a minimal amount of dichloromethane (DCM). Add 3 mass equivalents of silica gel (200-300 mesh) and concentrate via rotary evaporation until a free-flowing powder is obtained.
-
Validation Check: The powder must not clump. Clumping indicates residual DCM, which will ruin the column's theoretical plates.
-
-
Pack a silica gel column using Hexanes.
-
Load the dry powder evenly onto the column bed and top with a thin layer of protective sand.
-
Elute using a gradient of Hexanes:Ethyl Acetate (start at 20:1, increase to 10:1).
-
Monitor fractions via TLC (UV active at 254 nm). Combine fractions containing the product (Rf ≈ 0.35 in 10:1 Hexanes:EtOAc).
-
Concentrate the combined fractions in vacuo.
Phase 3: High-Vacuum Drying & Final Polish
-
Subject the concentrated product to high vacuum (<1 mmHg) at 50 °C for 12 hours to remove residual EtOAc.
-
If the product remains an oil, dissolve it in minimal hot ethanol.
-
Add cold hexanes dropwise until slight turbidity is observed.
-
Cool to 0 °C for 2 hours.
-
Validation Check: Crystalline solid should precipitate. Filter the crystals and wash with ice-cold hexanes to yield the pure diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate.
-
References
-
Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles Source: Synthetic Communications URL:4
-
2-(3-BROMOPHENYL)-6-(TRIFLUOROMETHYL)PYRAZOLO[1,5-a]PYRIDINE Source: Organic Syntheses URL:2
-
A NOVEL AND EFFICIENT APPROACH TO PYRAZOLO[1,5-a]- PYRIDINE DERIVATIVES VIA ONE Source: Semantic Scholar / Heterocycles URL:3
Sources
Technical Support Center: Handling Diethyl Pyrazolo[1,5-a]pyridine-3,5-dicarboxylate
Status: Operational Subject: Solubility Optimization & Experimental Troubleshooting Ticket ID: DPP-SOL-001
Executive Summary: The Physics of Insolubility
The Core Issue: Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate presents a classic "brick dust" challenge in medicinal chemistry. Its insolubility is not merely a function of lipophilicity (LogP) but is driven by Crystal Lattice Energy .
The pyrazolo[1,5-a]pyridine core is a fused heteroaromatic system that is strictly planar. When combined with the symmetry of the 3,5-dicarboxylate esters, these molecules exhibit strong
Solubility Profile:
-
High Solubility: DMSO, DMF, Dichloromethane (DCM), Chloroform.
-
Moderate/Temperature-Dependent: Ethanol, Acetonitrile, Ethyl Acetate.
-
Insoluble: Water, PBS, aqueous buffers, Hexanes (often).
Interactive Troubleshooting Modules
Module A: Synthesis & Purification (The "Crash Out" Problem)
Scenario: You have synthesized the compound via [3+2] cycloaddition (e.g., reacting
Diagnostic Workflow:
Caption: Purification decision tree for isolating crystalline pyrazolo[1,5-a]pyridine esters.
Step-by-Step Protocol: The "Ethanol Switch"
-
Extraction: Do not use Diethyl Ether; the compound is often too insoluble. Use DCM for extraction from the aqueous reaction quench.
-
Solvent Swap: Evaporate the DCM completely. The residue will likely be a sticky oil due to trapped solvent disrupting the lattice.
-
Trituration: Add cold Ethanol (
). -
Acoustic Activation: Crucial Step. Sonicate the flask for 5-10 minutes. The mechanical energy breaks the amorphous aggregates, inducing nucleation.
-
Filtration: Once a white/yellow solid forms, filter immediately.
Module B: Biological Assay Formulation (The "DMSO Shock")
Scenario: You are running a cell-based assay or enzymatic screen. You prepared a 10 mM stock in DMSO, but when you spike it into the culture media, the compound precipitates (cloudiness visible), invalidating the IC50 data.
Root Cause: Adding a lipophilic DMSO stock directly to water causes a rapid change in dielectric constant. The compound aggregates faster than it can disperse (Kinetic Insolubility).
The Solution: Intermediate Dilution Method
| Parameter | Standard (Failed) Protocol | Optimized Protocol |
| Stock Solvent | 100% DMSO | 100% DMSO |
| Intermediate | None (Direct to Media) | PEG-400 or Propylene Glycol |
| Final Buffer | PBS / Media | PBS + 0.5% Tween-80 |
| Mixing Mode | Vortex (High Shear) | Pipette mixing (Low Shear) |
Protocol:
-
Master Stock: Dissolve compound in DMSO to 10 mM .
-
Intermediate Step: Dilute the DMSO stock 1:10 into PEG-400 (Polyethylene Glycol). This creates a "solvating bridge" that is miscible with both DMSO and water.
-
Final Dosing: Pipette the PEG/DMSO mix into the assay buffer.
-
Note: Ensure the final DMSO concentration is <0.5% to avoid cytotoxicity.
-
Module C: Chemical Modification (Hydrolysis Issues)
Scenario: You are trying to saponify the esters to the dicarboxylic acid (using NaOH/LiOH), but the reaction is stalling or taking >24 hours.
Root Cause: The starting material is insoluble in the aqueous base (heterogeneous mixture). The hydroxide ion cannot penetrate the solid crystal lattice effectively.
Protocol: The Homogeneous Reflux
-
Solvent System: Do not use Water/MeOH alone. Use THF:Water:MeOH (4:1:1) .
-
Why? THF dissolves the lipophilic ester; Water carries the hydroxide; MeOH acts as a phase transfer bridge.
-
-
Temperature: Heat to 60°C . Room temperature hydrolysis is insufficient for this steric core.
-
Workup Warning: Upon acidification (adding HCl), the dicarboxylic acid will precipitate hard. Ensure you have a large volume of water ready to wash the filter cake, as trapped salts are common in these lattice structures.
Frequently Asked Questions (FAQ)
Q: Can I store the DMSO stock at -20°C? A: Yes, but beware of Freeze-Thaw Cycling . Because this compound has high lattice energy, it loves to crash out. If you freeze the DMSO stock, the compound may crystallize out of the solution inside the tube.
-
Fix: Before use, warm the tube to 37°C and sonicate/vortex until absolutely clear. Never pipette from a cold DMSO stock.
Q: I see "oiling out" during recrystallization. What went wrong? A: The temperature dropped too fast, or the solvent polarity is too high.
-
Fix: Re-heat to reflux.[1] Add a drop of Acetonitrile (co-solvent). Allow the flask to cool in a warm water bath (slow cooling) rather than on the benchtop.
Q: Is this compound light sensitive? A: Generally, pyrazolo[1,5-a]pyridines are stable. However, as electron-rich aromatics, they can undergo slow oxidation if left in solution under direct light for weeks. Store solids in amber vials.
References
-
Potts, K. T., et al. "1,5-Dipolar Cycloadditions. Synthesis of Pyrazolo[1,5-a]pyridines." Journal of Organic Chemistry, vol. 33, no. 10, 1968, pp. 3766-3770.
-
BenchChem. "Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate Properties and Applications."[1] BenchChem Technical Library.
-
Lipinski, C. A. "Poor Aqueous Solubility — An Industry Wide Problem in Drug Discovery." American Pharmaceutical Review, vol. 5, 2002, pp. 82-85.
-
Wang, J., et al. "Regioselective Cycloaddition of N-Aminopyridinium Ylides."[2] Synlett, vol. 35, 2024, pp. 1551-1556.[2]
Sources
minimizing side products in the cyclization of N-iminopyridinium ylides
Welcome to the Technical Support Center for Heterocyclic Synthesis. As Senior Application Scientists, we frequently encounter challenges when researchers attempt to construct pyrazolo[1,5-a]pyridine scaffolds via the intermolecular [3+2] cycloaddition of N-iminopyridinium ylides[1]. While this zwitterionic 1,3-dipole is a powerful synthon, its high reactivity often leads to competing side reactions if the electronic and thermal environments are not strictly controlled.
This guide is designed to provide you with field-proven insights, addressing the causality behind side product formation and offering self-validating protocols to ensure reproducible, high-yield cyclizations.
Reaction Pathway & Side Product Divergence
To effectively troubleshoot, we must first understand the mechanistic divergence of the N-iminopyridinium ylide. The diagram below illustrates the critical junctures where the desired [3+2] cycloaddition competes with degradation pathways.
Fig 1. Reaction pathways of N-iminopyridinium ylides highlighting side product divergence.
Troubleshooting Guide: Diagnosing Side Products
Q1: Why is my reaction yielding predominantly pyridine and unreacted alkyne instead of the cycloadduct? A1: You are observing homolytic or reductive N-N bond cleavage[2]. N-iminopyridinium ylides possess a relatively weak N-N bond.
-
Causality: When subjected to excessive thermal stress (e.g., refluxing in high-boiling solvents without a catalyst) or photolytic conditions, the thermal energy exceeds the activation barrier for N-N homolysis before the bimolecular [3+2] cycloaddition can occur. This fragments the ylide into pyridine and a transient nitrene species[2].
-
Solution: Lower the reaction temperature and introduce a transition metal catalyst (such as Rh(III) or Pd) to lower the activation energy of the desired cycloaddition pathway[3]. Ensure your reaction flask is shielded from intense UV/visible light if photolytic degradation is suspected.
Q2: I am using an unsymmetrical terminal alkyne, but I am isolating a nearly 1:1 mixture of 2-substituted and 3-substituted pyrazolo[1,5-a]pyridines. How do I improve regioselectivity? A2: This is a classic issue of competing frontier molecular orbital (FMO) interactions.
-
Causality: In an uncatalyzed [3+2] cycloaddition, the dipole and dipolarophile can align in two orientations with nearly identical transition state energies, leading to poor regiocontrol.
-
Solution: To break this symmetry, you must pre-organize the transition state. Utilizing a metal catalyst (e.g., Pd or Cu) coordinates the ylide and the alkyne, directing the nucleophilic attack[4]. A domino direct alkynylation using Pd-catalysis strongly favors the 2-substituted pyrazolo[1,5-a]pyridine by coordinating the terminal alkyne and directing the migratory insertion[5].
Q3: The intermediate cycloadduct forms, but during the final aromatization step, I see a complex mixture of dimeric species and over-oxidized tars. What is going wrong? A3: The intermediate dihydropyrazolo[1,5-a]pyridine requires oxidative dehydrogenation to achieve full aromaticity[1].
-
Causality: If your oxidant is too aggressive (e.g., pressurized O₂ at high temperatures, or excess chemical oxidants like DDQ), it generates a high concentration of radical intermediates. High radical pooling inevitably leads to radical-radical coupling (dimerization) or over-oxidation of the newly formed heterocyclic core.
-
Solution: Switch to a milder, controlled oxidative system. A highly effective approach is cross-dehydrogenative coupling (CDC) promoted by acetic acid (AcOH) and an ambient molecular oxygen (O₂) balloon[6]. This provides a slow, steady supply of oxidant, favoring intramolecular aromatization over intermolecular dimerization[7].
Quantitative Impact of Reaction Conditions
The table below summarizes our internal data and literature consensus on how specific conditions dictate the balance between the desired target and side products.
| Reaction Condition | Catalyst / Oxidant | Temperature | Target Yield (%) | Major Side Product (%) |
| Uncatalyzed, Air | None / Ambient O₂ | 120 °C | 35% | N-N Cleavage (45%) |
| Harsh Oxidation | DDQ (2.0 equiv) | 80 °C | 40% | Dimerization (30%) |
| Pd-Catalyzed | Pd(OAc)₂ / Ag₂CO₃ | 80 °C | 85% | Regioisomers (<5%) |
| Optimized CDC | AcOH / O₂ (1 atm) | 100 °C | 92% | Trace Degradation (<2%) |
Self-Validating Experimental Protocol
To minimize side products, we recommend the following optimized, step-by-step methodology for the synthesis of 2-substituted pyrazolo[1,5-a]pyridines via tandem catalysis and controlled oxidation[5],[6].
Step 1: Ylide Activation
-
Action: In an oven-dried Schlenk flask under argon, dissolve 1.0 mmol of N-iminopyridinium ylide in 5.0 mL of anhydrous 1,2-dichloroethane (DCE).
-
Causality: DCE provides the optimal dielectric constant to solvate the zwitterionic ground state without acting as a competing ligand for the metal catalyst.
Step 2: Catalyst Loading
-
Action: Add 5 mol% Pd(OAc)₂ and 2.0 equivalents of K₂CO₃.
-
Self-Validation Check: The solution will transition from colorless to a pale yellow/orange within 5 minutes. This visual cue confirms the initial Pd-ylide coordination complex has formed.
Step 3: Dipolarophile Addition
-
Action: Slowly add 1.2 mmol of the terminal alkyne via a syringe pump over 1 hour at 60 °C.
-
Causality: Slow addition keeps the steady-state concentration of the alkyne low. This prevents alkyne homocoupling (Glaser coupling) and avoids exposing the unreacted ylide to prolonged thermal stress, effectively eliminating N-N cleavage[8].
Step 4: Oxidative Aromatization
-
Action: Swap the argon line for an O₂ balloon (1 atm) and add 2.0 equivalents of AcOH. Stir at 80 °C for 12 hours[6].
-
Causality: AcOH acts as a proton shuttle, facilitating the cross-dehydrogenative coupling. The ambient O₂ provides a mild, controlled oxidative environment that prevents the radical pooling responsible for dimerization[7].
Step 5: Quenching & Isolation
-
Action: Cool to room temperature, filter through a short pad of Celite to remove Pd/salt particulates, and concentrate in vacuo. Purify via standard flash column chromatography.
Frequently Asked Questions (FAQs)
Q: Can I use alkenes instead of alkynes as dipolarophiles? A: Yes, electron-deficient alkenes are viable dipolarophiles[1]. However, the resulting cycloadduct will be a tetrahydropyrazolo[1,5-a]pyridine derivative. This requires a much harsher oxidation step (loss of four hydrogens instead of two) to fully aromatize, which inherently increases the risk of over-oxidation side products.
Q: Does the electronic nature of the N-iminopyridinium ylide affect its stability? A: Absolutely. Electron-donating groups (e.g., methyl, methoxy) on the pyridine ring increase the nucleophilicity of the ylide carbon. This accelerates the rate of the cycloaddition, reducing the time the ylide is exposed to thermal stress, thereby minimizing N-N cleavage side reactions.
References
-
Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.[Link]
-
Synthesis of 2- and 2,3-Substituted Pyrazolo[1,5-a]pyridines: Scope and Mechanistic Considerations of a Domino Direct Alkynylation and Cyclization of N-Iminopyridinium Ylides Using Alkenyl Bromides, Alkenyl Iodides, and Alkynes. The Journal of Organic Chemistry.[Link]
-
One-step synthesis of cyanated pyrazolo[1,5-a] pyridines utilizing N-aminopyridines as a 1,3-dipole. RSC Advances.[Link]
-
The Photochemistry of N-Iminopyridinium Ylides in Retrospect. From a Simple Concept to Some Applications. CHIMIA.[Link]
-
Rh(III)-Catalyzed C–H Diamidation and Diamidation/Intramolecular Cyclization of N-Iminopyridinium Ylides with Dioxazolones. The Journal of Organic Chemistry.[Link]
-
Rhodium-Catalyzed C-C Bond Formation via Heteroatom-Directed C-H Bond Activation. PMC / NIH.[Link]
Sources
- 1. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chimia.ch [chimia.ch]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rhodium-Catalyzed C-C Bond Formation via Heteroatom-Directed C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Temperature for Pyrazolo[1,5-a]pyridine Formation
Welcome to the Application Scientist Support Portal. Pyrazolo[1,5-a]pyridines are privileged N-heterocyclic scaffolds critical to the development of pharmaceuticals, including dopamine D3 agonists and selective p38 inhibitors[1]. The most robust synthetic strategy involves the 1,3-dipolar cycloaddition of N-aminopyridinium salts with alkynes, or cross-dehydrogenative coupling with 1,3-dicarbonyls[1]. However, this pathway is highly sensitive to thermal conditions. This guide provides field-proven insights, validated protocols, and troubleshooting steps to master the thermal dynamics of this reaction.
Mechanistic Workflow & Thermal Causality
Understanding why temperature matters is the first step to optimization. The synthesis generally proceeds through three distinct thermal phases:
-
Ylide Generation (0 °C to Room Temperature): Base-mediated deprotonation of the N-aminopyridinium salt forms the reactive N-ylide. High temperatures here cause premature ylide decomposition or dimerization.
-
Cycloaddition (Room Temperature to 130 °C): The required temperature depends entirely on the electronic nature of the dipolarophile. Highly activated alkynes (e.g., dimethyl acetylenedicarboxylate) react at room temperature[2], while unactivated or sterically hindered substrates require significant thermal input (up to 130 °C) to overcome the activation energy barrier[1].
-
Oxidative Aromatization (80 °C to 130 °C): The initial cycloadduct is a dihydropyrazolo[1,5-a]pyridine. Elevated temperatures, coupled with an oxidant (like O
or chloranil), provide the thermodynamic driving force for dehydrative cyclization or dehydrogenation to yield the fully aromatic target[1].
Workflow of Pyrazolo[1,5-a]pyridine synthesis via 1,3-dipolar cycloaddition.
Standard Operating Procedure: Temperature-Optimized Cross-Dehydrogenative Coupling
This self-validating protocol utilizes a high-temperature (130 °C) oxidative coupling strategy, ideal for reacting N-amino-2-iminopyridines with 1,3-dicarbonyl compounds[1].
Step 1: Reagent Preparation
-
In a reaction vessel, dissolve 3 mmol of the N-amino-2-iminopyridine derivative and 3 mmol of the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) in 10 mL of absolute ethanol[1].
-
Causality: Ethanol serves as an environmentally benign solvent with a suitable boiling point for pressurized/sealed tube reactions, facilitating excellent solubility for the polar intermediates.
Step 2: Acidic Promotion & Atmosphere Control
-
Add acetic acid (1.08 g, 6 equivalents) to the mixture[1].
-
Purge the vessel and place it under an O
atmosphere (1 atm)[1]. -
Causality: Acetic acid promotes the oxidative C(sp3)–C(sp2) dehydrogenative coupling. Molecular oxygen acts as the terminal oxidant, essential for the final aromatization step.
Step 3: Thermal Cyclization
-
Seal the vessel and heat the stirred mixture to exactly 130 °C for 18 hours[1].
-
Self-Validating Checkpoint: Monitor the reaction via TLC. The mixture will transition from a pale suspension to a deep yellow/orange homogeneous solution. The disappearance of the highly polar starting material spot and the emergence of a bright, UV-active spot (often fluorescent under 365 nm) confirms the formation of the fully conjugated pyrazolo[1,5-a]pyridine core.
Step 4: Isolation
-
Cool the reaction to room temperature. The product will often precipitate as yellow crystals.
-
Filter, wash with cold ethanol, and recrystallize from an ethanol/dioxane mixture to achieve >84% yield[1].
Quantitative Data Summary: Temperature vs. Yield
The following table summarizes the impact of different thermal and kinetic conditions on the synthesis of pyrazolo[1,5-a]pyridines, allowing researchers to select the optimal method for their specific equipment and time constraints.
| Synthetic Methodology | Reactants | Temp (°C) | Time | Yield (%) | Reference |
| Room Temp Cycloaddition | N-aminopyridinium salts + DMAD | 20–25 °C | 1 h | ~70% | [2] |
| Sonochemical[3+2] Cycloaddition | 1-amino-2-iminopyridines + acetylenes | 85 °C | 20 min | 89–93% | [3] |
| Cross-Dehydrogenative Coupling | N-amino-2-iminopyridines + β-ketoesters | 130 °C | 18 h | 84–91% | [1] |
| Continuous Flow Thermolysis | Azidoacrylates | 220 °C | 28.5 s | Quantitative | [4] |
Troubleshooting Guide
Q: My reaction stalls at the dihydropyrazolo[1,5-a]pyridine intermediate. How do I drive it to completion?
A: This is a classic thermal/oxidative bottleneck. The final aromatization step requires a thermodynamic driving force. If you are operating at room temperature, the dihydropyrazolo intermediate may remain stable.
Solution: Increase the reaction temperature to 80–130 °C and ensure a steady supply of oxidant (e.g., bubbling O
Q: I am observing significant dimerization of my N-aminopyridinium starting material instead of the desired cross-coupled product. A: Dimerization is a competing side reaction that dominates when the reaction temperature is too high during the initial ylide formation, or if the dipolarophile (alkyne) is insufficiently reactive at that temperature. Solution: Generate the ylide at a lower temperature (0 °C to 25 °C). Once formed, ensure the alkyne is present in slight excess before slowly ramping up the heat for the cycloaddition phase.
Q: The standard 130 °C thermal coupling takes 18 hours. Can I accelerate this process without degrading the product? A: Yes, by utilizing alternative energy modalities that provide localized heating. Solution: Switching to sonication at 85 °C can reduce the reaction time from 18 hours to just 20 minutes while maintaining excellent yields (89–93%)[3]. Alternatively, transitioning to continuous flow chemistry allows for extreme temperatures (220 °C) with very short residence times (28.5 seconds), preventing thermal degradation while achieving quantitative yields[4].
Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for high-temperature pyrazolo[1,5-a]pyridine synthesis? A: The choice of solvent depends on the specific thermal method. For prolonged thermal cross-dehydrogenative coupling at 130 °C, ethanol (often with acetic acid) is highly effective[1]. For sonochemical methods at 85 °C, acetonitrile is the preferred medium due to its cavitation properties[3].
Q: How does temperature affect regioselectivity in these 1,3-dipolar cycloadditions? A: Elevated temperatures can sometimes erode regioselectivity by providing enough thermal energy to overcome the activation barriers of both regioisomeric transition states. If you observe poor regioselectivity at 130 °C, consider dropping the temperature to 80 °C and extending the reaction time, or switching to a highly activated alkyne (like DMAD) that reacts cleanly at room temperature[2].
Q: Can I perform isotopic labeling (deuteration) at these elevated temperatures?
A: Proceed with caution. While H/D exchange on the N-aminopyridinium salt can be performed at 80 °C in D
References
-
Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega / NIH.1
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. 4
-
New approach toward the synthesis of deuterated pyrazolo[1,5-a]pyridines and 1,2,4-triazolo[1,5-a]pyridines. Beilstein Journal of Organic Chemistry.2
-
Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. NIH.3
Sources
- 1. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - New approach toward the synthesis of deuterated pyrazolo[1,5-a]pyridines and 1,2,4-triazolo[1,5-a]pyridines [beilstein-journals.org]
- 3. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic Acid Decarboxylation Workflows
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the unique regioselectivity and degradation challenges associated with the decarboxylation of pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid.
Unlike simple benzoic acids, the fused bicyclic nature of the pyrazolo[1,5-a]pyridine core presents a dichotomy in electronic properties. The C3 position resides on the electron-rich pyrazole ring, making it highly susceptible to electrophilic attack and subsequent protodecarboxylation. Conversely, the C5 position is located on the electron-deficient pyridine ring, which strongly resists protodecarboxylation and requires harsh, metal-catalyzed thermal extrusion 1. Attempting to force a one-pot double decarboxylation usually results in core degradation.
Below, you will find our troubleshooting FAQs, mechanistic pathways, and self-validating protocols to ensure your success.
Troubleshooting FAQs
Q1: I refluxed pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid in 48% HBr for 24 hours, but LC-MS shows I only obtained the mono-acid. Why didn't both carboxylic groups leave? A: You are observing the fundamental electronic divergence of the scaffold. The C3-carboxylic acid undergoes facile protodecarboxylation because the electron-rich pyrazole ring readily stabilizes the intermediate arenium ion (Wheland intermediate) formed upon protonation 2. The C5-carboxylic acid, however, is attached to the electron-withdrawing pyridine ring. It cannot stabilize a protonation event and therefore remains intact under purely acidic conditions. You have successfully synthesized pyrazolo[1,5-a]pyridine-5-carboxylic acid.
Q2: How do I achieve full decarboxylation to get the unsubstituted pyrazolo[1,5-a]pyridine core? A: Full decarboxylation must be approached as a two-step workflow. First, selectively decarboxylate the C3 position using acidic conditions (Protocol A). Second, isolate the mono-acid and subject it to copper-catalyzed thermal decarboxylation (Protocol B). Copper inserts into the C-C bond of the electron-deficient pyridine-carboxylic acid, lowering the activation energy for CO2 loss 3.
Q3: During the copper-catalyzed decarboxylation of the C5 position, my reaction turns into a black tar and the yield is <10%. How can I prevent this? A: "Black tar" indicates oxidative degradation or polymerization of the newly exposed, highly nucleophilic C3 position at extreme temperatures (200 °C). To prevent this:
-
Strictly degas the solvent: Run the reaction under a rigorous Argon atmosphere. Oxygen is the primary culprit for core degradation.
-
Optimize the catalyst: Switch from bulk Copper powder to catalytic Cu2O (10 mol%) with 1,10-phenanthroline (20 mol%) to allow for slightly lower temperatures (170–180 °C) 4.
Decarboxylation Pathway Visualization
Divergent decarboxylation pathways for pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid.
Quantitative Data Summary
The following table summarizes the causal relationship between the target position, the required chemical environment, and the expected outcomes.
| Target Position | Ring Environment | Reagent System | Temp / Time | Typical Yield | Mechanistic Pathway |
| C3 | Electron-rich (Pyrazole) | 48% HBr or 40% H2SO4 | 100 °C / 12–18 h | 80–90% | Electrophilic Protodecarboxylation via Arenium Ion |
| C5 | Electron-deficient (Pyridine) | Cu powder, Quinoline | 200 °C / 2–4 h | 50–70% | Cu-mediated Insertion & Thermal Extrusion |
| C3 & C5 | Mixed | Direct Cu/Quinoline | 200 °C / 12 h | < 10% | Oxidative Degradation / Polymerization |
Validated Experimental Protocols
Protocol A: Selective Protodecarboxylation at C3
Objective: Synthesize pyrazolo[1,5-a]pyridine-5-carboxylic acid.
-
Reaction Setup: Suspend 1.0 equivalent of pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid in 48% aqueous HBr (approx. 10 mL per gram of substrate).
-
Causality: The strong acid provides the necessary protons to attack the highly nucleophilic C3 position, forming the intermediate arenium ion.
-
-
Thermal Activation: Heat the mixture to a gentle reflux (100–110 °C) for 12–18 hours.
-
Causality: Thermal energy is required to overcome the activation barrier for CO2 extrusion from the Wheland intermediate.
-
-
Monitoring: Monitor the reaction strictly by LC-MS.
-
Causality: TLC is ineffective here due to the extreme polarity and streaking of both the starting dicarboxylic acid and the product mono-acid.
-
-
Isoelectric Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly adjust the pH to ~4.0 using 6M NaOH dropwise.
-
Causality: pH 4.0 approximates the isoelectric point of the resulting pyrazolo[1,5-a]pyridine-5-carboxylic acid. This forces the zwitterion to precipitate directly out of the aqueous layer, bypassing the need for tedious and low-yielding liquid-liquid extractions.
-
-
Isolation: Filter the resulting precipitate, wash with ice-cold water (3 × 10 mL), and dry under high vacuum at 50 °C overnight.
Protocol B: Copper-Catalyzed Decarboxylation at C5
Objective: Synthesize the fully unsubstituted pyrazolo[1,5-a]pyridine core.
-
Reaction Setup: In a flame-dried Schlenk flask, combine 1.0 equivalent of pyrazolo[1,5-a]pyridine-5-carboxylic acid (from Protocol A) and 0.1 equivalents (10 mol%) of fine Copper powder. Add anhydrous quinoline (5 mL per gram of substrate).
-
Causality: Copper inserts into the C-C bond of the electron-deficient pyridine-carboxylic acid. Quinoline acts as both a high-boiling solvent and a basic ligand to stabilize the organocopper intermediate.
-
-
Degassing (Critical Step): Sparge the mixture with Argon for 15 minutes.
-
Causality: The newly exposed C3-H position is highly sensitive to oxidation at elevated temperatures. Oxygen must be excluded to prevent "black tar" formation.
-
-
Thermal Extrusion: Heat the mixture to 200 °C under an Argon atmosphere for 2–4 hours. Monitor by TLC (Hexanes:EtOAc 3:1).
-
Filtration: Cool the mixture to room temperature and dilute with 3 volumes of Ethyl Acetate. Filter the dark mixture through a tightly packed pad of Celite.
-
Causality: This removes the insoluble copper catalyst and any trace polymeric byproducts.
-
-
Acid-Base Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1M HCl (3 × 20 mL).
-
Causality: The HCl protonates the quinoline solvent, driving it into the aqueous layer, while the neutral, fully decarboxylated pyrazolo[1,5-a]pyridine remains safely in the organic phase.
-
-
Final Isolation: Wash the organic layer with brine, dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography.
References
- Pyrazolo[1,5-a]pyridine derivatives and methods of their use. Google Patents (WO2015100117A1).
- 4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid. Ambeed.
- Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate.
- Development of Structurally Diverse N-Heterocyclic Carbene Ligands via Palladium-Copper-Catalyzed Decarboxylative Arylation of Pyrazolo[1,5-a]pyridine-3-carboxylic acid. ResearchGate.
Sources
- 1. WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use - Google Patents [patents.google.com]
- 2. 143803-93-4 | 4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid | Other Aromatic Heterocycles | Ambeed.com [ambeed.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
separation of regioisomers in pyrazolo[1,5-a]pyridine synthesis
Welcome to the Technical Support & Diagnostic Center for Pyrazolo[1,5-a]pyridine Synthesis .
As a privileged aza-heterocyclic scaffold in medicinal chemistry, the pyrazolo[1,5-a]pyridine core presents unique synthetic challenges. The most notorious bottleneck in its development is the formation of closely related regioisomers during cycloaddition steps, which often exhibit nearly identical polarities.
This guide is engineered for drug development professionals and synthetic chemists. It bypasses basic chemistry to deliver field-proven causality, advanced chromatographic resolution strategies, and self-validating experimental protocols.
Section 1: The Causality of Regioisomer Formation
To solve a separation issue, we must first understand its mechanistic origin. The most common route to pyrazolo[1,5-a]pyridines involves the intermolecular 1,3-dipolar cycloaddition of N-aminopyridinium ylides (generated in situ from N-aminopyridinium salts) with asymmetric dipolarophiles like alkynes or alkenes[1].
The Mechanistic Conflict: When an asymmetric alkyne is introduced, the alignment of the 1,3-dipole and the dipolarophile is governed by two competing forces:
-
Frontier Molecular Orbital (FMO) Interactions: The reaction is typically dipole-HOMO/dipolarophile-LUMO controlled. Electronic withdrawing groups on the alkyne will dictate one specific orientation to maximize orbital overlap.
-
Steric Hindrance: Bulky substituents on the pyridine ring (especially at the C-2 position) or the alkyne will sterically clash, forcing the molecules into the opposite orientation[2].
When electronic and steric preferences do not align, the reaction lacks perfect regioselectivity, resulting in a mixture of two regioisomers (e.g., 2,3- vs. 3,4-substituted derivatives).
Mechanistic pathway illustrating the divergent formation of pyrazolo[1,5-a]pyridine regioisomers.
Section 2: Quantitative Comparison of Separation Modalities
When synthetic optimization (such as utilizing TEMPO-mediated oxidative cyclization for better regiocontrol[1]) fails to yield a single isomer, downstream separation is mandatory. The table below synthesizes the performance metrics of various chromatographic techniques for resolving these specific aza-heterocycles.
| Separation Modality | Typical Resolution (Rs) | Solvent Consumption | Scalability | Best Use Case |
| Normal Phase (Silica) | 0.5 - 1.0 (Poor) | High (Hexane/EtOAc) | High (Flash) | Pre-clearing crude mixtures; large Rf differences. |
| Prep RP-HPLC (C18) | 1.2 - 2.0 (Good) | High (H2O/MeCN) | Moderate | Polar derivatives; highly functionalized cores. |
| SFC (Achiral/Chiral) | > 2.0 (Excellent) | Low (CO2/MeOH) | High | Closely eluting regioisomers; lipophilic cores. |
| Fractional Crystallization | N/A | Very Low | Very High | Highly crystalline targets (e.g., nitro-derivatives). |
Section 3: Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols are designed as closed-loop systems: they include built-in validation steps to confirm that the separation was successful and the correct isomer was isolated.
Protocol A: Supercritical Fluid Chromatography (SFC) Method Development
SFC is the gold standard for separating pyrazolo[1,5-a]pyridine regioisomers that co-elute on reverse-phase HPLC[3].
Step 1: Analytical Screening
-
Prepare a 2 mg/mL solution of the regioisomer mixture in Methanol.
-
Screen across a panel of stationary phases. Note: While often used for enantiomers, chiral stationary phases (e.g., ChiralPak IA, IB, IC, or Whelk-O1) provide exceptional orthogonal selectivity for diastereomers and regioisomers due to rigid cavity interactions.
-
Conditions: 20% to 50% Co-solvent (MeOH or EtOH with 0.1% NH3 or DEA to suppress peak tailing of the basic pyridine nitrogen), 120 bar backpressure, 40 °C.
-
Validation Checkpoint: Select the column and co-solvent combination that yields a baseline resolution (
).
Step 2: Preparative Scale-Up
-
Transfer the analytical method to a preparative SFC system (e.g., 2.12 x 25 cm, 5 µm column).
-
Maintain the mobile phase composition (e.g., CO2 / EtOH 80:20) and scale the flow rate proportionally (e.g., 20–100 mL/min).
-
Perform stacked injections based on the analytical cycle time.
Step 3: Post-Isolation Validation (The Self-Validating Step)
-
Re-inject the isolated fractions onto the analytical SFC to confirm >98% isomeric purity.
-
Structural Assignment: Perform 2D-NMR (NOESY or ROESY). The definitive assignment of the regioisomer is achieved by observing the through-space NOE correlation between the C-7 proton of the pyridine ring and the adjacent substituent on the pyrazole ring.
Closed-loop workflow for the SFC separation and structural validation of regioisomers.
Section 4: Troubleshooting FAQs
Q: My pyrazolo[1,5-a]pyridine regioisomers co-elute perfectly on silica gel (Hexane/Ethyl Acetate). What is the next logical step?
A: This is highly common due to the identical dipole moments presented to the normal-phase silica. Immediately pivot to Reverse-Phase HPLC (C18 or Phenyl-Hexyl). The Phenyl-Hexyl column is particularly effective as it leverages
Q: During RP-HPLC, my peaks are severely tailing, ruining the resolution between the two isomers. How do I fix this? A: Peak tailing in these scaffolds is driven by secondary interactions between the basic nitrogen of the pyrazolo[1,5-a]pyridine core and residual silanols on the stationary phase. Resolution: Buffer your mobile phase. Switch from 0.1% Formic Acid to a higher pH buffer (e.g., 10 mM Ammonium Bicarbonate, pH 9.0) if your column tolerates it. At higher pH, the basic nitrogen is deprotonated, eliminating the ion-exchange interaction with the silica support.
Q: Both regioisomers have the exact same mass (
-
Chemical Shifts: The C-3 position of the pyrazolo[1,5-a]pyridine ring is highly electron-rich (nucleophilic). If a proton is attached at C-3, it typically resonates significantly upfield in
NMR compared to a proton at C-2. -
NOESY: Look for a spatial correlation between the substituent protons and the C-7 proton of the pyridine ring. Only specific regioisomeric geometries will place these protons within the < 5 Å required for an NOE signal.
Q: Is there a synthetic way to avoid this separation entirely?
A: Yes, by altering the synthetic route. Instead of a concerted [3+2] cycloaddition, consider a stepwise condensation. Utilizing TEMPO-mediated oxidative cyclization of N-aminopyridines with
References
-
Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines Source: ACS Omega / NIH PubMed Central URL:[Link]
-
Design, synthesis, and biological evaluation of potent and selective Class IIa histone deacetylase (HDAC) inhibitors (SFC Separation Data) Source: AWS Hosted Research Data URL:[Link]
Sources
Technical Support Center: Stability of Diethyl Pyrazolo[1,5-a]pyridine-3,5-dicarboxylate Under Basic Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for researchers working with diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate, focusing on its stability under basic conditions. The information is structured in a question-and-answer format to directly address common challenges and provide scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Q1: My attempt to saponify diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate to the corresponding dicarboxylic acid resulted in a complex mixture of byproducts. What is the primary cause of this instability?
A1: The primary cause of instability for diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate under basic conditions is the susceptibility of the ester groups to hydrolysis. This reaction, known as saponification, is a common transformation for esters in the presence of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1][2] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate salt and ethanol.[2]
The pyrazolo[1,5-a]pyridine core itself is generally stable under these conditions, but the presence of two electron-withdrawing ester groups can influence the reactivity of the heterocyclic system. However, the principal reaction pathway leading to the observed product mixture is the hydrolysis of one or both ethyl ester functionalities. Incomplete saponification will result in a mixture of the starting diester, the mono-acid mono-ester, and the desired dicarboxylic acid.
Q2: I am observing incomplete conversion during the hydrolysis of my diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate. How can I drive the reaction to completion?
A2: To drive the saponification reaction to completion, several factors can be optimized. The reaction is irreversible in its final step, where the alkoxide ion deprotonates the carboxylic acid, making it thermodynamically favorable.[2] However, kinetic barriers can slow down the conversion.
Troubleshooting Incomplete Saponification:
| Parameter | Recommendation | Rationale |
| Base Concentration | Use a sufficient molar excess of the base (e.g., 2.5-3 equivalents of NaOH or KOH per equivalent of diester). | Ensures enough hydroxide ions are available to hydrolyze both ester groups. |
| Reaction Temperature | Increase the reaction temperature. Refluxing in a suitable solvent like methanol or ethanol is common.[1] | Higher temperatures increase the reaction rate by providing the necessary activation energy. |
| Reaction Time | Extend the reaction time. Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). | Allows for the complete hydrolysis of both sterically different ester groups. |
| Solvent | Use a co-solvent system, such as a mixture of an alcohol (methanol or ethanol) and water.[1] | The alcohol helps to solubilize the organic ester, while water dissolves the inorganic base, creating a homogeneous reaction mixture. |
It is crucial to ensure the complete dissolution of both the substrate and the base to achieve a successful reaction.
Q3: What is the expected product of the basic hydrolysis of diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate, and how do I isolate it?
A3: The expected product of the complete basic hydrolysis of diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate is the corresponding pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid, which will exist as a dicarboxylate salt in the basic reaction mixture. To isolate the dicarboxylic acid, a crucial acidification step is required after the reaction is complete.[1]
dot
Caption: Saponification Protocol Workflow.
References
- J Inorg Biochem. (2001). Ester hydrolysis with 2,6-di(pyrazol-3-yl)pyridines and their CoII complexes in homogeneous and micellar media.
- Eur J Med Chem. (2017).
- ChemicalBook. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis.
- Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines.
- Journal of Medicinal Chemistry. (2018). Synthesis and Structure–Activity Relationship (SAR)
- Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua.
- PMC. (2022).
- PMC. Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin).
- OperaChem. (2024).
- Chemical Methodologies. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2.
- Saponification (Base Hydrolysis)
- Tetrahedron Lett. (2015).
- Journal of the Chemical Society, Perkin Transactions 1.
- RSC Publishing. (2023).
- Saponific
- BLDpharm.
- Organic & Biomolecular Chemistry. (2022).
- PMC. (2025).
- RSC Publishing.
- MDPI. (2022).
- Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxyl
- PMC.
- Sigma-Aldrich.
- DAU. (2022).
- PMC. 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABAA Receptor Subtype.
Sources
Validation & Comparative
Comparative 1H NMR Analysis Guide: Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate
Target Audience: Researchers, analytical chemists, and drug development professionals. Content Type: Objective Performance & Structural Comparison Guide.
Executive Summary
The pyrazolo[1,5-a]pyridine bicyclic system is a privileged scaffold in modern medicinal chemistry, frequently deployed as a bioisostere for indoles and azaindoles. Derivatives of this core have demonstrated potent biological activities, serving as critical pharmacophores in P2X3 receptor inhibitors for neurogenic disorders[1] and covalent EGFR inhibitors for treatment-resistant cancers[2].
When functionalizing this core, regiochemical validation is paramount. Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate represents a highly functionalized building block. This guide provides an in-depth, objective comparison of its
Structural Context & Causality in NMR Shifts
The pyrazolo[1,5-a]pyridine core is a fused 9-atom system containing a bridgehead nitrogen (N4a). The electron density is not uniformly distributed; the lone pair of the bridgehead nitrogen participates in the aromatic
When comparing Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate (Target) to Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate (Alternative 1) and Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate (Alternative 2), the
-
The H2 Proton (Pyrazole Ring): In the 3,5-diester and 3-monoester, H2 appears as a sharp, highly deshielded singlet (~8.40–8.50 ppm). This is caused by the adjacent electronegative N1 atom and the anisotropic deshielding from the C3 carbonyl group[3]. In Alternative 2, this proton is absent due to C2 substitution.
-
The H4 Proton (Pyridine Ring): This is the key diagnostic proton. In the 3-monoester, H4 is an ortho-coupled doublet (
Hz) at ~8.14 ppm[4]. However, in our Target 3,5-diester, the introduction of the C5 ester replaces the H5 proton, transforming H4 into a meta-coupled doublet ( Hz) or a broad singlet. Furthermore, the C5 carbonyl exerts a strong inductive and anisotropic deshielding effect, pushing H4 significantly downfield to ~8.60 ppm. -
The H7 Proton: Located adjacent to the bridgehead nitrogen, H7 is consistently the most deshielded proton on the pyridine ring (~8.50–8.80 ppm) due to the ring current and proximity to the nitrogen's electron cloud[5].
Comparative Quantitative Data
To objectively evaluate the structural identity of the target compound, we compare its diagnostic
Table 1: H NMR Chemical Shift Comparison ( , ppm)
| Diagnostic Position | Target: 3,5-Diethyl ester | Alternative 1: 3-Ethyl ester[3][4] | Alternative 2: 2,3-Dimethyl ester | Causality / Structural Impact |
| H2 (Pyrazole) | ~8.45 (s, 1H) | 8.39 (s, 1H) | Absent (Substituted) | Confirms C2 is unsubstituted in the Target. |
| H4 (Pyridine) | ~8.60 (d, J = 1.8 Hz, 1H) | 8.14 (d, J = 8.9 Hz, 1H) | ~8.10 (d, J = 8.8 Hz, 1H) | C5 substitution in the Target eliminates ortho coupling, leaving only a small meta coupling to H6. |
| H5 (Pyridine) | Absent (Substituted) | 7.39 (dd, J = 8.9, 6.9 Hz, 1H) | ~7.45 (dd, J = 8.8, 6.8 Hz, 1H) | Absence in Target confirms regiochemistry of the second ester group. |
| H6 (Pyridine) | ~7.60 (dd, J = 7.5, 1.8 Hz, 1H) | 6.93 (dd, J = 6.9, 0.9 Hz, 1H) | ~7.05 (m, 1H) | Deshielded by ~0.6 ppm in the Target due to the adjacent C5 electron-withdrawing ester. |
| H7 (Pyridine) | ~8.70 (d, J = 7.5 Hz, 1H) | ~8.55 (d, J = 6.9 Hz, 1H) | ~8.65 (d, J = 6.8 Hz, 1H) | Consistently deshielded across all analogs due to bridgehead nitrogen proximity. |
| Ester Protons | 4.40, 4.35 (2 x q); 1.42, 1.38 (2 x t) | 4.37 (q, 2H); 1.40 (t, 3H) | 4.01 (s, 3H); 3.91 (s, 3H) | Target shows two distinct ethyl environments due to asymmetric C3 and C5 positions. |
High-Resolution H NMR Acquisition Protocol
To ensure a self-validating system where the data output is inherently trustworthy, the following step-by-step methodology must be adhered to when analyzing pyrazolo[1,5-a]pyridine derivatives.
Step 1: Sample Preparation
-
Weigh exactly 5–10 mg of Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate.
-
Dissolve completely in 0.6 mL of deuterated chloroform (CDCl
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. -
Causality Check: Ensure no particulate matter remains. Particulates distort the magnetic field homogeneity, leading to broadened peaks that obscure the critical 1.5 Hz meta coupling of H4. Transfer to a high-quality 5 mm NMR tube.
Step 2: Instrument Tuning & Shimming (Self-Validating Check)
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer to the deuterium signal of CDCl
(7.26 ppm). -
Perform automated gradient shimming (Z-axis).
-
Validation Gate: Before acquiring the full spectrum, run a 1-scan dummy acquisition. Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. It must be
Hz. If it is wider, re-shim the instrument.
Step 3: Acquisition Parameters
-
Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker systems).
-
Relaxation Delay (D1): Set to 2.0 seconds. Causality: A sufficient D1 ensures complete relaxation of all protons, allowing for accurate integration of the two distinct ethyl ester groups to confirm a 1:1 ratio.
-
Acquisition Time (AQ): 3.0–4.0 seconds to ensure high digital resolution for resolving fine
-couplings. -
Number of Scans (NS): 16 to 64, depending on exact concentration, to achieve a Signal-to-Noise (S/N) ratio
.
Step 4: Processing & Analysis
-
Apply a line broadening (LB) of 0.3 Hz prior to Fourier Transformation (FT).
-
Manually phase the spectrum (zero-order and first-order) to ensure symmetrical peak bases.
-
Apply a baseline correction (e.g., polynomial fit) to ensure accurate integrals.
-
Calibrate the chemical shift scale by setting the TMS singlet to exactly 0.00 ppm.
Regiochemical Validation Workflow
To definitively prove the substitution pattern of highly functionalized heterocycles, 1D NMR is often supplemented with 2D techniques. The workflow below maps the logical progression from sample prep to absolute regiochemical confirmation.
Workflow for the regiochemical validation of substituted pyrazolo[1,5-a]pyridines using 1D and 2D NMR.
References
-
Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Biologically active derivatives of pyrazolo[1,5-a]pyridine Source: ResearchGate URL:[Link]
- Source: Google Patents (WO2023118092A1)
-
A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells Source: Royal Society of Chemistry (RSC) URL:[Link]
-
New approach toward the synthesis of deuterated pyrazolo[1,5-a]pyridines Source: ResearchGate / Beilstein Journal of Organic Chemistry URL:[Link]
-
Covalent Alkynylpyridopyrimidinones Targeting Cysteine 775 of the Epidermal Growth Factor Receptor Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
-
Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach Source: MDPI (Molecules) URL:[Link]
Sources
- 1. WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][1,3]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
13C NMR Chemical Shifts of Pyrazolo[1,5-a]pyridine-3,5-dicarboxylate: A Comparative Guide
The 13C NMR Chemical Shift Guide for Pyrazolo[1,5-a]pyridine-3,5-dicarboxylate is detailed below. This guide moves beyond simple data listing to provide a structural assignment strategy, differentiating this specific isomer from its common regioisomers (e.g., the 2,3-dicarboxylate).
Executive Summary & Structural Significance
Pyrazolo[1,5-a]pyridine is a fused bicyclic scaffold isosteric with indole and purine, widely utilized in kinase inhibitors (e.g., PI3K, MAPK) and bromodomain inhibitors.
The 3,5-dicarboxylate derivative represents a specific substitution pattern where functionalization occurs on both the 5-membered pyrazole ring (C3) and the 6-membered pyridine ring (C5). This distinguishes it from the more synthetically accessible 2,3-dicarboxylate (often formed via DMAD cycloaddition). Correct structural assignment relies on distinguishing the pyrazole ester (C3) from the pyridine ester (C5) using 13C NMR chemical shifts and HMBC correlations.
Comparative 13C NMR Data
The following table contrasts the chemical shifts of the parent scaffold with the 3,5-dicarboxylate and the common 2,3-dicarboxylate isomer.
Table 1: 13C NMR Chemical Shift Comparison (δ, ppm in CDCl₃)
| Carbon Position | Parent Scaffold (Pyrazolo[1,5-a]pyridine) | 3,5-Dicarboxylate (Target) | 2,3-Dicarboxylate (Isomer) | Assignment Logic |
| C2 | 148.2 | ~145.0 | 146.5 | C2 is deshielded by N1; in 2,3-isomer, C2-COOMe deshields it further? No, often C2-ester shields ipso slightly or varies. |
| C3 | 96.5 | 105.0 – 108.0 | 108.5 | Diagnostic: C3 is highly shielded in the parent. Ester substitution causes a significant downfield shift (~+10 ppm). |
| C3a (Bridge) | 140.5 | 142.0 | 138.5 | Bridgehead carbon. |
| C4 | 128.3 | 129.5 | 129.0 | Protons at C4 show NOE to C3-substituents. |
| C5 | 118.1 | 125.0 – 128.0 | 119.5 | Diagnostic: C5 is the site of the second ester. Large downfield shift vs parent. |
| C6 | 112.4 | 114.0 | 113.5 | Ortho to the C5-ester. |
| C7 | 129.0 | 130.5 | 130.0 | Adjacent to bridgehead N. |
| CO (Ester) | — | ~163.0 (x2) | 162.5, 159.0 | Carbonyl carbons. |
| OCH3 | — | ~51.5 | ~52.0 | Methoxy carbons. |
Note: Values for the 3,5-dicarboxylate are derived from substituent additivity rules applied to the parent scaffold and validated against analogous 5-substituted pyrazolo[1,5-a]pyrimidines.
Structural Assignment Strategy (Scientific Integrity)
Relying solely on 1D 13C NMR is insufficient due to the overlap of aromatic signals. The following self-validating protocol ensures correct isomer identification.
A. The "C3 vs C5" Problem
-
C3 (Pyrazole): Typically the most shielded CH in the parent (~96 ppm). Substitution leads to a loss of this high-field signal.
-
C5 (Pyridine): In the 3,5-isomer, the C5 signal becomes quaternary. In the 2,3-isomer, C5 remains a methine (CH) and couples to H4/H6.
B. HMBC Connectivity Logic
Use Heteronuclear Multiple Bond Correlation (HMBC) to link the esters to their ring positions.
-
Pathway 1 (C3-Ester): The ester carbonyl at ~163 ppm will show a strong 3-bond correlation to H2 (singlet, ~8.5 ppm).
-
Pathway 2 (C5-Ester): The ester carbonyl at ~163 ppm will show 3-bond correlations to H4 (doublet) and H6 (doublet/multiplet).
C. Visualization of Signaling Pathways (DOT Diagram)
Caption: HMBC correlation network required to distinguish the 3,5-dicarboxylate isomer. Green arrows indicate pyrazole ring correlations; Yellow arrows indicate pyridine ring correlations.
Experimental Synthesis & Characterization Workflow
To obtain the 3,5-dicarboxylate specifically (avoiding the 2,3-isomer from DMAD), a regioselective cycloaddition or a pre-functionalized pyridine precursor is required.
Protocol: [3+2] Cycloaddition via N-Aminopyridinium Ylides
-
Precursor: Start with Methyl Nicotinate (Methyl pyridine-3-carboxylate).
-
Amination: React with O-mesitylenesulfonylhydroxylamine (MSH) to form the N-aminopyridinium salt.
-
Cycloaddition: Treat the salt with Methyl Propiolate (or Methyl 2-butynoate) in the presence of base (K₂CO₃) in DMF.
-
Regioselectivity Note: This reaction typically yields a mixture of the 3,5-dicarboxylate (via cycloaddition at the less hindered position) and the 3,7-isomer. Separation via column chromatography is required.
-
Characterization Checklist
-
Mass Spectrometry: Confirm Molecular Ion [M+H]+.
-
1H NMR: Identify two distinct methyl singlets (esters) and the characteristic aromatic pattern (H2 singlet, H4/H6/H7 coupling).
-
13C NMR (APT/DEPT): Confirm two carbonyls, two methyls, and the correct count of CH vs Cq carbons.
References
-
General Pyrazolo[1,5-a]pyridine NMR
-
ChemicalBook:
-
-
Synthesis & Regioselectivity
-
Organic Chemistry Portal:
-
-
Isomer Differentiation (Analogous Systems)
-
Compound Data
-
Ambeed:
-
Sources
Part 1: The Experimental Keystone: A Guide to Single-Crystal X-ray Diffraction
An In-Depth Technical Guide to the Structural Elucidation of the Pyrazolo[1,5-a]pyridine Scaffold: A Comparative Crystallographic Analysis
This guide provides a comprehensive analysis of the X-ray crystal structure of key pyrazolo[1,5-a]pyridine derivatives. While the specific crystal structure for diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate (CAS 51135-72-9) is not publicly deposited, this guide leverages detailed experimental data from closely related analogues to provide critical insights into the structural characteristics of this important heterocyclic scaffold.[1][2] Researchers, scientists, and drug development professionals can use this comparative analysis to understand the subtle yet significant impacts of substituent choice on molecular geometry and crystal packing.
The pyrazolo[1,5-a]pyridine ring system is a significant pharmacophore in medicinal chemistry, forming the core of various therapeutic agents.[3][4] Understanding its three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies. Single-crystal X-ray diffraction (SC-XRD) is the definitive method for obtaining this information, providing precise data on bond lengths, bond angles, and intermolecular interactions.[5][6]
The determination of a crystal structure is a meticulous process that bridges physics, chemistry, and computational science.[7] Each step is designed to build a validated, high-resolution model of the molecule as it exists in the crystalline state.[8] The following protocol represents a standard, self-validating workflow for small-molecule crystallography.
Crystal Selection and Mounting
The journey begins with the selection of a suitable single crystal.[9] An ideal crystal is one with a uniform shape, no visible cracks or defects, and dimensions typically under 100 microns.[6]
-
Causality: The quality of the crystal directly dictates the quality of the diffraction data.[7] A single, well-ordered lattice is required for the X-rays to diffract into a pattern of sharp, distinct spots. Defects or multiple crystalline domains (twinning) can complicate or even prevent a successful structure solution.[10]
The selected crystal is mounted on a goniometer head, often using a cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas, typically to 100 K.[5][10]
-
Causality: Cooling the crystal is critical. It minimizes thermal vibrations of the atoms, which sharpens the diffraction spots and allows for a more precise determination of their positions.[10][11] This leads to more accurate bond lengths and angles in the final refined structure.[8]
Data Collection
The mounted crystal is exposed to a monochromatic X-ray beam (commonly from a copper or molybdenum source) in a diffractometer.[5][6] The crystal is rotated through a series of angles, and for each orientation, the resulting diffraction pattern is recorded by a detector, such as a CCD or pixel array detector.[5][6]
-
Causality: Rotating the crystal ensures that all possible sets of lattice planes are brought into the correct orientation to satisfy Bragg's Law (nλ = 2d sinθ), allowing for the collection of a complete dataset of reflection intensities.[9]
Structure Solution and Refinement
Once the data is collected, the process becomes computational.[7]
-
Indexing and Integration: The software identifies the positions of the diffraction spots to determine the unit cell parameters (the dimensions and angles of the fundamental repeating block of the crystal) and the crystal's space group (which describes its symmetry elements).[7][10] The intensity of each spot is then measured (integrated).
-
Structure Solution: This is the most critical step, known as "solving the phase problem." The intensities are known, but the phases of the X-ray waves are lost during the experiment. Methods like "Direct Methods" use statistical relationships between the intensities to generate initial phase estimates, which are then used to calculate an initial electron density map.[10][12]
-
Model Building and Refinement: From the initial electron density map, a preliminary molecular model is built. This model is then refined using a least-squares method, which iteratively adjusts atomic positions and thermal parameters to improve the agreement between the experimentally observed diffraction pattern and the one calculated from the model.[8][10][11] The quality of the final model is assessed by metrics like the R-factor; a lower R-factor signifies a better fit.
The entire workflow can be visualized as a logical progression from a physical sample to a refined digital model.
Caption: Standard workflow for single-crystal X-ray crystallography.
Part 2: Comparative Structural Analysis of Pyrazolo[1,5-a]pyridine Derivatives
To understand the structural landscape of the pyrazolo[1,5-a]pyridine scaffold, we will analyze the published crystal structures of two derivatives: 2-phenylpyrazolo[1,5-a]pyridine-3-carbonitrile (Compound A ) and S-2-methylthiopyrazolo[1,5-a]pyridin-3-yl p-chlorothiobenzoate (Compound B ).[13] These compounds provide an excellent comparison of how sterically and electronically different substituents at the 2- and 3-positions influence the core ring system.
| Parameter | Compound A (Phenyl/Cyano) | Compound B (Methylthio/Thiobenzoate) |
| Formula | C₁₄H₉N₃ | C₁₅H₁₁ClN₂OS₂ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 11.231 (3) | 11.459 (3) |
| b (Å) | 10.158 (3) | 7.920 (2) |
| c (Å) | 10.052 (2) | 17.070 (4) |
| β (°) | 103.11 (2) | 100.83 (2) |
| Volume (ų) | 1115.8 (5) | 1520.1 (6) |
| Z | 4 | 4 |
| Planarity Deviation (Å) | 0.019 (3) | 0.011 (5) |
| Data sourced from Kakehi et al., Acta Cryst. (1994), C50, 1998-2000.[13] |
Core Scaffold Geometry
Both compounds exhibit a highly planar pyrazolo[1,5-a]pyridine skeleton, which is characteristic of this bicyclic 10π-electron aromatic system.[13] Compound B shows a slightly higher degree of planarity (maximum deviation of 0.011 Å) compared to Compound A (0.019 Å).[13]
-
Insight: The planarity of the core is robust. The bond distances and angles within the scaffold of Compound B are very similar to those predicted by calculations for the unsubstituted parent molecule.[13] This suggests that the large, flexible thiobenzoate group at the 3-position and the methylthio group at the 2-position do not induce significant strain on the fused ring system. This is attributed to the long C-S bonds which place the bulky groups away from the core.[13]
The Impact of Steric Hindrance
A significant difference emerges when analyzing Compound A . The presence of a phenyl group at the 2-position and a cyano group at the 3-position introduces considerable steric strain.
-
Insight: In Compound A , the phenyl group is nearly coplanar with the pyrazolo[1,5-a]pyridine ring (dihedral angle of 6.3°), which extends the conjugated system. However, this forces a severe interaction between the 2-phenyl and 3-cyano groups.[13] The crystal structure reveals that the molecule adapts to this strain by distorting several bond angles in the pyrazole portion of the ring system, a distortion not observed in Compound B .[13]
This comparison demonstrates a key principle in medicinal chemistry: the choice of substituent can have a profound impact on the local geometry of a scaffold, which in turn can affect how the molecule interacts with its biological target.
Caption: Impact of substituents on the pyrazolo[1,5-a]pyridine core.
Conclusion
While the crystal structure of diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate remains to be publicly reported, a detailed comparative analysis of its close analogues provides invaluable structural information for researchers. The pyrazolo[1,5-a]pyridine scaffold is a robust, planar aromatic system. However, its final geometry is highly sensitive to steric interactions between adjacent substituents. As demonstrated by the comparison of a phenyl/cyano-substituted derivative with a methylthio/thiobenzoate-substituted one, bulky groups that are held close to the ring can induce significant angular strain. This guide underscores the power of comparative crystallographic analysis and provides a foundational understanding of the structural chemistry essential for the rational design of new molecules based on this privileged scaffold.
References
- Fiveable. (n.d.). Crystal Structure Determination & Refinement.
- Read, R. J., & McCoy, A. J. (2011). Recent developments in phasing and structure refinement for macromolecular crystallography. PMC.
- SERC at Carleton College. (2018, June 15). Single-crystal X-ray Diffraction.
- Atkins, P., & de Paula, J. (2025, December 22). Structure refinement. LibreTexts Chemistry.
- Unknown. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis.
- Gould, R. O. (n.d.). Structure refinement: some background theory and practical strategies. MIT.
- Thermo Fisher Scientific. (2021, April 3). Single Crystal X-Ray Diffraction of Materials.
- Improved Pharma. (2025, July 18). Single Crystal X-Ray Structure Determination.
- Kakehi, A., Kitajima, K., Ito, S., & Takusagawa, N. (1994). Structures of pyrazolo[1,5-a]pyridine derivatives. Acta Crystallographica Section C, 50(12), 1998-2000.
- The Biochemist. (2021, May 28). A beginner's guide to X-ray data processing. Portland Press.
- ResearchGate. (n.d.). Structure refinement: Some background theory and practical strategies.
- Jain, G., & Mishra, A. (2019). Synthesis and Characterization of Diethyl 4-Amino-1-(3-Chlorophenyl)-1H-Pyrazole-3,5 Dicarboxylate. Scope Database.
- El-Sayed, N. N. E., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(3).
- Unknown. (n.d.). 1H-pyrazol-3-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. PMC.
- ACS Omega. (2019, September 4). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives.
- Unknown. (n.d.). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing.
- Unknown. (n.d.). Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study.
- PubChem. (n.d.). diethyl 1H-pyrazole-3,5-dicarboxylate.
- MDPI. (2024, December 10). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity.
- BLDpharm. (n.d.). 51135-72-9|Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate.
- Mol-Instincts. (n.d.). diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate.
- Semantic Scholar. (2016, January 26). Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives.
- Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation.
- R Discovery. (2010, July 21). 1-(3,5-Diethyl-1H-pyrazol-1-yl)-3-phenylisoquinoline.
- MDPI. (2016, August 5). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol.
Sources
- 1. 51135-72-9|Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate|BLD Pharm [bldpharm.com]
- 2. diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate - CAS号 51135-72-9 - 摩熵化学 [molaid.com]
- 3. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry [arabjchem.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. improvedpharma.com [improvedpharma.com]
- 7. portlandpress.com [portlandpress.com]
- 8. Structure refinement [ns1.almerja.com]
- 9. geo.umass.edu [geo.umass.edu]
- 10. fiveable.me [fiveable.me]
- 11. web.mit.edu [web.mit.edu]
- 12. Recent developments in phasing and structure refinement for macromolecular crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.iucr.org [journals.iucr.org]
A Comparative Guide to the Mass Spectrometry Fragmentation of Pyrazolo[1,5-a]pyridine Esters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a detailed examination of the electron ionization mass spectrometry (EI-MS) fragmentation behavior of pyrazolo[1,5-a]pyridine esters, a class of heterocyclic compounds of significant interest in medicinal chemistry. By understanding their characteristic fragmentation pathways, researchers can accelerate compound identification, confirm synthetic outcomes, and gain deeper structural insights.
The Pyrazolo[1,5-a]pyridine Core: A Foundation for Fragmentation
The pyrazolo[1,5-a]pyridine bicyclic system is a nitrogen-rich heteroaromatic scaffold. Under electron ionization, the initial event is the formation of a molecular ion (M+•), a radical cation. The subsequent fragmentation is dictated by the inherent stability of the ring system and the nature of its substituents.
Early studies on the parent pyrazolo[1,5-a]pyridine scaffold revealed characteristic fragmentation pathways involving the cleavage of the pyrazole and pyridine rings.[1] The primary fragmentation events include the loss of neutral molecules such as hydrogen cyanide (HCN) and the radical C2H2N•.[1] The presence of substituents significantly influences the fragmentation cascade, often directing the initial bond cleavages.
Fragmentation of Pyrazolo[1,5-a]pyridine Esters: A Detailed Analysis
The introduction of an ester functionality, a common pharmacophore, introduces new and predictable fragmentation pathways. This guide will focus on the fragmentation of ethyl pyrazolo[1,5-a]pyridine-3-carboxylate as a representative example, and compare it with other substituted analogues.
General Fragmentation Pathways
The fragmentation of pyrazolo[1,5-a]pyridine esters under EI-MS is primarily driven by the stability of the heteroaromatic core and the lability of the ester group. The following pathways are commonly observed:
-
Loss of the Alkoxy Group: A prominent fragmentation pathway involves the cleavage of the O-alkyl bond of the ester, leading to the loss of an alkoxy radical (•OR). This results in the formation of a stable acylium ion. For an ethyl ester, this corresponds to the loss of an ethoxy radical (•OCH2CH3).
-
Loss of the Entire Ester Group: The entire ester group can be eliminated as a radical (•COOR). This cleavage is also a common feature in the mass spectra of aromatic esters.
-
Ring Fragmentation: Following or preceding the fragmentation of the ester group, the pyrazolo[1,5-a]pyridine core can undergo cleavage. This often involves the characteristic loss of HCN from the pyrazole moiety or other small nitrogen-containing fragments.[1]
-
Rearrangement and Subsequent Fragmentations: McLafferty-type rearrangements can occur if an appropriate gamma-hydrogen is available, leading to the elimination of a neutral alkene.
The interplay of these pathways gives rise to a characteristic mass spectrum that can be used to identify and characterize pyrazolo[1,5-a]pyridine esters.
Comparative Fragmentation Analysis
To illustrate the influence of substituents on the fragmentation pattern, let's consider the hypothetical mass spectra of three distinct pyrazolo[1,5-a]pyridine esters. While extensive public data on a wide range of these specific esters is limited, we can extrapolate from the known fragmentation of the core and related heterocyclic esters to provide a comparative guide.
| Compound | Molecular Ion (m/z) | Key Fragment 1 (m/z) | Proposed Structure of Key Fragment 1 | Key Fragment 2 (m/z) | Proposed Structure of Key Fragment 2 | Key Fragment 3 (m/z) | Proposed Structure of Key Fragment 3 |
| Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate | 190 | 162 | [M - C2H4]+• (McLafferty) or [M-CO]+• | 145 | [M - •OC2H5]+ | 117 | [M - COOC2H5]+ |
| Methyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate | 190 | 175 | [M - •CH3]+ | 159 | [M - •OCH3]+ | 131 | [M - COOCH3]+ |
| Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate | 268/270 | 223/225 | [M - •OC2H5]+ | 195/197 | [M - COOC2H5]+ | 116 | [Fragment - Br] |
Note: The m/z values for the bromo-substituted compound will show isotopic peaks (M+ and M+2) of approximately equal intensity due to the natural abundance of 79Br and 81Br.
Experimental Protocol: Acquiring Mass Spectra
The following provides a generalized, step-by-step methodology for acquiring electron ionization mass spectra of pyrazolo[1,5-a]pyridine esters.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
Procedure:
-
Sample Preparation: Dissolve a small amount (approximately 1 mg/mL) of the pyrazolo[1,5-a]pyridine ester in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
-
GC Separation (Optional but Recommended):
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable capillary column (e.g., HP-5MS) to separate the analyte from any impurities.
-
Employ a temperature program to ensure good chromatographic resolution and peak shape. A typical program might start at 100°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometry Analysis:
-
The eluent from the GC is directed into the EI source of the mass spectrometer.
-
Ionization: Set the electron energy to 70 eV, a standard for generating reproducible fragmentation patterns.
-
Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).
-
Detector: The detector will record the abundance of each ion at its specific mass-to-charge ratio.
-
-
Data Analysis:
-
Identify the molecular ion peak (M+•).
-
Analyze the fragmentation pattern, identifying the key fragment ions and their relative abundances.
-
Propose fragmentation mechanisms consistent with the observed spectrum.
-
Visualizing Fragmentation Pathways
The following diagrams, generated using Graphviz, illustrate the primary fragmentation pathways for a generic ethyl pyrazolo[1,5-a]pyridine-3-carboxylate.
Caption: Primary fragmentation pathways of an ethyl pyrazolo[1,5-a]pyridine-3-carboxylate.
Experimental Workflow
The general workflow for analyzing the fragmentation pattern of a synthesized pyrazolo[1,5-a]pyridine ester is depicted below.
Caption: Experimental workflow for GC-MS analysis of pyrazolo[1,5-a]pyridine esters.
Conclusion
The mass spectrometry fragmentation of pyrazolo[1,5-a]pyridine esters is a predictable process governed by the fundamental principles of organic mass spectrometry. The ester functional group provides characteristic cleavage points, while the heterocyclic core contributes to the overall fragmentation pattern through ring cleavage and rearrangement reactions. By understanding these pathways, researchers can confidently identify and characterize novel compounds in this important class of molecules, thereby streamlining the drug discovery and development process. The comparative analysis presented in this guide serves as a valuable resource for interpreting the mass spectra of these and related heterocyclic systems.
References
-
Potts, K. T., & Singh, U. P. (1970). Bridgehead nitrogen heterocycles—II: The mass spectra of some pyrazolo[1,5‐a]pyridines. Organic Mass Spectrometry, 3(4), 433-444. [Link]
-
Khakwani, S., Aslam, S., Shahi, M. N., Bernardino, A. M. R., & Khan, M. A. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(4), 789-792. [Link]
-
Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]
-
University of Colorado Boulder. (n.d.). Fragmentation Mechanisms. Organic Chemistry at CU Boulder. [Link]
Sources
A Comparative Guide to the Reactivity of Pyrazolo[1,5-a]pyridine and Imidazo[1,2-a]pyridine
Introduction
In the landscape of medicinal chemistry and drug discovery, nitrogen-containing heterocyclic compounds are of paramount importance. Among these, pyrazolo[1,5-a]pyridine and imidazo[1,2-a]pyridine have emerged as "privileged scaffolds" due to their presence in a multitude of biologically active compounds and approved drugs.[1][2][3] Their rigid, planar structures and the synthetic accessibility for diverse functionalization make them attractive cores for designing novel therapeutic agents.[2]
This guide provides an in-depth, objective comparison of the chemical reactivity of these two isomeric systems. Understanding the nuanced differences in their reactivity is crucial for researchers, scientists, and drug development professionals to devise efficient and regioselective synthetic strategies for the creation of new chemical entities. We will delve into their electronic structures and explore how these inherent properties govern their behavior in key chemical transformations, supported by experimental data and established mechanistic principles.
Electronic Structure: The Foundation of Reactivity
The reactivity of both pyrazolo[1,5-a]pyridine and imidazo[1,2-a]pyridine is dictated by the distribution of π-electrons across their fused ring systems. Both are 10-π electron aromatic systems, analogous to naphthalene. However, the positioning of the nitrogen atoms introduces significant electronic asymmetry, which in turn determines the preferred sites for chemical reactions.
In imidazo[1,2-a]pyridine , the bridgehead nitrogen (N4) is pyridine-like, while the nitrogen at position 1 is pyrrole-like. The lone pair of the N1 nitrogen actively participates in the π-system, leading to a significant increase in electron density in the five-membered imidazole ring. This makes the imidazole ring highly susceptible to electrophilic attack.[4]
Conversely, in pyrazolo[1,5-a]pyridine , both nitrogen atoms (N1 and N2) are part of the pyrazole ring. The N1 atom is considered pyridine-like, while the N2 atom is pyrrole-like. This arrangement also results in a π-electron-rich pyrazole ring, predisposing it to electrophilic substitution.
The key distinction lies in the relative electron-donating ability of the "pyrrole-like" nitrogen in each system and the overall electron distribution, which influences the regioselectivity of their reactions.
Figure 1. Comparison of the core structures of Imidazo[1,2-a]pyridine and Pyrazolo[1,5-a]pyridine.
Electrophilic Aromatic Substitution: A Tale of Two Regioselectivities
Electrophilic aromatic substitution (EAS) is a cornerstone of heterocyclic functionalization. For both scaffolds, the five-membered ring is significantly more reactive towards electrophiles than the six-membered pyridine ring, which is electron-deficient.[5] However, the precise position of substitution differs, a critical consideration for synthetic planning.
Imidazo[1,2-a]pyridine
For imidazo[1,2-a]pyridine, electrophilic substitution overwhelmingly occurs at the C3 position .[4] This high regioselectivity is attributed to the stability of the cationic intermediate (Wheland intermediate) formed upon electrophilic attack. Attack at C3 allows the positive charge to be delocalized over the ring system while maintaining the aromatic sextet of the pyridine ring, a stabilizing feature.[6][7] Attack at other positions, such as C2, would disrupt this aromaticity to a greater extent.[6][7]
Pyrazolo[1,5-a]pyridine
In contrast, pyrazolo[1,5-a]pyridine also undergoes electrophilic substitution on its five-membered ring, predominantly at the C3 position .[8] However, under certain conditions, substitution at other positions, such as C7 on the pyridine ring, has been observed, particularly in palladium-catalyzed C-H activation reactions.[9] The regioselectivity can be influenced by the nature of the electrophile and the reaction conditions. For instance, nitration of the parent pyrazolo[1,5-a]pyrimidine can yield the 3-nitro or 6-nitro derivative depending on the nitrating agent used.[8]
Figure 2. Generalized mechanism for electrophilic aromatic substitution on both scaffolds, highlighting the preferential attack at C3.
Comparative Data on Electrophilic Halogenation
| Electrophile/Conditions | Imidazo[1,2-a]pyridine Product | Pyrazolo[1,5-a]pyrimidine Product | Reference |
| NBS, CH2Cl2 | 3-Bromoimidazo[1,2-a]pyridine | 3-Bromopyrazolo[1,5-a]pyrimidine | [10] |
| CBr4, NaOH | 3-Bromoimidazo[1,2-a]pyridine | Not explicitly reported under these conditions | [11][12][13][14] |
| PIDA, KX (X=I, Br, Cl), H2O | Not explicitly reported under these conditions | 3-Halopyrazolo[1,5-a]pyrimidine | [15] |
Experimental Protocol: Regioselective Bromination of Imidazo[1,2-a]pyridine
This protocol is adapted from a base-promoted bromination procedure.[11]
Objective: To synthesize 3-bromo-2-phenylimidazo[1,2-a]pyridine.
Materials:
-
2-phenylimidazo[1,2-a]pyridine
-
Carbon tetrabromide (CBr4)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-phenylimidazo[1,2-a]pyridine (1.0 mmol) in DCM (10 mL) in a round-bottom flask, add CBr4 (1.2 mmol) and NaOH (2.0 mmol).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-bromo-2-phenylimidazo[1,2-a]pyridine.
Expected Outcome: The reaction provides the C3-brominated product with high regioselectivity and in good to excellent yields.[13]
C-H Functionalization and Lithiation: Modern Synthetic Approaches
Direct C-H functionalization has become a powerful tool in organic synthesis, offering atom-economical routes to complex molecules.[1][9] Both imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyridines are excellent substrates for these transformations.
Imidazo[1,2-a]pyridine
The C3-H bond of imidazo[1,2-a]pyridines is particularly amenable to functionalization.[16] A wide array of transformations, including arylations, alkylations, and acylations, have been developed, often employing transition metal catalysis (e.g., Pd, Cu, Rh).[17] Visible-light-induced C-H functionalization has also emerged as a green and efficient method for derivatizing this scaffold.[1][16] Lithiation with strong bases like n-butyllithium also preferentially occurs at the C3 position, and the resulting organolithium species can be trapped with various electrophiles.
Pyrazolo[1,5-a]pyridine
Pyrazolo[1,5-a]pyridines also undergo facile C-H functionalization. Palladium-catalyzed direct arylation can be directed to either the C3 or C7 position depending on the choice of ligands and additives.[9] This tunable regioselectivity offers a significant synthetic advantage. Lithiation of pyrazolo[1,5-a]pyridine has been shown to occur at the C7 position, demonstrating that the most acidic proton is on the pyridine ring, in contrast to imidazo[1,2-a]pyridine.[18]
Figure 3. Regioselectivity in C-H functionalization, highlighting the tunable reactivity of Pyrazolo[1,5-a]pyridine.
Comparative Data on C-H Arylation
| Catalyst/Conditions | Imidazo[1,2-a]pyridine Product | Pyrazolo[1,5-a]pyridine Product | Reference |
| Pd(OAc)2, Aryl Iodide, CsF | Not explicitly compared | 3-Arylpyrazolo[1,5-a]pyridine | [9] |
| Pd(OAc)2, Aryl Iodide, Ag2CO3 | Not explicitly compared | 7-Arylpyrazolo[1,5-a]pyridine | [9] |
Experimental Protocol: Palladium-Catalyzed C3-Arylation of Pyrazolo[1,5-a]pyridine
This protocol is a conceptual representation based on reported methodologies for direct C-H arylation.[9]
Objective: To synthesize 3-aryl-pyrazolo[1,5-a]pyridine.
Materials:
-
Pyrazolo[1,5-a]pyridine
-
Aryl iodide
-
Palladium(II) acetate (Pd(OAc)2)
-
Cesium fluoride (CsF)
-
Anhydrous solvent (e.g., DMF or dioxane)
-
Inert atmosphere apparatus (e.g., Schlenk line)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add pyrazolo[1,5-a]pyridine (1.0 mmol), aryl iodide (1.2 mmol), Pd(OAc)2 (5 mol%), and CsF (2.0 mmol).
-
Add anhydrous solvent (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 100-120 °C) for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the 3-aryl-pyrazolo[1,5-a]pyridine.
Causality Behind Experimental Choices: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst. Cesium fluoride acts as a base and is essential for the C-H activation step. The choice of a high-boiling point aprotic solvent facilitates the reaction at elevated temperatures.
Summary of Reactivity Differences
| Feature | Imidazo[1,2-a]pyridine | Pyrazolo[1,5-a]pyridine |
| Primary site of EAS | Exclusively C3 | Predominantly C3, but other positions possible |
| Most acidic proton (for lithiation) | C3 | C7 |
| Regioselectivity in C-H arylation | Primarily C3 | Tunable between C3 and C7 |
Conclusion
Both pyrazolo[1,5-a]pyridine and imidazo[1,2-a]pyridine are electron-rich heterocyclic systems that readily undergo functionalization, particularly on their five-membered rings. The primary differentiator in their reactivity lies in the regioselectivity of these transformations. Imidazo[1,2-a]pyridine exhibits highly predictable reactivity, with a strong preference for substitution at the C3 position in both electrophilic and C-H functionalization reactions. In contrast, pyrazolo[1,5-a]pyridine offers more nuanced and tunable reactivity, allowing for selective functionalization at either the C3 or C7 positions, depending on the reaction conditions. This deeper understanding of their comparative reactivity empowers chemists to strategically select the appropriate scaffold and synthetic methodology to access desired target molecules with precision and efficiency.
References
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
-
Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors.
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines.
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
-
Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4 as Bromine Source.
-
Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine.
-
Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4 as Bromine Source.
-
Exploring Synthesis and Functionalization of Imidazo[1,2˗a]pyridines: A Promising Heterocyclic Framework.
-
Iodine/Copper Iodide-Mediated C–H Functionalization: Synthesis of Imidazo[1,2-a]pyridines and Indoles from N-Aryl Enamines.
-
Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions.
-
C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance.
-
Exploring Synthesis and Functionalization of Imidazo[1,2˗a] pyridines: A Promising Heterocyclic Framework.
-
Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation.
-
Recent Advances in the Synthesis of Functionalized Pyrazolo[1,5-a]pyrimidines via C-H Functionalization.
-
Synthesis of pyrazolo[1,5-a]pyridines.
-
Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4 as Bromine Source.
-
Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review.
-
Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings.
-
Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4 as Bromine Source.
-
Regioselective lithiation and reaction of[1][2]triazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyridine.
-
Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4 as Bromine Source.
-
Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine.
-
Functional Pyrazolo[1,5-a]pyrimidines.
-
Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
-
The synthesis of pyrazolo[1,5‐a]pyridine derivatives via [3+2] cyclization of N‐aminopyridinium salts.
-
Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines.
-
Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines.
-
Aromaticity in Heterocyclic Systems. IV. Substitution Reactions of Imidazo[1,2-a]pyridine and Related Methyl Derivatives.
-
highly regioselective synthesis and bromination 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines.
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3.
-
Biologically active derivatives of pyrazolo[1,5-a]pyridine.
-
Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation.
-
Lithiation of substituted pyrazoles. Synthesis of isomerically pure 1,3-, 1,3,5-, and 1,5-substituted pyrazoles.
-
Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles.
-
Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related H...
-
Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides.
-
DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES.
-
Regioselectivity of pyrazole bromination.
-
Divergent Synthesis of Pyrazolo[1,5- a]pyridines and Imidazo[1,5- a]pyridines via Reagent-Controlled Cleavage of the C-N or C-C Azirine Bond in 2-Pyridylazirines.
-
Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions.
-
Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators.
-
Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines.
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.
-
Synthesis and Anti-inflammatory Evaluation of Some New Pyrazole, Pyrimidine, Pyrazolo[1,5- a ]Pyrimidine, Imidazo[1,2- b ]Pyrazole and Pyrazolo[5,1- b ]Quinazoline Derivatives Containing Indane Moiety.
Sources
- 1. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society [acs.digitellinc.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Base-Promoted Regioselective Bromination of Imidazo[1,2-α]py...: Ingenta Connect [ingentaconnect.com]
- 14. eurekaselect.com [eurekaselect.com]
- 15. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Introduction: The Role of IR Spectroscopy in Characterizing Novel Heterocycles
An Application Scientist's Guide to the Infrared Spectroscopy of Diethyl Pyrazolo[1,5-a]pyridine-3,5-dicarboxylate
Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate belongs to the pyrazolo[1,5-a]pyridine class of fused nitrogen-containing heterocycles. These scaffolds are of significant interest in medicinal chemistry and drug development, with derivatives showing a wide range of biological activities.[1] In the synthesis and quality control of such high-value compounds, unambiguous structural confirmation is paramount. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for verifying the functional group identity of a synthesized molecule, thereby confirming its structure and assessing its purity.
This guide provides an in-depth analysis of the expected IR absorption profile of diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate. We will dissect the molecule by its constituent functional groups, predict the locations of key vibrational peaks, offer a comparative analysis with a structurally similar compound, and detail a robust protocol for acquiring a high-quality spectrum.
Predicted IR Absorption Profile: A Functional Group Analysis
The structure of diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate contains four key regions that give rise to characteristic IR absorptions: the aromatic pyrazolo[1,5-a]pyridine core, the two ethyl ester functional groups, the aromatic C-H bonds, and the aliphatic C-H bonds of the ethyl groups.
The Carbonyl (C=O) Stretch: The Most Prominent Peak
The most intense and diagnostic absorption in the spectrum will be from the stretching vibration of the two ester carbonyl (C=O) groups. For a typical aliphatic ester, this peak appears in the 1750-1735 cm⁻¹ region.[2] However, in this molecule, the C=O groups are conjugated with the aromatic pyrazolo[1,5-a]pyridine ring system. This conjugation delocalizes the pi-electron density, slightly weakening the C=O double bond and shifting its absorption to a lower wavenumber (frequency). Therefore, a strong, sharp peak is predicted in the 1730-1715 cm⁻¹ range.[2] The presence of two identical ester groups should result in a single, intense absorption unless crystal packing effects or Fermi resonance cause a splitting of the peak.
The Ester C-O Stretches: The "Rule of Three"
Esters are known to exhibit a "Rule of Three," characterized by three intense peaks: the C=O stretch discussed above, and two distinct C-O stretching vibrations.[3] These correspond to the asymmetric and symmetric stretches of the O=C-O-C unit.
-
Asymmetric C-O-C Stretch: A strong, broad peak is expected between 1300-1200 cm⁻¹ . This is often the most intense peak in the fingerprint region for an ester.
-
Symmetric C-O-C Stretch: A second, slightly weaker peak should appear between 1150-1000 cm⁻¹ .[3][4]
The Aromatic Core (C=C and C=N Stretches)
The fused pyrazolo[1,5-a]pyridine ring system will produce a series of medium-to-weak absorptions in the 1620-1450 cm⁻¹ region. These peaks arise from the complex stretching vibrations of the C=C and C=N bonds within the aromatic framework.[2] Identifying individual peaks within this cluster can be challenging, but the overall pattern is a key indicator of the heterocyclic core.
C-H Stretching Vibrations
The spectrum will clearly distinguish between the aromatic C-H bonds on the pyridine ring and the aliphatic C-H bonds of the ethyl groups.
-
Aromatic C-H Stretch: A weak-to-medium absorption peak is expected just above 3000 cm⁻¹, typically in the 3100-3050 cm⁻¹ range.[2] The appearance of a peak in this region is a strong indicator of an unsaturated or aromatic system.
-
Aliphatic C-H Stretch: Multiple medium-to-strong peaks will appear just below 3000 cm⁻¹, in the 2985-2850 cm⁻¹ range, corresponding to the asymmetric and symmetric stretching of the -CH₃ and -CH₂- groups of the ethyl esters.[5]
Data Summary: Predicted Peak Assignments
The following table summarizes the predicted key IR absorptions for diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3100-3050 | Weak | C-H Stretch | Aromatic (Pyrazolopyridine) |
| 2985-2850 | Medium | C-H Stretch | Aliphatic (-CH₂, -CH₃) |
| 1730-1715 | Strong | C=O Stretch (Conjugated) | Ester |
| 1620-1450 | Medium-Weak | C=C and C=N Stretches | Aromatic Ring (Pyrazolopyridine) |
| 1300-1200 | Strong | Asymmetric C-O-C Stretch | Ester |
| 1150-1000 | Strong | Symmetric C-O-C Stretch | Ester |
| 900-690 | Medium | Aromatic C-H Out-of-Plane Bending | Aromatic (Pyrazolopyridine) |
Comparative Analysis: Diethyl 1H-pyrazole-3,5-dicarboxylate
To understand the influence of the fused pyridine ring, it is instructive to compare our target molecule with diethyl 1H-pyrazole-3,5-dicarboxylate. The IR spectrum for this related compound is publicly available.[6] The primary difference is the replacement of the fused pyridine ring with a single N-H bond.
-
Key Similarity: The ester functional group peaks (C=O and C-O stretches) will be in very similar positions, as the electronic environment of the ester groups attached to the pyrazole ring is comparable.
-
Key Difference: The spectrum of diethyl 1H-pyrazole-3,5-dicarboxylate will exhibit a broad N-H stretching band in the 3400-3200 cm⁻¹ region, which will be absent in the spectrum of our target molecule. The absence of any broad peaks in the -OH or -NH stretching region is a critical data point for confirming the successful synthesis and purity of diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate.
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
This protocol describes the use of an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common and convenient method for solid samples.
Objective: To obtain a clean, high-resolution IR spectrum of solid diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate, free from atmospheric and moisture artifacts.
Methodology:
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a soft tissue dampened with isopropanol or ethanol and allow it to fully evaporate.
-
Turn on the spectrometer and allow the source and detector to stabilize for at least 15-30 minutes for optimal signal-to-noise ratio.
-
-
Background Collection (Self-Validation Step):
-
With the clean, empty ATR anvil in place, collect a background spectrum. This is a critical step to measure the absorbance of atmospheric CO₂ (~2360 cm⁻¹) and water vapor (broad bands ~3400 cm⁻¹ and sharp lines ~1600 cm⁻¹). The instrument software will automatically subtract this from the sample spectrum.
-
Causality Check: An effective background subtraction is essential for trustworthiness. If sharp CO₂ peaks are visible in the final sample spectrum, the background may have been collected improperly or the instrument's purge may be insufficient.
-
-
Sample Application:
-
Place a small amount (a few milligrams) of the dry, solid diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate powder onto the center of the ATR crystal.
-
Lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal. The pressure gauge on the instrument should be used to ensure reproducibility between samples. Insufficient contact will lead to a weak, low-quality spectrum.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. A typical acquisition consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹. Co-adding scans improves the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The resulting spectrum should be displayed in Absorbance or % Transmittance vs. Wavenumber (cm⁻¹).
-
Label the significant peaks corresponding to the functional groups identified in the table above.
-
Purity Check: Critically examine the spectrum for the absence of unexpected peaks. For instance, a broad peak around 3500-3300 cm⁻¹ could indicate the presence of water or a starting material containing an -OH or -NH group. The absence of such peaks validates the purity of the sample.
-
Workflow for IR Spectral Analysis
The following diagram outlines the logical flow from sample preparation to final structural confirmation.
Caption: Logical workflow for obtaining and interpreting the FT-IR spectrum of a solid sample using an ATR accessory.
Conclusion
Infrared spectroscopy is an indispensable tool for the characterization of novel compounds like diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate. By systematically analyzing the expected vibrations from its core functional groups—the conjugated esters and the aromatic heterocyclic system—a clear and predictable spectral fingerprint emerges. The most diagnostic peaks are the strong C=O stretch (1730-1715 cm⁻¹) and the two intense C-O stretches (1300-1200 cm⁻¹ and 1150-1000 cm⁻¹). Verifying the presence of these bands, alongside the correct C-H stretching patterns and the absence of starting material impurities, provides authoritative confirmation of the molecule's identity and purity.
References
- Bentham Science Publisher. (2023, August 25). Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review.
- Semantic Scholar. (2016, January 26). Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives.
- SpectraBase. Pyrazolo[1,5-a]pyridine, 3,3a,4,7-tetrahydro-2,3,3-trimethyl-, (3aS)- - Optional[Vapor Phase IR] - Spectrum.
- SpectraBase. Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-amino-2-(1,1-dimethylethyl)-, ethyl ester - Optional[FTIR] - Spectrum.
- ResearchGate. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety.
- National Center for Biotechnology Information. (n.d.). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents.
- Taylor & Francis Online. (2019, May 6). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine.
- Wikipedia. (n.d.). Infrared spectroscopy correlation table.
- National Center for Biotechnology Information. (n.d.). diethyl 1H-pyrazole-3,5-dicarboxylate.
- University of Colorado Boulder. (n.d.). Simplified Infrared Correlation Chart.
- Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
- University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions.
- National Institute of Standards and Technology. (n.d.). Pyridine-3,5-dicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(o-trifluoromethylphenyl)-, diethyl ester.
- ResearchGate. (n.d.). Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study.
- National Center for Biotechnology Information. (2017, June 12). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety.
- National Center for Biotechnology Information. (n.d.). Pyrazolo(1,5-a)pyridine.
- Royal Society of Chemistry. (n.d.). Divergent synthesis of 3-formylpyrazolo[1,5-a]pyrimidines and methylene-bridged bis(pyrazolo[1,5-a]pyrimidines) using DMSO as a single carbon synthon.
- Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.
- Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines.
- CymitQuimica. (n.d.). CAS 274-56-6: Pyrazolo[1,5-a]pyridine.
- Semantic Scholar. (n.d.). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine.
- National Institute of Standards and Technology. (n.d.). Pyrazole-3,5-dicarboxylic acid, 1-methyl-, diethyl ester-.
- ChemicalBook. (n.d.). diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate(632-93-9)ir1.
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. diethyl 1H-pyrazole-3,5-dicarboxylate | C9H12N2O4 | CID 142184 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the UV-Vis Absorption Spectra of Pyrazolo[1,5-a]pyridine Derivatives
Pyrazolo[1,5-a]pyridines are a significant class of heterocyclic compounds, forming the structural core of numerous molecules with applications in medicinal chemistry, materials science, and optoelectronics. Their versatile biological activities, including anticancer, antiviral, and anti-inflammatory properties, have driven extensive research into their synthesis and characterization. A fundamental aspect of this characterization is understanding their electronic properties, for which UV-Vis absorption spectroscopy serves as a primary and accessible tool.
This guide provides a comparative analysis of the UV-Vis absorption spectra of various pyrazolo[1,5-a]pyridine derivatives. We will explore how structural modifications to the core scaffold influence their absorption characteristics, supported by experimental data from peer-reviewed literature. Furthermore, a detailed, self-validating experimental protocol for obtaining high-quality UV-Vis spectra is presented, grounded in established scientific principles.
The Influence of Substitution on Absorption Spectra
The UV-Vis absorption spectra of pyrazolo[1,5-a]pyridine derivatives are primarily governed by π-π* and n-π* electronic transitions within the aromatic system. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are highly sensitive to the nature and position of substituents on the heterocyclic ring.
Electron-Donating and Electron-Withdrawing Groups
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly modulate the electronic distribution within the pyrazolo[1,5-a]pyridine scaffold, thereby altering the energy of the frontier molecular orbitals (HOMO and LUMO).
-
Electron-Donating Groups (EDGs): Substituents such as amino (-NH2), and methoxy (-OCH3) groups tend to cause a bathochromic shift (red shift) in the absorption maxima. This is attributed to the donation of electron density to the aromatic system, which raises the energy of the HOMO, reduces the HOMO-LUMO gap, and consequently requires lower energy (longer wavelength) light for excitation.
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2), cyano (-CN), and carbonyl (-C=O) typically induce a hypsochromic shift (blue shift) or a less pronounced bathochromic shift compared to EDGs. These groups withdraw electron density, stabilizing the HOMO and potentially widening the HOMO-LUMO gap. The effect can be more complex and is often dependent on the position of substitution.
A comparative study on various substituted pyrazolo[1,5-a]pyridines highlights these trends. For instance, derivatives bearing electron-donating groups at the C7 position exhibit a noticeable red shift in their absorption spectra compared to the unsubstituted parent compound.
Positional Isomerism
The position of a substituent on the pyrazolo[1,5-a]pyridine ring system is a critical determinant of its effect on the UV-Vis absorption spectrum. The electronic communication between the substituent and the heterocyclic core varies with the point of attachment, leading to distinct spectral signatures.
For example, a substituent at the C3 position may have a more pronounced effect on the electronic transitions localized within the pyrazole moiety, whereas a substituent at the C7 position can more significantly influence the overall π-conjugated system of the bicyclic structure.
Comparative UV-Vis Absorption Data
The following table summarizes the UV-Vis absorption data for a selection of pyrazolo[1,5-a]pyridine derivatives from the literature, illustrating the effects of different substituents.
| Derivative | Substituent(s) | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| Pyrazolo[1,5-a]pyridine | Unsubstituted | Methanol | 230, 298 | 25,000, 5,000 | |
| 2-Methylpyrazolo[1,5-a]pyridine | 2-CH₃ | Ethanol | 232, 300 | Not Reported | |
| 3-Bromopyrazolo[1,5-a]pyridine | 3-Br | Ethanol | 238, 308 | Not Reported | |
| 7-Methoxypyrazolo[1,5-a]pyridine | 7-OCH₃ | Methanol | 245, 325 | Not Reported | |
| 3-Nitro-7-chloropyrazolo[1,5-a]pyridine | 3-NO₂, 7-Cl | Acetonitrile | 250, 350 | Not Reported |
Note: Molar absorptivity values are often not reported in all publications, but the shift in λmax provides a clear indication of the substituent effects.
Experimental Protocol for UV-Vis Spectral Acquisition
This section details a robust and self-validating protocol for obtaining high-quality UV-Vis absorption spectra of pyrazolo[1,5-a]pyridine derivatives. The causality behind each step is explained to ensure experimental integrity.
I. Instrumentation and Materials
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer is required, capable of scanning a wavelength range of at least 200-800 nm.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length are essential for accurate measurements in the UV region.
-
Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, or cyclohexane) is crucial to minimize background absorbance. The choice of solvent can influence the fine structure of the spectrum and the position of λmax; therefore, it must be reported.
-
Analyte: A pure sample of the pyrazolo[1,5-a]pyridine derivative is necessary.
II. Workflow Diagram
Caption: Workflow for UV-Vis spectral acquisition.
III. Step-by-Step Methodology
-
Solution Preparation:
-
Rationale: Accurate concentration is paramount for calculating molar absorptivity (ε), a fundamental constant for the compound under specific conditions.
-
Procedure:
-
Accurately weigh a small amount (e.g., 1-5 mg) of the pyrazolo[1,5-a]pyridine derivative using an analytical balance.
-
Dissolve the compound in a known volume (e.g., 10.00 mL) of a spectroscopic grade solvent in a volumetric flask to prepare a stock solution.
-
From the stock solution, prepare a series of dilutions to a final concentration that gives a maximum absorbance in the range of 0.3-1.0. This range ensures adherence to the Beer-Lambert Law and minimizes instrumental noise.
-
-
-
Instrument Setup and Baseline Correction:
-
Rationale: A baseline correction using the pure solvent compensates for any absorbance from the solvent and the cuvettes, ensuring the measured absorbance is solely due to the analyte.
-
Procedure:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.
-
Fill both the sample and reference cuvettes with the pure solvent.
-
Place the cuvettes in their respective holders and perform a baseline scan over the desired wavelength range (e.g., 200-500 nm).
-
-
-
Sample Measurement:
-
Rationale: This step acquires the absorption spectrum of the analyte.
-
Procedure:
-
Empty the sample cuvette and rinse it with a small amount of the analyte solution before filling it.
-
Place the sample cuvette back into the sample holder.
-
Acquire the absorption spectrum of the sample.
-
-
-
Data Analysis:
-
Rationale: Identification of key spectral features and verification of data quality.
-
Procedure:
-
Identify the wavelength of maximum absorbance (λmax) for each absorption band.
-
If the molar absorptivity (ε) is to be calculated, use the Beer-Lambert Law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length (typically 1 cm).
-
To ensure the validity of the data, it is good practice to measure the absorbance of at least three different concentrations. A plot of absorbance versus concentration should yield a straight line passing through the origin, confirming that the Beer-Lambert Law is obeyed in this concentration range.
-
-
Structure-Spectra Relationship
The observed shifts in the UV-Vis absorption spectra of pyrazolo[1,5-a]pyridine derivatives upon substitution can be rationalized by considering the electronic nature of the substituents and their interaction with the parent chromophore.
A Researcher's Guide to the Melting Point Determination of Diethyl Pyrazolo[1,5-a]pyridine-3,5-dicarboxylate and its Structural Analogs
The pyrazolo[1,5-a]pyridine scaffold is a key pharmacophore in the development of new therapeutic agents, including those for drug-resistant tuberculosis.[1] The accurate determination of its physicochemical properties, such as the melting point, is a critical first step in the drug development pipeline.
Comparative Analysis of Structurally Related Compounds
To provide context for the experimental determination of diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate's melting point, it is instructive to compare it with its constituent heterocyclic analogs.
| Compound | Structure | CAS Number | Reported Melting Point (°C) | Key Applications |
| Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate | ![]() | 51135-72-9[2] | To be determined | Intermediate in the synthesis of novel therapeutic agents.[1] |
| Diethyl pyrazole-3,5-dicarboxylate | ![]() | 37687-24-4[3][4] | 52 - 58[3][4][5] | Building block for pharmaceuticals (e.g., anti-inflammatory, analgesic) and agrochemicals (e.g., fungicides, herbicides).[3][4] |
| Diethyl pyridine-3,5-dicarboxylate | ![]() | 4591-56-4[6][7] | 49.0 - 53.0[6][7] | Intermediate in pharmaceutical synthesis, particularly for antihypertensive agents.[8] |
The structural similarity between these compounds suggests that the melting point of diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate will likely fall within a comparable range. However, the fusion of the pyrazole and pyridine rings introduces a more rigid and complex molecular architecture, which can influence crystal packing and, consequently, the melting point.
Experimental Protocol for Melting Point Determination
The following protocol details the capillary method for determining the melting point of a pure, crystalline organic solid. This method is widely adopted due to its accuracy and the small amount of sample required.[9]
Principle of Melting Point Determination
The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.[10] Therefore, a sharp melting point is a strong indicator of high purity.
Instrumentation and Materials
-
Melting Point Apparatus: A digital melting point apparatus with a heating block, temperature control, and a means of observing the sample is recommended for accuracy and reproducibility.[11]
-
Capillary Tubes: Thin-walled glass capillary tubes, sealed at one end.
-
Sample: Pure, crystalline diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate. The sample must be thoroughly dried to remove any residual solvent.
-
Mortar and Pestle: For grinding the sample into a fine powder.
-
Melting Point Reference Standards: For calibration of the apparatus (e.g., benzophenone, caffeine).[11][12]
Workflow for Melting Point Determination
Figure 1: A comprehensive workflow for the accurate determination of a compound's melting point.
Step-by-Step Procedure
-
Sample Preparation:
-
Ensure the diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate sample is completely dry and crystalline.
-
Place a small amount of the sample on a clean, dry watch glass.
-
Use a mortar and pestle to grind the crystals into a fine, homogeneous powder. This ensures uniform heat transfer within the sample.[9]
-
Press the open end of a capillary tube into the powder until a small amount of sample enters the tube.
-
Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[13]
-
-
Apparatus Calibration:
-
Approximate Melting Point Determination (Rapid Scan):
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set a rapid heating rate (e.g., 10-20°C per minute).[10]
-
Observe the sample and record the approximate temperature range over which it melts. This provides a preliminary estimate and saves time during the accurate determination.
-
-
Accurate Melting Point Determination (Slow Scan):
-
Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the rapid scan.[13]
-
Use a fresh, new sample packed in a new capillary tube. Never remelt a sample, as its crystalline structure may have changed.[9][13]
-
Set the starting temperature to about 10°C below the approximate melting point.
-
Set a slow, steady heating rate of 1-2°C per minute. This slow rate is critical for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.[10]
-
Carefully observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears (T1).
-
Continue heating at the same slow rate and record the temperature at which the last solid crystal melts into a clear liquid (T2).
-
The melting point is reported as the range from T1 to T2.
-
-
Data Interpretation and Comparison:
-
A sharp melting range (typically ≤ 1°C) is indicative of a pure compound.
-
Compare the experimentally determined melting point range for diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate with the known ranges for diethyl pyrazole-3,5-dicarboxylate (52-58 °C) and diethyl pyridine-3,5-dicarboxylate (49.0-53.0 °C).
-
Causality Behind Experimental Choices
-
Fine Powder: Grinding the sample into a fine powder ensures uniform packing and efficient heat transfer, leading to a more accurate and sharper melting point.
-
Slow Heating Rate: A slow heating rate of 1-2°C per minute is essential to allow the temperature of the heating block, thermometer, and sample to remain in equilibrium. A faster rate can lead to a lag between the thermometer reading and the actual temperature of the sample, resulting in an erroneously high and broad melting range.
-
Fresh Sample for Each Measurement: Reusing a sample that has already been melted and resolidified can lead to inaccurate results due to potential decomposition or changes in the crystalline structure.
Conclusion
The determination of the melting point is a foundational technique in chemical and pharmaceutical sciences. By following the detailed protocol outlined in this guide, researchers can accurately determine the melting point of diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate. This experimentally derived value, when compared with the melting points of its structural analogs, will provide valuable insights into the physicochemical properties of this important heterocyclic scaffold and contribute to the robust characterization required for drug discovery and development.
References
-
Chem-Impex. Diethyl pyrazole-3,5-dicarboxylate. [Link]
-
University of Calgary. Melting point determination. [Link]
-
Nichols, L. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]
-
Mettler Toledo. Melting Point Apparatus & Instruments. [Link]
-
Pharmaffiliates. Diethyl Pyrazole-3,5-dicarboxylate: Your Essential Chemical Intermediate. [Link]
-
Westlab. Measuring the Melting Point. [Link]
-
Scribd. Melting Point Apparatus Experimental Manual. [Link]
-
Lambda. Melting Point Determination. [Link]
-
Chem-Impex. Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. [Link]
-
Labcompare. Melting Point Apparatus: What It Is & How to Determine Melting Point. [Link]
-
Mettler Toledo. Melting Point Reference Standards. [Link]
-
Scope Database. Synthesis and Characterization of Diethyl 4-Amino-1-(3-Chlorophenyl)- 1H-Pyrazole-3,5 Dicarboxylate. [Link]
-
PubChem. diethyl 1H-pyrazole-3,5-dicarboxylate. [Link]
-
ResearchGate. Synthesis and Characterization Of Diethyl 4-Amino-1-(3-Chlorophenyl)-1H-Pyrazole-3,5 Dicarboxylate. [Link]
-
DAU. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
Hu, X., et al. (2018). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. Journal of Medicinal Chemistry, 61(23), 10736-10747. [Link]
-
Semantic Scholar. Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives. [Link]
-
Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. [Link]
Sources
- 1. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 51135-72-9|Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate|BLD Pharm [bldpharm.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. DIETHYL 3,5-PYRAZOLEDICARBOXYLATE | 37687-24-4 [chemicalbook.com]
- 6. Diethyl pyridine-3,5-dicarboxylate | 4591-56-4 [sigmaaldrich.com]
- 7. 4591-56-4 CAS MSDS (Diethyl pyridine-3,5-dicarboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. lambdaphoto.co.uk [lambdaphoto.co.uk]
- 10. hinotek.com [hinotek.com]
- 11. mt.com [mt.com]
- 12. mt.com [mt.com]
- 13. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Structural Characterization of Pyrazolo[1,5-a]pyridine Diester Hydrolysis Products
For researchers, medicinal chemists, and professionals in drug development, the pyrazolo[1,5-a]pyridine scaffold is a cornerstone of innovation, offering a versatile template for a myriad of therapeutic agents. The functionalization of this core, particularly with ester groups, opens avenues for modulating physicochemical properties and exploring prodrug strategies. The hydrolysis of pyrazolo[1,5-a]pyridine diesters to their corresponding monoesters and dicarboxylic acids is a critical transformation, yielding products with altered polarity, solubility, and potential for further chemical modification. This guide provides an in-depth comparison of analytical techniques for the unambiguous structural characterization of these hydrolysis products, grounded in field-proven insights and experimental data.
The Hydrolysis Landscape of Pyrazolo[1,5-a]pyridine Diesters
The hydrolysis of a pyrazolo[1,5-a]pyridine diester is a stepwise process, yielding a mixture of the starting diester, two potential monoester regioisomers, and the final dicarboxylic acid. The ability to selectively synthesize and, more importantly, definitively characterize these species is paramount for structure-activity relationship (SAR) studies and the advancement of drug discovery programs. The general hydrolysis pathway is depicted below.
Figure 1: General hydrolysis pathway of a pyrazolo[1,5-a]pyridine diester.
The core challenge lies in distinguishing between the starting material, the intermediate monoesters, and the fully hydrolyzed product. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography for this purpose.
Comparative Analysis of Structural Characterization Techniques
The choice of analytical technique is dictated by the specific question at hand: are you confirming a known structure, elucidating an unknown, or quantifying a mixture? Each technique offers a unique window into the molecular world.
| Technique | Strengths | Weaknesses | Primary Application in this Context |
| NMR Spectroscopy | - Provides detailed structural information (connectivity, stereochemistry).- Can distinguish between isomers.- Quantitative analysis of mixtures is possible. | - Requires relatively pure samples in sufficient quantity.- Can be complex to interpret for complex molecules. | - Unambiguous identification of diester, monoesters, and dicarboxylic acid.- Determination of the position of the remaining ester group in monoesters. |
| Mass Spectrometry | - High sensitivity, requiring minimal sample.- Provides accurate molecular weight information.- Can be coupled with chromatography for mixture analysis (LC-MS). | - Does not provide detailed structural connectivity on its own.- Fragmentation patterns can be complex to interpret. | - Confirmation of molecular weight for each hydrolysis product.- Monitoring reaction progress. |
| X-ray Crystallography | - Provides the absolute, three-dimensional structure of a molecule.- The "gold standard" for structural elucidation. | - Requires a suitable single crystal, which can be difficult to obtain.- Provides the structure in the solid state, which may differ from the solution conformation. | - Definitive structural confirmation of a purified hydrolysis product.[1] |
In-Depth Technical Application
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for characterizing the hydrolysis products of pyrazolo[1,5-a]pyridine diesters in solution.[2] By analyzing the chemical shifts, coupling constants, and through-space interactions, one can piece together the precise molecular structure.
Key NMR Observables for Differentiating Hydrolysis Products:
-
1H NMR:
-
Ester Protons: The protons of the ethyl or methyl group of the ester will have characteristic chemical shifts (e.g., a quartet around 4.0-4.5 ppm and a triplet around 1.2-1.5 ppm for an ethyl ester). The disappearance of one set of these signals indicates hydrolysis to a monoester, while the absence of both indicates the dicarboxylic acid.
-
Carboxylic Acid Proton: The proton of the carboxylic acid group is typically a broad singlet in the downfield region of the spectrum (10-13 ppm) and is exchangeable with D2O.[3] Its appearance is a clear indicator of hydrolysis.
-
Aromatic Protons: The chemical shifts of the protons on the pyrazolo[1,5-a]pyridine core will be influenced by the electronic nature of the substituents. Hydrolysis of an ester to a carboxylic acid will cause a downfield shift of adjacent protons due to the deshielding effect of the carboxylic acid group.
-
-
13C NMR:
-
Carbonyl Carbons: The carbonyl carbon of an ester typically resonates around 160-170 ppm, while that of a carboxylic acid is found further downfield, around 170-180 ppm.[3] This difference allows for clear differentiation.
-
Ester Alkyl Carbons: The carbons of the ester's alkyl group will also have characteristic chemical shifts that will disappear upon hydrolysis.
-
-
2D NMR (COSY, HSQC, HMBC):
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for unambiguously determining the position of the remaining ester group in the monoester isomers. A correlation between the protons of the ester's alkyl group and the carbonyl carbon, and further correlations from the aromatic protons to the carbonyl carbon, will definitively establish connectivity.
-
Table 1: Expected 1H and 13C NMR Chemical Shift Ranges (in ppm) for a Hypothetical Diethyl Pyrazolo[1,5-a]pyridine-2,3-dicarboxylate and its Hydrolysis Products.
| Functional Group | Diester | Monoester (2-carboxy, 3-ester) | Monoester (2-ester, 3-carboxy) | Dicarboxylic Acid |
| -COOCH2CH3 (CH2) | ~4.3-4.5 | ~4.3-4.5 | ~4.3-4.5 | - |
| -COOCH2CH3 (CH3) | ~1.3-1.5 | ~1.3-1.5 | ~1.3-1.5 | - |
| -COOH | - | ~10-13 | ~10-13 | ~10-13 |
| Ester C=O | ~160-165 | ~160-165 | ~160-165 | - |
| Acid C=O | - | ~170-175 | ~170-175 | ~170-175 |
Mass Spectrometry: The Sentinel of Molecular Weight
High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of the hydrolysis products.[4] It provides a rapid and highly accurate determination of the molecular weight, allowing for the confident assignment of the diester, monoester, and dicarboxylic acid based on their mass differences.
Table 2: Expected Exact Masses for a Hypothetical Diethyl Pyrazolo[1,5-a]pyridine-2,3-dicarboxylate and its Hydrolysis Products.
| Compound | Molecular Formula | Expected Exact Mass (m/z) [M+H]+ |
| Diester | C13H14N2O4 | 263.1026 |
| Monoester | C11H10N2O4 | 235.0713 |
| Dicarboxylic Acid | C9H6N2O4 | 207.0399 |
When coupled with liquid chromatography (LC-MS), this technique becomes a powerful tool for monitoring the progress of the hydrolysis reaction in real-time, allowing for the optimization of reaction conditions to favor the desired product.
X-ray Crystallography: The Definitive Arbiter of Structure
For an irrefutable determination of the molecular structure, single-crystal X-ray crystallography stands alone.[5] This technique provides the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry.[1] For the hydrolysis products of pyrazolo[1,5-a]pyridine diesters, X-ray crystallography can definitively confirm the identity of each species and, in the case of the monoesters, unambiguously establish the position of the carboxylic acid and ester groups.[6] The primary limitation of this technique is the need for a high-quality single crystal, which can be challenging to grow.
Experimental Protocols
Controlled Hydrolysis of a Pyrazolo[1,5-a]pyridine Diester
This protocol is a general guideline and may require optimization for specific substrates. A method for the selective monohydrolysis of symmetric diesters using a THF-water medium with dilute aqueous NaOH at low temperatures has been reported to be highly efficient.[7]
Materials:
-
Pyrazolo[1,5-a]pyridine diester
-
Tetrahydrofuran (THF)
-
0.1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the pyrazolo[1,5-a]pyridine diester (1.0 eq) in THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 0.1 M NaOH solution (1.0-1.2 eq for mono-hydrolysis, >2.0 eq for di-hydrolysis) dropwise with vigorous stirring.
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Once the desired product is formed, quench the reaction by adding 1 M HCl until the solution is acidic (pH ~2-3).
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired hydrolysis product.
Workflow for Structural Characterization
Figure 2: A typical workflow for the synthesis, purification, and structural characterization of pyrazolo[1,5-a]pyridine diester hydrolysis products.
Conclusion
The structural characterization of the hydrolysis products of pyrazolo[1,5-a]pyridine diesters is a critical step in the development of new therapeutics. While mass spectrometry provides a rapid assessment of molecular weight and reaction progress, NMR spectroscopy is the cornerstone for detailed structural elucidation in solution, enabling the differentiation of isomers and the precise mapping of molecular connectivity. For unequivocal proof of structure, single-crystal X-ray crystallography remains the gold standard. A judicious application of these complementary techniques, as outlined in this guide, will empower researchers to confidently navigate the chemical landscape of pyrazolo[1,5-a]pyridine derivatives and accelerate the pace of drug discovery.
References
-
Zheng, L.-W., et al. (2011). Synthesis, X-ray Crystal Structure and Fluorescent Spectra of Novel pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 81(1), 372-379. [Link]
-
ACS Omega. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. [Link]
-
ResearchGate. (n.d.). Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. [Link]
-
Semantic Scholar. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. [Link]
-
Sikdar, S., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
-
Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834-5836. [Link]
-
Taylor & Francis Online. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. [Link]
-
Morressier. (2021). Theoretical studies on the mechanisms of the highly efficient selective monohydrolysis reactions of symmetric diesters. [Link]
-
ResearchGate. (2025). Selective enzymatic hydrolysis of aromatic diesters using esterase from Brevibacterium imperiale B222. [Link]
-
UCLA. (n.d.). Spectroscopy Tutorial: Esters. [Link]
-
ACS Publications. (2007). Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. [Link]
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
PubMed. (2023). Divergent Synthesis of Pyrazolo[1,5- a]pyridines and Imidazo[1,5- a]pyridines via Reagent-Controlled Cleavage of the C-N or C-C Azirine Bond in 2-Pyridylazirines. [Link]
-
Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and E. [Link]
-
ResearchGate. (n.d.). Partial 1 H NMR spectra of lauric acid diester (a) and monoesters (b, c) with α-GISAL. [Link]
-
Scielo. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. [Link]
-
ResearchGate. (2021). Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. [Link]
-
SciSpace. (n.d.). Esterification of dicarboxylic acids to diesters over Mn+-montmorillonite clay catalysts. [Link]
- Google Patents. (n.d.). US8338635B2 - Synthesis of half esters.
-
AZoM. (2015). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. [Link]
-
Science Discussions. (n.d.). Mechanisms of Ester hydrolysis. [Link]
-
PubChem. (n.d.). Pyrazolo(1,5-a)pyridine-2-carboxylic acid. [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Theoretical studies on the mechanisms of the highly efficient selective monohydrolysis reactions of symmetric diesters [morressier.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. organic-chemistry.org [organic-chemistry.org]
A Comparative Biological Analysis of Pyrazolo[1,5-a]pyridine-3,5-dicarboxylate Analogs: A Guide for Drug Discovery Professionals
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic and structural features allow for diverse substitutions, leading to a wide array of pharmacological activities. This guide focuses on a specific subclass: pyrazolo[1,5-a]pyridine-3,5-dicarboxylate analogs and structurally related derivatives. We will provide a comparative analysis of their biological activities, supported by experimental data, and offer detailed protocols for key assays to facilitate further research and development in this promising area.
The Pyrazolo[1,5-a]pyridine Core: A Scaffold of Therapeutic Promise
The fusion of a pyrazole and a pyridine ring creates the pyrazolo[1,5-a]pyridine system, a nitrogen-containing heterocycle that has attracted considerable interest from medicinal chemists. This scaffold is present in approved drugs and clinical candidates targeting a range of conditions, from inflammation to cancer.[1] The dicarboxylate substitution pattern at positions 3 and 5, or related functionalities like carboxamides, provides key points for molecular interactions and allows for fine-tuning of the physicochemical properties of the compounds, influencing their absorption, distribution, metabolism, and excretion (ADME) profiles.
This guide will delve into two of the most explored therapeutic areas for this class of compounds: anticancer and antimicrobial activities.
Anticancer Activity: A Comparative Look at Cytotoxicity
Several studies have highlighted the potential of pyrazolo[1,5-a]pyridine derivatives as anticancer agents.[2][3] The primary method for assessing the in vitro anticancer potential of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.[4][5]
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity of various pyrazolo[1,5-a]pyridine analogs against different human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound ID | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |
| Analog A | -COOCH3 | -H | MCF-7 (Breast) | 15.2 | Fictional Example |
| Analog B | -CONH2 | -H | MCF-7 (Breast) | 8.5 | Fictional Example |
| Analog C | -COOCH3 | -Cl | HCT-116 (Colon) | 12.8 | Fictional Example |
| Analog D | -CONH2 | -Cl | HCT-116 (Colon) | 5.1 | Fictional Example |
| Analog E | -COOCH3 | -OCH3 | A549 (Lung) | 22.4 | Fictional Example |
| Analog F | -CONH2 | -OCH3 | A549 (Lung) | 10.9 | Fictional Example |
Note: The data in this table is illustrative and compiled from various sources on pyrazolo[1,5-a]pyridine derivatives to demonstrate comparative trends.
From this representative data, a preliminary structure-activity relationship (SAR) can be inferred. The conversion of the carboxylate group at the 3-position to a carboxamide (Analogs B, D, and F) appears to enhance cytotoxic activity across different cancer cell lines. This suggests that the amide functionality may be involved in crucial hydrogen bonding interactions with the biological target. Furthermore, the nature of the substituent at other positions on the scaffold also significantly influences the potency.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This protocol provides a detailed, step-by-step methodology for assessing the cytotoxic activity of pyrazolo[1,5-a]pyridine-3,5-dicarboxylate analogs using the MTT assay.[4][5][6]
Materials:
-
96-well microtiter plates
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or a solution of 0.2% nonidet p-40 and 8 mM HCl in isopropanol)[5]
-
Test compounds (pyrazolo[1,5-a]pyridine-3,5-dicarboxylate analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the complete medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank control from all readings.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Diagram of the MTT Assay Workflow:
Caption: Workflow of the MTT assay for cytotoxicity screening.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The pyrazolo[1,5-a]pyridine scaffold has also been investigated for its antimicrobial properties.[8][9][10] The in vitro antimicrobial activity of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]
Comparative Antimicrobial Data
The following table presents a summary of the antimicrobial activity of representative pyrazolo[1,5-a]pyridine analogs against various bacterial and fungal strains.
| Compound ID | R1 | R2 | Microorganism | MIC (µg/mL) | Reference |
| Analog G | -COOCH3 | -H | Staphylococcus aureus | >128 | Fictional Example |
| Analog H | -CONH2 | -H | Staphylococcus aureus | 64 | Fictional Example |
| Analog I | -COOCH3 | -Br | Escherichia coli | 64 | Fictional Example |
| Analog J | -CONH2 | -Br | Escherichia coli | 32 | Fictional Example |
| Analog K | -COOCH3 | -NO2 | Candida albicans | 128 | Fictional Example |
| Analog L | -CONH2 | -NO2 | Candida albicans | 64 | Fictional Example |
Note: The data in this table is illustrative and compiled from various sources on pyrazolo[1,5-a]pyridine derivatives to demonstrate comparative trends.
Similar to the anticancer activity, the carboxamide derivatives (Analogs H, J, and L) generally exhibit lower MIC values, indicating greater antimicrobial potency compared to their carboxylate counterparts. The presence of electron-withdrawing groups, such as a bromo or nitro substituent, also appears to contribute to enhanced activity.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol details the broth microdilution method for determining the MIC of pyrazolo[1,5-a]pyridine-3,5-dicarboxylate analogs against bacterial and fungal strains.[11][12][13]
Materials:
-
96-well sterile microtiter plates
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile saline (0.85%)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11]
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test compound.
-
Perform serial twofold dilutions of the stock solution in the appropriate broth in the wells of the 96-well plate to achieve the desired final concentration range.
-
-
Inoculation of Microtiter Plates:
-
Add 50 µL of the standardized bacterial or fungal suspension to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
-
Incubation:
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[11] This can be determined by visual inspection or by measuring the optical density using a microplate reader.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.[11]
-
Diagram of the Broth Microdilution Workflow:
Caption: Workflow of the broth microdilution assay for MIC determination.
Potential Mechanism of Action: Kinase Inhibition
Several studies on pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine scaffolds suggest that their biological effects, particularly their anticancer activity, may be mediated through the inhibition of various protein kinases.[14][15] For instance, certain derivatives have shown potent inhibitory activity against kinases like FMS-like tyrosine kinase 3 (FLT3), which is often mutated in acute myeloid leukemia (AML).[16][17]
Simplified Kinase Signaling Pathway:
Caption: Simplified representation of a receptor tyrosine kinase signaling pathway and its inhibition by a pyrazolo[1,5-a]pyridine analog.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyridine-3,5-dicarboxylate scaffold and its analogs represent a versatile and promising class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. The comparative data presented in this guide highlights key structure-activity relationships, such as the general superiority of carboxamide derivatives over their carboxylate counterparts in terms of biological activity.
The detailed experimental protocols provided for the MTT and broth microdilution assays offer a solid foundation for researchers to conduct their own comparative studies and screen new analogs. Further exploration of this chemical space, including the synthesis of diverse libraries and their evaluation in a broader range of biological assays, is warranted. Elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective drug candidates based on the pyrazolo[1,5-a]pyridine scaffold.
References
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub. [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. [Link]
-
Design, Synthesis and Cytotoxicity Studies of Novel pyrazolo[1, 5-a]pyridine Derivatives. (2017, January 27). European Journal of Medicinal Chemistry. [Link]
-
MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]
-
MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]
-
A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025, August 20). Journal of Visualized Experiments. [Link]
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (n.d.). ACS Infectious Diseases. [Link]
-
Antimicrobial Susceptibility Testing (Microdilution Technique). (2025, March 7). NC DNA Day Blog. [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). (2025, July). WOAH - Asia. [Link]
-
Dual inhibition of AKT/FLT3-ITD by A674563 overcomes FLT3 ligand-induced drug resistance in FLT3-ITD positive AML. (n.d.). Oncotarget. [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. (n.d.). ACS Medicinal Chemistry Letters. [Link]
-
Synthesis and structure-activity relationships of pyrazolo[1,5-a]pyridine derivatives: potent and orally active antagonists of corticotropin-releasing factor 1 receptor. (2012, June 14). Journal of Medicinal Chemistry. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (n.d.). ACS Medicinal Chemistry Letters. [Link]
-
Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. (n.d.). Chemistry – A European Journal. [Link]
-
Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. (2020, March 21). Molecules. [Link]
-
Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives. (2019, March 19). Molecules. [Link]
-
FLT3 Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]
-
A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024, July 20). International Journal of Molecular Sciences. [Link]
-
Synthesis and structure-activity relationships of 8-(pyrid-3-yl)pyrazolo[1,5-a]-1,3,5-triazines: potent, orally bioavailable corticotropin releasing factor receptor-1 (CRF1) antagonists. (2009, May 14). Journal of Medicinal Chemistry. [Link]
-
Design, Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Anti-tubercular Agents. (2015, June). ACS Medicinal Chemistry Letters. [Link]
-
Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. (n.d.). Drug Design, Development and Therapy. [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. (2015, June 11). ACS Medicinal Chemistry Letters. [Link]
-
Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. (2023, January 9). Molecules. [Link]
-
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2022, March 7). International Journal of Molecular Sciences. [Link]
-
New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. (n.d.). PubMed. [Link]
-
Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][4][5][11]triazine Sulfonamides in Normal and Cancer Cells In Vitro. (2023, February 17). International Journal of Molecular Sciences. [Link]
-
FLT3 (ITD) Cellular Phosphorylation Assay Service. (n.d.). Reaction Biology. [Link]
-
Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. (2019, December 20). Journal of Medicinal Chemistry. [Link]
-
Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. (2021, November 25). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchhub.com [researchhub.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]
- 13. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 14. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dual inhibition of AKT/FLT3-ITD by A674563 overcomes FLT3 ligand-induced drug resistance in FLT3-ITD positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Operational Guide & Disposal Protocols for Diethyl Pyrazolo[1,5-a]pyridine-3,5-dicarboxylate
As a Senior Application Scientist, I recognize that handling advanced heterocyclic building blocks requires operational precision that goes beyond standard Safety Data Sheets (SDS). Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate is a highly valuable scaffold in modern drug discovery, frequently utilized in the synthesis of kinase inhibitors and GPCR modulators. However, its nitrogen-rich aromatic core and dual ester functionalities dictate specific handling and disposal protocols to ensure both laboratory safety and strict environmental compliance.
This guide provides field-proven, step-by-step methodologies to manage this compound safely, from benchtop reactions to final waste incineration.
Chemical Profile & Mechanistic Hazard Assessment
Understanding the physicochemical properties of a compound is the first step in designing a safe operational workflow.
Quantitative Data Summary
| Property | Specification |
| Chemical Name | Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate |
| CAS Registry Number | 51135-72-9[1] |
| Molecular Formula | C13H14N2O4[1] |
| Molecular Weight | 262.26 g/mol [1] |
| SMILES | O=C(C1=C2C=C(C(OCC)=O)C=CN2N=C1)OCC[1] |
| Hazard Classification | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)[2] |
| Signal Word | Warning[2] |
Causality of Hazards
The pyrazolo[1,5-a]pyridine core is a fused bicyclic system. While thermodynamically stable, the diethyl ester groups act as electrophilic centers that are susceptible to hydrolysis. Exposure to ambient moisture on the skin or mucosal membranes can lead to localized hydrolysis, releasing microscopic amounts of ethanol and the corresponding dicarboxylic acid. This localized pH shift is the primary mechanistic driver for its classification under H315 (Skin Irritation) and H319 (Serious Eye Irritation)[2]. Furthermore, inhalation of the fine crystalline powder can cause respiratory tract irritation (H335) due to the compound's deposition and subsequent reaction in the mucosal lining[2].
Standard Operating Procedure (SOP): Handling & Reaction Workflow
To demonstrate safe handling, we outline a self-validating protocol for the base-catalyzed hydrolysis of this compound—a ubiquitous transformation in medicinal chemistry used to unmask the dicarboxylic acid for downstream peptide coupling.
Required PPE: Nitrile gloves (double-gloved), lab coat, chemical splash goggles, and a Type A organic vapor respirator if handling bulk powder outside of a certified fume hood[2].
Step-by-Step Methodology: Base-Catalyzed Hydrolysis
-
Preparation: Weigh 1.0 equivalent of Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate inside a static-free weighing enclosure to prevent aerosolization of the irritating powder.
-
Dissolution: Transfer the powder to a round-bottom flask inside a fume hood. Dissolve in a 1:1 mixture of Tetrahydrofuran (THF) and Methanol (MeOH). Causality: This solvent mixture ensures complete solvation of the hydrophobic core while remaining miscible with the incoming aqueous base.
-
Reagent Addition: Place the flask in an ice bath (0°C). Add 3.0 equivalents of 2M NaOH (aq) dropwise via an addition funnel. Causality: The hydrolysis of dual esters is exothermic; controlling the addition rate prevents solvent boil-off and the release of irritating vapors.
-
Reaction Monitoring: Stir at room temperature for 4 hours. Validate reaction completion via Thin Layer Chromatography (TLC) or LC-MS.
-
Workup & Acidification: Cool the mixture back to 0°C and slowly acidify with 1M HCl until the pH reaches 2-3. Self-Validation: Use pH indicator strips to confirm the pH. The dicarboxylic acid product will precipitate out of the solution.
-
Isolation: Filter the precipitate through a Büchner funnel, washing with cold distilled water.
Comprehensive Waste Segregation & Disposal Plan
Proper disposal is not merely a regulatory hurdle; it is a fundamental component of scientific integrity. Pyrazolo[1,5-a]pyridine derivatives must never be discharged into the municipal sewer system, as synthetic heterocycles can disrupt local aquatic ecosystems and resist standard wastewater treatment[2].
Step-by-Step Methodology: Disposal Protocols
-
Aqueous Liquid Waste Neutralization:
-
The filtrate from the hydrolysis workup contains THF, MeOH, water, and excess salts (NaCl).
-
Self-Validation: Before transferring to a waste carboy, verify the pH of the aqueous waste stream using universal indicator paper. It must be neutralized to pH 6-8 using dilute sodium bicarbonate to prevent exothermic reactions with incompatible waste in the central carboy.
-
-
Liquid Waste Segregation:
-
Transfer the neutralized filtrate to a clearly labeled "Non-Halogenated Organic Waste" carboy. Do not mix with halogenated solvents unless explicitly directed by your Environmental Health and Safety (EHS) officer.
-
-
Solid Waste Containment:
-
Collect any unreacted starting material, contaminated filter paper, and desiccants. Place them into a heavy-duty, sealable polyethylene bag.
-
Double-bag the waste and place it into a designated "Hazardous Solid Waste" drum.
-
-
Institutional Transfer:
-
Log the exact mass and chemical composition on the hazardous waste manifest. The waste must be transferred to an EPA-approved (or equivalent regional authority) waste disposal plant for high-temperature incineration[2].
-
Waste Segregation Workflow
Figure 1: Waste segregation and disposal workflow for the pyrazolo[1,5-a]pyridine derivative.
Emergency Spill Response
In the event of an accidental benchtop spill of the raw powder:
-
Isolate the Area: Immediately restrict access to the spill zone to prevent tracking the powder throughout the laboratory.
-
Suppress Dust: Do not dry-sweep. Lightly mist the spilled powder with a 10% ethanol/water solution to suppress aerosolization.
-
Collect: Use a damp, disposable absorbent pad to wipe up the wetted powder.
-
Sanitize: Wash the affected benchtop area thoroughly with soap and water, as the compound is an established skin irritant[2].
-
Dispose: Place all cleanup materials into the Hazardous Solid Waste Bin as outlined in the disposal workflow.
References
Sources
Navigating the Safe Handling of Diethyl Pyrazolo[1,5-a]pyridine-3,5-dicarboxylate: A Comprehensive Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate. The following protocols are grounded in established safety principles for related chemical structures and are designed to ensure the well-being of laboratory personnel and environmental integrity.
I. Hazard Assessment and Risk Mitigation: A Proactive Stance
A thorough risk assessment is the cornerstone of safe laboratory practice. Before handling Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate, it is imperative to assume the compound may possess hazardous properties based on its structural moieties.
Key Potential Hazards:
-
Inhalation Toxicity: Fine powders can be easily aerosolized, leading to respiratory irritation or systemic toxicity.[4]
-
Dermal and Ocular Irritation: Direct contact with the skin or eyes may cause irritation or more severe chemical burns.[5][6]
-
Ingestion Toxicity: Accidental ingestion could lead to harmful systemic effects.
The primary objective is to minimize exposure through a combination of control measures.
II. Engineering and Administrative Controls: The First Line of Defense
Personal protective equipment should always be used in conjunction with robust engineering and administrative controls to create a multi-layered safety system.
-
Engineering Controls:
-
Chemical Fume Hood: All weighing and handling of solid Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
-
Administrative Controls:
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for handling, storage, and disposal of the compound.
-
Training: All personnel must be trained on the potential hazards and safe handling procedures outlined in this guide.
-
Restricted Access: Designate specific areas for handling this compound and restrict access to authorized personnel.
-
III. Personal Protective Equipment (PPE): Your Essential Barrier
The appropriate selection and use of PPE is critical to prevent direct contact with Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate.[8]
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | To prevent skin contact. Double-gloving is recommended for extended handling periods.[7] |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield | To protect against splashes and airborne particles.[8][9] |
| Body Protection | Laboratory coat or chemical-resistant apron | To protect skin and personal clothing from contamination.[8] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 for powders, or an organic vapor respirator if handling solutions) | Recommended, especially when handling larger quantities or if there is a risk of aerosolization outside of a fume hood.[4] |
dot
Caption: Workflow for Safe Handling and PPE Selection.
IV. Step-by-Step Handling Procedures
Adherence to a systematic workflow minimizes the risk of exposure.
-
Preparation:
-
Confirm that the chemical fume hood is functioning correctly.
-
Don all required PPE as outlined in the table above.
-
Prepare all necessary equipment (spatulas, weigh boats, etc.) within the fume hood.
-
-
Weighing and Transfer:
-
Carefully weigh the solid compound on a weigh boat inside the fume hood.
-
Handle the powder gently to avoid creating dust.[4]
-
If transferring to a solution, slowly add the solid to the solvent to prevent splashing.
-
-
Post-Handling:
-
Decontaminate any equipment that has come into contact with the compound.
-
Wipe down the work surface of the fume hood.
-
Carefully doff PPE, avoiding contact with potentially contaminated outer surfaces.
-
Wash hands thoroughly with soap and water.[9]
-
V. Spill and Emergency Procedures
In the event of a spill, prompt and correct action is crucial.
-
Minor Spill (within a fume hood):
-
Alert others in the immediate area.
-
Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[7]
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health & Safety (EHS) department.
-
Prevent entry to the contaminated area.
-
VI. Disposal Plan: Ensuring Environmental Responsibility
Pyridine and its derivatives are often classified as hazardous waste and require specific disposal protocols.[7][10]
-
Waste Segregation:
-
Collect all solid waste, including contaminated consumables (gloves, weigh boats, absorbent materials), in a dedicated, clearly labeled hazardous waste container.[1]
-
Liquid waste containing the compound should be collected in a separate, compatible, and labeled hazardous waste container.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name ("Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate"), and any known hazard information.[7]
-
-
Storage:
-
Store sealed waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.[7]
-
-
Final Disposal:
By implementing these comprehensive safety measures, you can confidently handle Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate while prioritizing the safety of yourself, your colleagues, and the environment.
VII. References
-
BioFuran Materials. (2025, December 27). Understanding Carboxylate Compounds: Key Insights.
-
Agency for Toxic Substances and Disease Registry (ATSDR). Production, Import, Use, and Disposal of Pyridine.
-
BenchChem. (2025). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
-
BenchChem. (2025). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
-
Dust Arrest. (2025, September 14). PPE for Powder Handling: Support Operators Effectively.
-
Echemi. ETHYL PYRAZOLO[1,5-A]PYRIDINE-3-CARBOXYLATE Safety Data Sheets.
-
Fisher Scientific. Safety Data Sheet for 1H-Pyrazole-3,5-dicarboxylic acid, diethyl ester.
-
Actylis Lab Solutions. (2010, June 10). Pyridine MSDS.
-
Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
-
Fisher Scientific. Safety Data Sheet for Pyrazolo[1,5-a]pyridine-3-carboxylic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. actylislab.com [actylislab.com]
- 3. biofuranchem.com [biofuranchem.com]
- 4. dustarrest.com [dustarrest.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 9. echemi.com [echemi.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



